molecular formula C11H21NO5 B563289 (S)-N-Boc-L-homoserine ethyl ester CAS No. 147325-09-5

(S)-N-Boc-L-homoserine ethyl ester

Cat. No.: B563289
CAS No.: 147325-09-5
M. Wt: 247.29 g/mol
InChI Key: HTGDPHFPHJVSEC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Boc-L-homoserine ethyl ester is a synthetic intermediate in the synthesis of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids from the starting material L-homoserine.>Amino acid derivative useful for the treatment of Alzheimer's disease.>

Properties

IUPAC Name

ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGDPHFPHJVSEC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652490
Record name Ethyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147325-09-5
Record name Ethyl N-(tert-butoxycarbonyl)-L-homoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-N-Boc-L-homoserine Ethyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 147325-09-5

This technical guide provides an in-depth overview of (S)-N-Boc-L-homoserine ethyl ester, a valuable synthetic intermediate for researchers in drug development and chemical biology. The document details its chemical and physical properties, provides a comprehensive synthesis and purification protocol, and discusses its applications, particularly in the fields of Alzheimer's disease research and the modulation of bacterial quorum sensing.

Core Properties and Data

This compound is a white to pale yellow solid at room temperature.[1] Its chemical structure features a Boc-protected amine and an ethyl ester, making it a versatile building block in organic synthesis.

PropertyValueSource(s)
CAS Number 147325-09-5[1][2][3]
Molecular Formula C11H21NO5[1][2][3]
Molecular Weight 247.29 g/mol [1][4]
Appearance White to Pale Yellow Solid/Powder[1][2]
Purity ≥95% to >98% (commercially available)[3][5]
Storage Temperature 2-8°C (Refrigerator) or Frozen (<0°C)[1]
Solubility DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 3 mg/mL[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from L-homoserine: N-protection followed by esterification.

Step 1: N-Boc Protection of L-homoserine

This procedure outlines the protection of the primary amine of L-homoserine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • L-homoserine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1 N Sodium hydroxide (NaOH)

  • 1 N Potassium bisulfate (KHSO₄) or 5% Citric Acid

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve L-homoserine in a 1:1 (v/v) mixture of dioxane and 1 N NaOH at 0°C (ice bath).

  • Add a solution of (Boc)₂O in dioxane dropwise to the stirred solution of L-homoserine.

  • Allow the reaction mixture to stir at a low temperature for 30 minutes, then warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using 1 N KHSO₄ or 5% citric acid.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine, which can be used in the next step without further purification.

Step 2: Ethyl Esterification of N-Boc-L-homoserine

This protocol describes the esterification of the carboxylic acid group of N-Boc-L-homoserine to form the ethyl ester.

Materials:

  • N-Boc-L-homoserine

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • Dissolve N-Boc-L-homoserine in anhydrous DMF and cool the solution in an ice-water bath.

  • Add solid potassium carbonate to the solution and stir for 10-15 minutes.

  • Add ethyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Filter the reaction mixture to remove any solids.

  • Partition the filtrate between ethyl acetate and water.

  • Wash the organic phase sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification and Analysis

Purification: The crude product can be purified by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexane.

Analytical Characterization:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][3]

Alzheimer's Disease Research

Several sources indicate that this compound is an amino acid derivative useful for the treatment of Alzheimer's disease.[1][6] However, the specific mechanism of action or the final active compound derived from this intermediate is not extensively detailed in publicly available literature. It is likely used in the synthesis of molecules that target pathways implicated in the pathology of Alzheimer's, such as secretase inhibition or modulation of amyloid-beta aggregation.

Bacterial Quorum Sensing Modulation

A significant application of this compound is in the synthesis of N-acyl-homoserine lactone (AHL) analogs. AHLs are signaling molecules used by many Gram-negative bacteria in a process called quorum sensing to coordinate gene expression with population density. This process is often linked to virulence factor production and biofilm formation.

By using this compound as a starting material, researchers can synthesize a variety of AHL analogs with modified acyl chains or other structural features. These synthetic analogs can act as antagonists or agonists of quorum sensing receptors, thereby inhibiting or activating these pathways. The study of such molecules is a promising strategy for developing novel anti-virulence drugs that are less likely to promote antibiotic resistance.

Diagrams

Synthesis_Workflow L_Homoserine L-Homoserine Boc_Protection N-Boc Protection ((Boc)₂O, Base) L_Homoserine->Boc_Protection N_Boc_Homoserine N-Boc-L-homoserine Boc_Protection->N_Boc_Homoserine Esterification Ethyl Esterification (EtI, K₂CO₃) N_Boc_Homoserine->Esterification Target_Molecule (S)-N-Boc-L-homoserine ethyl ester Esterification->Target_Molecule Purification Purification (Flash Chromatography) Target_Molecule->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Quorum_Sensing_Inhibition cluster_synthesis Synthesis of Analogs cluster_bacterium Bacterial Cell Homoserine_Ester (S)-N-Boc-L-homoserine ethyl ester Synthetic_Steps Synthetic Modification Homoserine_Ester->Synthetic_Steps AHL_Analog AHL Analog (Quorum Sensing Inhibitor) Synthetic_Steps->AHL_Analog Receptor AHL Receptor AHL_Analog->Receptor Blocks Binding AHL_Synthase AHL Synthase AHL N-Acyl-homoserine lactone (AHL) AHL_Synthase->AHL AHL->Receptor Gene_Expression Virulence Gene Expression Receptor->Gene_Expression

Caption: Role as an intermediate for quorum sensing inhibitors.

References

An In-Depth Technical Guide to the Synthesis of N-Boc-L-homoserine ethyl ester from L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-((1,1-dimethylethoxy)carbonyl)-L-homoserine, ethyl ester (commonly known as N-Boc-L-homoserine ethyl ester). This compound serves as a valuable synthetic intermediate in the preparation of more complex molecules, such as unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.[1][2]

The synthesis starts from the readily available chiral amino acid, L-homoserine. Two primary and equally viable synthetic routes are detailed herein: 1) initial esterification of the carboxylic acid followed by N-terminal protection, and 2) initial N-terminal protection followed by esterification. This document provides detailed experimental protocols for both pathways, summarizes quantitative data, and includes graphical workflows to illustrate the synthetic logic.

Physicochemical Properties of N-Boc-L-homoserine ethyl ester
PropertyValue
CAS Number 147325-09-5
Molecular Formula C₁₁H₂₁NO₅
Formula Weight 247.3 g/mol
Appearance Solid
Purity ≥95%
Solubility DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL

(Data sourced from commercial supplier information[2])

Synthetic Strategy Overview

The synthesis of N-Boc-L-homoserine ethyl ester from L-homoserine can be approached via two distinct pathways. The choice of route may depend on the desired scale, available reagents, and purification strategy. Both routes involve the same two fundamental transformations: Fischer esterification and tert-butyloxycarbonyl (Boc) protection.

Synthetic_Pathways start L-Homoserine inter1 L-Homoserine Ethyl Ester (Intermediate) start->inter1  Route 1  Esterification   inter2 N-Boc-L-Homoserine (Intermediate) start->inter2  Route 2  N-Boc Protection   end N-Boc-L-homoserine ethyl ester inter1->end  N-Boc Protection   inter2->end  Esterification  

Caption: Two primary synthetic routes to N-Boc-L-homoserine ethyl ester.

Route 1: Esterification Followed by N-Boc Protection

This route first protects the carboxylic acid moiety as an ethyl ester, leaving the amine free for subsequent Boc protection. The initial esterification is typically performed under acidic conditions.

Experimental Protocol

Step 1a: Synthesis of L-homoserine ethyl ester hydrochloride

This procedure is adapted from standard methods for amino acid esterification using thionyl chloride.[3][4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-homoserine (e.g., 10.0 g, 83.95 mmol).

  • Reagent Addition: Add absolute ethanol (50 mL). Cool the suspension in an ice bath.

  • Esterification: Slowly add thionyl chloride (12.2 mL, 167.9 mmol, 2.0 eq) dropwise to the stirred suspension while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4-8 hours. Monitor the reaction's completion by TLC (Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove excess ethanol and thionyl chloride. The resulting white solid or viscous oil is L-homoserine ethyl ester hydrochloride, which can be used in the next step without further purification.

Step 1b: Synthesis of N-Boc-L-homoserine ethyl ester

This protocol uses the widely adopted method for N-Boc protection with di-tert-butyl dicarbonate ((Boc)₂O).[5][6]

  • Setup: Dissolve the crude L-homoserine ethyl ester hydrochloride from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 ratio, 100 mL).

  • Base Addition: Cool the solution in an ice bath and add sodium bicarbonate (NaHCO₃) (21.1 g, 251.8 mmol, 3.0 eq) portion-wise.

  • Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (18.3 g, 83.95 mmol, 1.0 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-12 hours.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.

Data Summary for Route 1
StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1a EsterificationThionyl ChlorideEthanolReflux4-8 h>90% (crude)
1b N-Boc Protection(Boc)₂O, NaHCO₃THF/Water0°C to RT10-12 h85-95%

Route 2: N-Boc Protection Followed by Esterification

This alternative approach first protects the nucleophilic amino group, which allows for a broader range of esterification conditions without the risk of N-acylation side reactions.

Experimental Protocol

Step 2a: Synthesis of N-Boc-L-homoserine

This protocol is adapted from a standard procedure for the Boc protection of L-serine.[7]

  • Setup: Dissolve L-homoserine (e.g., 10.0 g, 83.95 mmol) in a 1:1 mixture of dioxane and 1N sodium hydroxide (NaOH) solution.

  • Boc Protection: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (20.1 g, 92.3 mmol, 1.1 eq) in dioxane.

  • Reaction: Stir the two-phase mixture vigorously at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours until the reaction is complete by TLC.

  • Work-up: Concentrate the mixture by rotary evaporation to half its volume. Cool the remaining solution in an ice bath and acidify to pH 2–3 by the slow addition of 1N potassium bisulfate (KHSO₄).

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield N-Boc-L-homoserine, typically as a foam or oil, which is used directly in the next step.

Step 2b: Synthesis of N-Boc-L-homoserine ethyl ester

This procedure is adapted from the esterification of N-Boc-L-serine using an alkyl halide.[7]

  • Setup: Dissolve the crude N-Boc-L-homoserine from the previous step in anhydrous dimethylformamide (DMF) (e.g., 150 mL).

  • Base Addition: Add solid potassium carbonate (K₂CO₃) (12.7 g, 92.3 mmol, 1.1 eq) to the solution and stir for 10 minutes in an ice-water bath.

  • Esterification: Add ethyl iodide (EtI) (13.1 g, 83.95 mmol, 1.0 eq) to the white suspension.

  • Reaction: Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until TLC analysis indicates complete formation of the ester.

  • Work-up: Filter the reaction mixture by suction to remove solids. Partition the filtrate between ethyl acetate and water.

  • Purification: Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if necessary.

Data Summary for Route 2
StepReactionKey ReagentsSolventTemp.TimeTypical Yield
2a N-Boc Protection(Boc)₂O, NaOHDioxane/Water5°C to RT3-4 h>95% (crude)
2b EsterificationEthyl Iodide, K₂CO₃DMF0°C to RT1.5-2.5 h~85%

Structural Overview

The final product combines the L-homoserine backbone with two key functional groups: an N-terminal tert-butyloxycarbonyl (Boc) protecting group and a C-terminal ethyl ester. The Boc group provides stability in various reaction conditions but can be easily removed with mild acid, making it ideal for peptide synthesis and other multi-step preparations.[5]

Molecular_Structure product N-Boc-L-homoserine ethyl ester backbone L-Homoserine Backbone product->backbone built on n_group N-Terminal (Amine) backbone->n_group contains c_group C-Terminal (Carboxylic Acid) backbone->c_group contains protect Boc Group (Protecting Group) protect->n_group protects ester Ethyl Ester (Protecting Group) ester->c_group protects

Caption: Logical relationship of the components in the target molecule.

References

chemical structure and characterization of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, characterization, and synthesis of (S)-N-Boc-L-homoserine ethyl ester. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the preparation of modified amino acids and peptide analogs for drug discovery and development.

Chemical Structure and Properties

This compound, also known as (S)-ethyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine functionality, while the ethyl ester protects the carboxylic acid. This dual protection allows for selective modification of the side-chain hydroxyl group.

Below is a summary of its key chemical and physical properties:

PropertyValue
CAS Number 147325-09-5
Molecular Formula C₁₁H₂₁NO₅
Molecular Weight 247.29 g/mol
Appearance White to pale yellow solid
Purity ≥95%
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml). Limited solubility in PBS (pH 7.2) (3 mg/ml).[1]
Storage Recommended storage at -20°C for long-term stability.

Synthesis

The synthesis of this compound typically involves two key steps: the Boc-protection of L-homoserine followed by the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of (S)-N-Boc-L-homoserine

This procedure outlines the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-homoserine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Petroleum ether

  • 2 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-homoserine (1.0 eq) and sodium carbonate (2.0 eq) in water.

  • Add 1,4-dioxane to the solution and stir for 5 minutes.

  • Cool the mixture in an ice bath and slowly add di-tert-butyl dicarbonate (1.5 eq).

  • Allow the reaction to stir overnight at room temperature.

  • Upon completion, wash the reaction mixture with petroleum ether to remove unreacted Boc₂O.

  • Add additional water and adjust the pH to 2 with 2 M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine.

Experimental Protocol: Esterification to this compound

This protocol describes the esterification of N-Boc-L-homoserine to its corresponding ethyl ester. This procedure is adapted from a similar synthesis of the methyl ester.

Materials:

  • N-Boc-L-homoserine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-L-homoserine (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add solid potassium carbonate (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add ethyl iodide (2.0 eq) to the suspension.

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture to remove inorganic salts.

  • Partition the filtrate between ethyl acetate and water.

  • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected data from various analytical techniques. Note: As direct experimental spectra are not publicly available, this data is based on typical values for structurally similar compounds and may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.40br s1H-NH-
~4.35m1Hα-CH
~4.20q2H-OCH₂CH₃
~3.70t2H-CH₂OH
~2.10m1Hβ-CH (diastereotopic)
~1.90m1Hβ-CH (diastereotopic)
1.45s9H-C(CH₃)₃
1.28t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~173.0Ester Carbonyl
~156.0Carbamate Carbonyl
~80.0-C(CH₃)₃
~61.5-OCH₂CH₃
~59.0-CH₂OH
~54.0α-CH
~36.0β-CH₂
28.3-C(CH₃)₃
14.2-OCH₂CH₃
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
248.15[M+H]⁺
270.13[M+Na]⁺
192.10[M+H - C₄H₈]⁺ (loss of isobutylene)
148.09[M+H - Boc]⁺
Infrared (IR) Spectroscopy

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretch (hydroxyl)
~3350N-H stretch (carbamate)
~2980, 2930, 2870C-H stretch (aliphatic)
~1740C=O stretch (ester)
~1700C=O stretch (carbamate)
~1510N-H bend
~1160C-O stretch

Mandatory Visualizations

Chemical Structure

chemical_structure cluster_ester cluster_boc cluster_backbone C1 C O1 O C1->O1 O2 O C1->O2 Et CH2CH3 O2->Et N1 N H1 H N1->H1 C2 C N1->C2 O3 O C2->O3 O4 O C2->O4 tBu C(CH3)3 O4->tBu alphaC Cα(S) alphaC->C1 alphaC->N1 betaC alphaC->betaC gammaC betaC->gammaC OH OH gammaC->OH

Caption: Chemical structure of this compound.

Experimental Workflow: Synthesis

synthesis_workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Esterification cluster_purification Purification & Characterization start L-Homoserine reagents1 Boc₂O, Na₂CO₃ 1,4-Dioxane, H₂O start->reagents1 product1 N-Boc-L-homoserine reagents1->product1 reagents2 Ethyl Iodide, K₂CO₃ DMF product1->reagents2 product2 (S)-N-Boc-L-homoserine Ethyl Ester reagents2->product2 purification Flash Chromatography product2->purification characterization NMR, MS, IR purification->characterization

References

An In-depth Technical Guide to the Solubility of (S)-N-Boc-L-homoserine Ethyl Ester in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-N-Boc-L-homoserine ethyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative solubility data, details a standardized experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses both polar (ester and carbamate groups) and non-polar (Boc group and ethyl chain) functionalities, leading to a varied solubility profile across different organic solvents.

Quantitative Solubility Data

Publicly available quantitative solubility data for this compound is limited. The following table summarizes the available information.[1][2] It is important to note that these values may be approximate and can be influenced by factors such as temperature, purity of the compound, and the presence of moisture in the solvents.

SolventChemical ClassFormulaSolubility (mg/mL)
Dimethylformamide (DMF)AmideC₃H₇NO25[1][2]
Dimethyl sulfoxide (DMSO)SulfoxideC₂H₆OS25[1][2]
EthanolAlcoholC₂H₅OH20[1][2]
Phosphate-Buffered Saline (PBS, pH 7.2)Aqueous BufferN/A3[1][2]

Given the limited publicly available data, experimental determination of solubility in a broader range of solvents is often necessary for specific research and development applications.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6] The following protocol provides a detailed methodology for this experiment.

Materials and Equipment
  • This compound (solid)

  • High-purity organic solvents of interest (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid after the equilibration period is essential to ensure saturation.

    • Record the mass of the added solid.

    • Add a known volume of the selected organic solvent to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles, which would lead to an overestimation of solubility.

  • Quantification:

    • Using HPLC:

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

    • Using Gravimetric Analysis:

      • Weigh the vial containing the filtered supernatant.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound.

      • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it again.

      • The mass of the dissolved solid can be determined by subtracting the initial mass of the empty vial.

      • Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant collected.

Data Reporting

Solubility should be reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start add_solid Add excess solid This compound to a vial start->add_solid add_solvent Add a known volume of organic solvent add_solid->add_solvent equilibrate Equilibrate on a shaker (e.g., 24-48h at 25°C) add_solvent->equilibrate centrifuge Centrifuge to separate solid and liquid phases equilibrate->centrifuge filter Filter the supernatant centrifuge->filter quantify Quantify the concentration (HPLC or Gravimetric Analysis) filter->quantify end End quantify->end

Workflow for the Shake-Flask Solubility Determination Method.

This in-depth guide provides the available solubility data for this compound and a robust experimental protocol for its determination. By following these guidelines, researchers, scientists, and drug development professionals can obtain reliable solubility data to support their ongoing work.

References

(S)-N-Boc-L-homoserine Ethyl Ester: A Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(S)-N-Boc-L-homoserine ethyl ester has emerged as a versatile and valuable chiral building block for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. This N- and C-terminally protected derivative of the non-proteinogenic amino acid L-homoserine offers a stable and reactive scaffold for the construction of complex molecular architectures, including unsaturated caprolactams and oxy-peptide nucleic acids (PNAs). Its utility as a synthetic intermediate is well-documented, providing a reliable pathway to novel compounds with potential therapeutic applications.[1][2]

Core Properties and Specifications

This compound is a white to off-white solid that is soluble in a range of organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₅[1][3]
Molecular Weight 247.29 g/mol [1][4]
CAS Number 147325-09-5[1][3][4]
Purity ≥95%[1]
Appearance White powder/solid[3]
Storage Room temperature (sealed well)[3]

Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step process starting from the readily available chiral precursor, L-homoserine. The workflow involves the protection of the amino group followed by the esterification of the carboxylic acid.

Synthesis_Workflow Synthesis Workflow of this compound L_homoserine L-homoserine N_Boc_L_homoserine N-Boc-L-homoserine L_homoserine->N_Boc_L_homoserine Boc₂O, Na₂CO₃, 1,4-dioxane/H₂O Target_compound This compound N_Boc_L_homoserine->Target_compound Ethyl Iodide, K₂CO₃, DMF (analogous)

Caption: A general workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-homoserine

This procedure is adapted from a general method for the N-Boc protection of amino acids.[5]

  • Materials: L-homoserine, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water, Petroleum ether, Hydrochloric acid (2 M), Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve L-homoserine and sodium carbonate in water.

    • Add 1,4-dioxane to the solution and stir.

    • Slowly add di-tert-butyl dicarbonate to the mixture under ice bath conditions.

    • Stir the reaction mixture overnight at room temperature.

    • Wash the mixture with petroleum ether to remove unreacted organic materials.

    • Adjust the pH of the aqueous layer to 2 with 2 M hydrochloric acid to precipitate the product.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield N-Boc-L-homoserine.

Step 2: Synthesis of this compound

This is an analogous procedure based on the esterification of N-Boc-L-serine.[6]

  • Materials: N-Boc-L-homoserine, Ethyl iodide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a cold solution of N-Boc-L-homoserine in DMF, add solid potassium carbonate.

    • After stirring for 10 minutes in an ice-water bath, add ethyl iodide.

    • Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Monitor the reaction completion by thin-layer chromatography (TLC).

    • Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

    • Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by flash chromatography if necessary.

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of several important classes of organic molecules.

Synthesis of Unsaturated Caprolactams

Unsaturated caprolactams are valuable scaffolds in medicinal chemistry, notably as inhibitors of interleukin-1β converting enzyme (ICE).[7] The synthesis of these compounds can be achieved from this compound through a multi-step sequence.

Caprolactam_Synthesis Synthetic Pathway to Unsaturated Caprolactams Start (S)-N-Boc-L-homoserine ethyl ester Intermediate1 Corresponding Aldehyde Start->Intermediate1 Oxidation (e.g., Swern) Intermediate2 α,β-Unsaturated Nitrile Intermediate1->Intermediate2 Wittig-type reaction Product Unsaturated Caprolactam Intermediate2->Product Reductive Cyclization (e.g., Raney-Co)

Caption: General synthetic route to unsaturated caprolactams.

A key transformation in this pathway is the Raney-Co mediated reductive cyclization of an α,β-unsaturated nitrile derived from the starting homoserine ester.[1]

Synthesis of Oxy-Peptide Nucleic Acid (PNA) Monomers

This compound is also a precursor for the synthesis of monomer units for oxy-peptide nucleic acids.[1] PNAs are synthetic analogues of DNA and RNA with a peptide-like backbone, showing promise in diagnostics and antisense therapies.[] The synthesis involves modifying the hydroxyl group of the homoserine derivative and coupling it with nucleobases.

PNA_Monomer_Synthesis Pathway to Oxy-PNA Monomers Start (S)-N-Boc-L-homoserine ethyl ester Intermediate1 Activated Homoserine Derivative Start->Intermediate1 Activation of -OH group Intermediate2 Nucleobase-Coupled Intermediate Intermediate1->Intermediate2 Nucleobase coupling Product Oxy-PNA Monomer Intermediate2->Product Further modifications

Caption: General pathway for the synthesis of oxy-PNA monomers.

Conclusion

This compound is a foundational chiral building block that provides access to a variety of complex and biologically relevant molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in organic synthesis and drug discovery. The continued exploration of its synthetic potential is expected to yield novel compounds with significant therapeutic value.

References

The Dawn of Quorum Quenching: A Technical Guide to N-Boc-L-homoserine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Antimicrobial Strategy

The rise of antibiotic resistance necessitates a paradigm shift in combating bacterial infections. Rather than focusing solely on bactericidal or bacteriostatic agents, researchers are increasingly targeting the intricate communication networks that govern bacterial virulence. This technical guide delves into the discovery and initial applications of N-Boc-L-homoserine derivatives, a class of molecules at the forefront of this innovative approach known as quorum quenching. These compounds serve as versatile precursors for the synthesis of potent modulators of bacterial quorum sensing (QS), the cell-to-cell communication system that orchestrates virulence, biofilm formation, and antibiotic resistance in numerous pathogens.[1] This guide provides an in-depth analysis of their synthesis, mechanisms of action, and the experimental protocols required to explore their therapeutic potential.

The Cornerstone: N-Boc-L-homoserine and its Lactone

N-tert-butoxycarbonyl-L-homoserine (N-Boc-L-homoserine) is a protected form of the non-proteinogenic amino acid L-homoserine. The Boc protecting group is crucial for synthetic chemists, as it allows for controlled and specific chemical modifications at other sites of the molecule. This protected amino acid is a key starting material for the synthesis of various derivatives, most notably N-Boc-L-homoserine lactone. This lactone is the core structure of many N-acyl-homoserine lactones (AHLs), the signaling molecules used by a wide range of Gram-negative bacteria to communicate.[1] By modifying the acyl chain attached to the homoserine lactone ring, scientists can create a diverse library of compounds to probe and disrupt bacterial communication pathways.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of these core compounds is essential for their effective use in research and development.

PropertyN-Boc-L-homoserineN-Boc-L-homoserine lactone
CAS Number 41088-86-2[2][3][4]40856-59-5[5][6]
Molecular Formula C9H17NO5[2][3][4]C9H15NO4
Molecular Weight 219.24 g/mol [3]201.22 g/mol [5]
Appearance White to off-white crystalline powder[3]Solid
Melting Point 140 °C[2]Not specified
Storage Temperature Frozen (<0°C)[3]Not specified
SMILES CC(C)(C)OC(=O)NC(CCO)C(=O)O[4]CC(C)(C)OC(=O)N[C@H]1CCOC1=O[6]

Synthesis of N-Boc-L-homoserine Derivatives: Key Experimental Protocols

The synthesis of N-Boc-L-homoserine and its subsequent conversion to various derivatives are fundamental processes for researchers in this field. Below are detailed protocols for these key transformations.

Protocol 1: Synthesis of N-Boc-L-homoserine from L-homoserine

This procedure outlines the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-homoserine

  • Sodium carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Water

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • 2 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-homoserine (e.g., 4.76 g, 40 mmol) and sodium carbonate (e.g., 8.48 g, 80 mmol) in water (e.g., 200 mL).[2]

  • Add 1,4-dioxane (e.g., 50 mL) and stir for 5 minutes.[2]

  • Slowly add di-tert-butyl dicarbonate (e.g., 13.80 mL, 60 mmol) to the solution under an ice bath.[2]

  • Stir the reaction mixture overnight at room temperature.[2]

  • Wash the mixture with petroleum ether to remove unreacted Boc₂O.[2]

  • Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.[2]

  • Extract the suspension with ethyl acetate.[2]

  • Combine the organic layers and wash sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Protocol 2: Lactonization of N-Boc-L-homoserine

This protocol describes the intramolecular cyclization to form N-Boc-L-homoserine lactone.

Materials:

  • N-Boc-L-homoserine

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-L-homoserine (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask.[1]

  • Add DMAP (0.1 eq) followed by DCC (1.1 eq) to the stirred solution.[1]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).[1]

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the precipitate with DCM.[1]

  • Combine the filtrate and washings and wash sequentially with saturated aqueous NaHCO₃ and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[1]

Protocol 3: Synthesis of N-Acyl-L-homoserine Lactones

This protocol details the acylation of the deprotected homoserine lactone to generate various AHL analogs. This process typically involves a two-step sequence: Boc deprotection followed by acylation.

Part A: Boc Deprotection

Materials:

  • N-Boc-L-homoserine lactone

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve N-Boc-L-homoserine lactone (1.0 eq) in a minimal amount of 1,4-dioxane.[1]

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents).[1]

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.[1]

  • The product, L-homoserine lactone hydrochloride, will precipitate and can be collected by filtration.

Part B: N-Acylation

Materials:

  • L-homoserine lactone hydrochloride

  • Desired acyl chloride or carboxylic acid

  • Coupling agents (e.g., EDC, HATU)

  • Base (e.g., triethylamine, DIPEA)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure (General):

  • Suspend L-homoserine lactone hydrochloride (1.0 eq) in an anhydrous solvent.

  • Add the base (e.g., 2.0-3.0 eq) to neutralize the hydrochloride salt.

  • Add the acylating agent (e.g., acyl chloride, 1.1 eq) or the carboxylic acid (1.1 eq) along with a coupling agent (e.g., EDC, 1.2 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture, typically involving washing with acidic and basic aqueous solutions, followed by drying and concentration.

  • Purify the final N-acyl-L-homoserine lactone by column chromatography.

Synthetic Yields of N-Acyl-L-homoserine Lactones:

The following table summarizes the yields for the synthesis of various N-acyl-L-homoserine lactones, demonstrating the efficiency of these synthetic routes.

N-Acyl-L-homoserine LactoneAcylating Agent PrecursorCoupling MethodOverall Yield (%)Reference
N-(3-oxooctanoyl)-L-homoserine lactone (OOHL)3-oxooctanoic acidEDC-mediated coupling83[7]
N-(3-oxodecanoyl)-L-homoserine lactone (ODHL)3-oxodecanoic acidEDC-mediated coupling48[7]
N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)3-oxododecanoic acidEDC-mediated coupling79[7]
N-(3-oxotetradecanoyl)-L-homoserine lactone (OtDHL)3-oxotetradecanoic acidEDC-mediated coupling87[7]
N-hexanoyl-L-homoserine lactoneHexanoyl chlorideSchotten-Baumann conditionsGood to excellent[8]
N-octanoyl-L-homoserine lactoneOctanoyl chlorideSchotten-Baumann conditionsGood to excellent[8]
α-bromo N-acyl-L-homoserine lactonesα-bromo fatty acidsEDC-mediated couplingAcceptable[8]
α-chloro N-acyl-L-homoserine lactonesCorresponding fatty acidsOne-pot procedureGood[8]

Initial Applications: Targeting Bacterial Quorum Sensing

The primary application of N-Boc-L-homoserine derivatives is in the development of quorum sensing inhibitors (QSIs). These molecules are designed to interfere with the signaling pathways that bacteria use to coordinate their collective behaviors.

The Pseudomonas aeruginosa Quorum Sensing Network

Pseudomonas aeruginosa is a notorious opportunistic pathogen that relies heavily on a complex, hierarchical quorum sensing network to regulate its virulence. This network involves multiple signaling molecules and their cognate receptors. A simplified representation of this network is shown below.

Pseudomonas_aeruginosa_QS Pseudomonas aeruginosa Quorum Sensing Network LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 Synthesizes LasR LasR Las_complex LasR-AHL Complex LasR->Las_complex Forms AHL_3O_C12->LasR Binds to Las_complex->LasI Activates RhlI RhlI Las_complex->RhlI Activates RhlR RhlR Las_complex->RhlR Activates Virulence_Las Las-controlled Virulence Factors (e.g., elastase, exotoxin A) Las_complex->Virulence_Las Regulates Biofilm Biofilm Formation Las_complex->Biofilm Promotes AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes Rhl_complex RhlR-AHL Complex RhlR->Rhl_complex Forms AHL_C4->RhlR Binds to Rhl_complex->RhlI Activates Virulence_Rhl Rhl-controlled Virulence Factors (e.g., pyocyanin, rhamnolipids) Rhl_complex->Virulence_Rhl Regulates Rhl_complex->Biofilm Promotes

Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.

Biological Activity of N-Acyl-L-homoserine Lactone Analogs

A variety of N-acyl-L-homoserine lactone analogs, synthesized from N-Boc-L-homoserine precursors, have been evaluated for their ability to inhibit quorum sensing. The following table summarizes the inhibitory activity of selected compounds.

CompoundTarget Organism/SystemAssayIC₅₀ (µM)Reference
N-(4-bromophenylacetanoyl)-L-homoserine lactonePseudomonas aeruginosa PAO1Biofilm Inhibition>200[9]
Compound no. 3 (proprietary)Pseudomonas aeruginosa PAO1Biofilm Inhibition~100[9]
Compound no. 10 (proprietary)Pseudomonas aeruginosa PAO1Biofilm Inhibition<200[9]
N-(2-hexadecynoyl)-L-homoserine lactoneChromobacterium violaceumViolacein InhibitionNot specified
N-decanoyl-D-homocysteine thiolactonePseudomonas aeruginosa RhlIRhlI Enzymatic AssayNot specified
N-dodecanoyl-D-homocysteine thiolactonePseudomonas aeruginosa RhlIRhlI Enzymatic AssayNot specified

Experimental Workflow for Discovery and Evaluation

The process of discovering and evaluating novel N-Boc-L-homoserine derivatives as quorum sensing inhibitors follows a structured workflow, from synthesis to biological characterization.

Experimental_Workflow Workflow for QSI Discovery and Evaluation Start Start: L-homoserine Boc_Protection N-Boc Protection Start->Boc_Protection N_Boc_Hse N-Boc-L-homoserine Boc_Protection->N_Boc_Hse Lactonization Lactonization N_Boc_Hse->Lactonization N_Boc_HSL N-Boc-L-homoserine lactone Lactonization->N_Boc_HSL Deprotection Boc Deprotection N_Boc_HSL->Deprotection HSL_HCl L-homoserine lactone HCl Deprotection->HSL_HCl Acylation N-Acylation with diverse acyl groups HSL_HCl->Acylation AHL_Library Library of N-Acyl-L-homoserine lactones Acylation->AHL_Library Bio_Screening Biological Screening AHL_Library->Bio_Screening Violacein_Assay Violacein Inhibition Assay (C. violaceum) Bio_Screening->Violacein_Assay Enzyme_Assay Enzymatic Assay (e.g., RhlI inhibition) Bio_Screening->Enzyme_Assay Biofilm_Assay Biofilm Inhibition Assay (P. aeruginosa) Bio_Screening->Biofilm_Assay Data_Analysis Data Analysis (IC50 determination) Violacein_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Biofilm_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: From synthesis to lead identification for QS inhibitors.

Protocol 4: Violacein Inhibition Assay

This assay uses the reporter strain Chromobacterium violaceum, which produces a purple pigment called violacein under the control of quorum sensing. Inhibition of this pigment production is a common primary screen for QSIs.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.1.

  • In a 96-well plate, add a sub-inhibitory concentration of the test compounds to the wells. Include a solvent control.

  • Add the diluted C. violaceum culture to each well.

  • Incubate the plate at 30°C for 24-48 hours with shaking.

  • After incubation, quantify the violacein production. This can be done by lysing the cells and extracting the pigment with a solvent like butanol or DMSO, followed by measuring the absorbance at a specific wavelength (e.g., 585 nm).[10][11]

  • The percentage of inhibition is calculated relative to the solvent control.

Protocol 5: RhlI Enzymatic Assay

This assay directly measures the inhibition of the RhlI synthase, which is responsible for producing the C4-HSL signal in P. aeruginosa.

Materials:

  • Purified RhlI enzyme

  • Substrates: Butyryl-Acyl Carrier Protein (butyryl-ACP) and S-adenosylmethionine (SAM)

  • Assay buffer (e.g., HEPES)

  • Detection reagent (e.g., a colorimetric reagent sensitive to free thiols)

  • Test compounds

  • Plate reader

Procedure (General):

  • Prepare a reaction mixture containing the assay buffer, detection reagent, and SAM.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding the RhlI enzyme and butyryl-ACP.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the detection reagent used.

  • Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Conclusion and Future Directions

N-Boc-L-homoserine and its derivatives have emerged as indispensable tools in the quest for novel antimicrobial agents that circumvent traditional resistance mechanisms. The synthetic accessibility of a wide array of N-acyl-L-homoserine lactone analogs allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of highly potent and specific quorum sensing inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to embark on the discovery and development of the next generation of anti-virulence therapies. Future research will likely focus on optimizing the pharmacokinetic properties of these lead compounds, evaluating their efficacy in in vivo models of infection, and exploring their potential in combination therapies with existing antibiotics. The continued exploration of N-Boc-L-homoserine derivatives promises to be a fruitful endeavor in the ongoing battle against infectious diseases.

References

Spectroscopic and Experimental Profile of (S)-N-Boc-L-homoserine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and experimental data for (S)-N-Boc-L-homoserine ethyl ester. This compound, a key synthetic intermediate, is valuable in the synthesis of various organic molecules, including unsaturated caprolactams and oxy-peptide nucleic acids.[1][2] This document is designed to assist researchers in the identification, characterization, and application of this versatile building block.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid is esterified with an ethyl group.

Molecular Formula: C₁₁H₂₁NO₅ Molecular Weight: 247.29 g/mol CAS Number: 147325-09-5

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables outline the expected chemical shifts for ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.2 - 5.4d1HNH
~ 4.2 - 4.4m1Hα-CH
~ 4.1 - 4.3q2HO-CH₂ -CH₃
~ 3.6 - 3.8t2Hγ-CH₂
~ 2.0 - 2.2m1Hβ-CH (diastereotopic)
~ 1.8 - 2.0m1Hβ-CH (diastereotopic)
1.45s9HC(CH₃)₃
~ 1.2 - 1.3t3HO-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 172 - 174C =O (ester)
~ 155 - 157C =O (Boc)
~ 79 - 81C (CH₃)₃
~ 61 - 63O-CH₂ -CH₃
~ 58 - 60γ-CH₂
~ 53 - 55α-CH
~ 35 - 37β-CH₂
~ 28 - 29C(CH₃ )₃
~ 14 - 15O-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3300Strong, BroadO-H stretch (hydroxyl)
~ 3300 - 3200MediumN-H stretch (carbamate)
~ 2980 - 2850Medium-StrongC-H stretch (aliphatic)
~ 1740 - 1720StrongC=O stretch (ester)
~ 1710 - 1680StrongC=O stretch (carbamate, Boc)
~ 1520 - 1480MediumN-H bend
~ 1250 - 1200StrongC-O stretch (ester)
~ 1170 - 1150StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.

Table 4: Predicted Mass Spectrometry Data

m/zIon
248.1447[M+H]⁺ (Calculated for C₁₁H₂₂NO₅⁺)
270.1266[M+Na]⁺ (Calculated for C₁₁H₂₁NNaO₅⁺)
192.1232[M+H - C₄H₈]⁺ (Loss of isobutylene from Boc)
174.0817[M+H - C₄H₈O₂]⁺ (Loss of Boc group)
146.0868[M+H - C₅H₉O₂]⁺ (Further fragmentation)

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of Boc-protected amino acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Ensure complete dissolution; gentle vortexing may be applied.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (approx. 1 mg)

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Mass spectrometer (e.g., ESI-TOF or ESI-QTOF)

Procedure (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in the chosen solvent.

    • A small amount of formic acid (e.g., 0.1%) can be added to promote protonation ([M+H]⁺).

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan for the expected molecular ion and potential fragments.

    • Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable and strong signal.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and analyze the major fragment ions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures for the spectroscopic characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification Synthesis Synthesis of (S)-N-Boc-L- homoserine ethyl ester Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Structure_Verification Structure Verification Purity_Assessment->Structure_Verification

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Logical_Relationship cluster_Spectroscopy Spectroscopic Techniques cluster_Information Derived Information Compound (S)-N-Boc-L-homoserine ethyl ester NMR NMR (Connectivity, Chemical Environment) Compound->NMR IR IR (Functional Groups) Compound->IR MS MS (Molecular Weight, Formula) Compound->MS Structure Chemical Structure NMR->Structure IR->Structure MS->Structure Purity Purity MS->Purity

Caption: Logical relationship between spectroscopic techniques and derived information.

References

(S)-N-Boc-L-homoserine Ethyl Ester: A Technical Guide to Commercial Availability, Purity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (S)-N-Boc-L-homoserine ethyl ester, a valuable chiral building block in synthetic organic chemistry. This document details its commercial availability, typical purity specifications, and methodologies for its synthesis and analysis. Furthermore, it illustrates its role as a key intermediate in the synthesis of more complex molecules, aiding researchers in its effective utilization.

Commercial Availability and Purity

This compound (CAS Number: 147325-09-5) is readily available from a variety of commercial suppliers. The compound is typically supplied as a white to pale yellow solid. Purity levels are generally high, though they can vary between suppliers. Researchers should carefully consider the stated purity and intended application when selecting a source.

Table 1: Commercial Availability and Purity of this compound

SupplierCatalog NumberPurity SpecificationAvailable Quantities
Cayman Chemical30547≥95%5 mg, 10 mg, 25 mg, 50 mg
MedChemExpressHY-W015682>98%100 mg, 250 mg, 500 mg, 1 g
BOC Sciences147325-09-597%Inquire
MyBioSourceMBS6107192Research Grade100 mg, 5x100 mg
PharmaffiliatesPA 27 0018990High PurityInquire
ChemicalBookCB546813898%Inquire
AChemBlockM2332597% (for methyl ester)Inquire

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should consult individual supplier websites for the most current data.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₁NO₅[1]
Molecular Weight 247.29 g/mol [2]
Appearance White to pale yellow solid[2]
Storage Recommended storage at -20°C[3] or 2-8°C[2]
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (20 mg/ml)[1]

Synthesis and Purification: Experimental Protocols

Logical Workflow for Synthesis

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification L-Homoserine L-Homoserine Reaction_1 Protection L-Homoserine->Reaction_1 Starting Material Di-tert-butyl dicarbonate (Boc)2O Di-tert-butyl dicarbonate (Boc)2O Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction_1 N-Boc-L-homoserine N-Boc-L-homoserine Reaction_2 Esterification N-Boc-L-homoserine->Reaction_2 Reaction_1->N-Boc-L-homoserine (Boc)2O (Boc)2O (Boc)2O->Reaction_1 Ethyl Iodide Ethyl Iodide Ethyl Iodide->Reaction_2 Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.

Step 1: N-Boc Protection of L-Homoserine

  • Dissolution: Dissolve L-homoserine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide solution.

  • Cooling: Cool the solution in an ice bath to 0-5°C with stirring.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a suitable acid, such as 1N potassium bisulfate.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine, which can often be used in the next step without further purification.

Step 2: Ethyl Esterification

  • Dissolution: Dissolve the N-Boc-L-homoserine from the previous step in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a solid base, such as potassium carbonate, to the solution and stir for a short period in an ice-water bath.

  • Addition of Ethylating Agent: Add ethyl iodide to the suspension.

  • Reaction: Continue stirring at 0°C for approximately 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour, or until TLC analysis indicates the complete formation of the ethyl ester.

  • Work-up: Filter the reaction mixture and partition the filtrate between ethyl acetate and water.

  • Washing: Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Analytical Methods for Quality Control

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Purity and Identity Confirmation

MethodPurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for the N-H (carbamate), C=O (ester and carbamate), and C-O bonds should be present.
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak corresponding to the mass of the compound (or its adducts) should be observed.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric purity.Using a suitable chiral stationary phase, the enantiomeric excess (% ee) can be determined to ensure the stereochemical integrity of the (S)-enantiomer.
Thin-Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.A single spot should be observed under appropriate visualization techniques.

Applications in Synthesis

This compound is not typically used directly in biological signaling pathways but serves as a crucial chiral building block in multi-step organic syntheses. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Workflow for Application as a Synthetic Intermediate

G cluster_0 Synthetic Transformations cluster_1 Target Molecules (S)-N-Boc-L-homoserine_ethyl_ester (S)-N-Boc-L-homoserine ethyl ester Modification_of_hydroxyl Modification of hydroxyl group (S)-N-Boc-L-homoserine_ethyl_ester->Modification_of_hydroxyl Deprotection Boc/Ester Deprotection (S)-N-Boc-L-homoserine_ethyl_ester->Deprotection Unsaturated_Caprolactams Unsaturated Caprolactams Modification_of_hydroxyl->Unsaturated_Caprolactams Oxy-Peptide_Nucleic_Acids Oxy-Peptide Nucleic Acids Modification_of_hydroxyl->Oxy-Peptide_Nucleic_Acids Unnatural_Amino_Acids Other Unnatural Amino Acids Deprotection->Unnatural_Amino_Acids

Caption: Application of this compound in synthesis.

Key applications include:

  • Synthesis of Unsaturated Caprolactams: The hydroxyl group of the homoserine side chain can be further functionalized and utilized in cyclization reactions to form caprolactam rings, which are important structural motifs in various bioactive molecules.[1][4]

  • Monomer Units for Oxy-Peptide Nucleic Acids (OPNAs): this compound serves as a precursor for the synthesis of monomer units for oxy-peptide nucleic acids.[1][4] OPNAs are synthetic analogues of nucleic acids with potential applications in antisense therapy and diagnostics.

  • Synthesis of Unnatural Amino Acids: The protected homoserine framework allows for the stereoselective introduction of various functional groups at the side chain, leading to the synthesis of a diverse range of unnatural amino acids for incorporation into peptides and other pharmaceuticals.

References

The Pivotal Role of (S)-N-Boc-L-homoserine Ethyl Ester in the Synthesis of Oxy-Peptide Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral N-(2-aminoethyl)glycine backbone, offering exceptional thermal stability and enzymatic resistance, making them promising candidates for therapeutic and diagnostic applications. A significant modification to the standard PNA structure is the introduction of an ether linkage into the backbone, creating what is known as oxy-Peptide Nucleic Acid (oxy-PNA). This modification can influence the solubility, hybridization properties, and biological activity of the resulting oligomer. A key chiral building block for the synthesis of these modified PNA monomers is (S)-N-Boc-L-homoserine ethyl ester. This technical guide provides a comprehensive overview of the role of this compound in oxy-PNA synthesis, detailing the synthetic pathways, experimental protocols, and potential applications.

The Core Role of this compound in Oxy-PNA Monomer Synthesis

This compound serves as a crucial starting material for the synthesis of the δ-amino acid monomers that constitute the backbone of oxy-PNAs. The homoserine derivative provides the necessary carbon framework and chirality for the modified backbone. The synthesis involves a multi-step process to convert L-homoserine into the final N-Fmoc protected δ-amino acid monomer, which can then be used in solid-phase peptide synthesis to construct the oxy-PNA oligomer.

The general synthetic strategy involves the protection of the amino and carboxyl groups of L-homoserine, followed by a series of modifications to introduce the ether linkage and the nucleobase. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the homoserine ester is crucial for controlling the reactivity during the initial synthetic steps.

Synthetic Pathway and Experimental Workflow

The synthesis of oxy-PNA oligomers can be conceptually divided into two main stages: the synthesis of the monomeric building blocks and the subsequent solid-phase oligomerization.

Stage 1: Synthesis of N-Fmoc-δ-amino acid (oxy-PNA monomer)

The synthesis of the N-Fmoc protected δ-amino acid monomers from L-homoserine is a multi-step process, typically involving 8 to 12 steps. A generalized workflow is presented below.

G cluster_monomer Oxy-PNA Monomer Synthesis start (S)-N-Boc-L-homoserine ethyl ester step1 Protection of hydroxyl group start->step1 e.g., TBDMSCl step2 Reduction of ester step1->step2 e.g., LiAlH4 step3 Introduction of ether linkage step2->step3 Williamson ether synthesis step4 Deprotection and re-protection of amino group (Boc to Fmoc) step3->step4 TFA, then Fmoc-OSu step5 Introduction of nucleobase step4->step5 Mitsunobu reaction step6 Final deprotection and purification step5->step6 monomer N-Fmoc-δ-amino acid (oxy-PNA monomer) step6->monomer

Caption: Generalized workflow for the synthesis of an N-Fmoc-δ-amino acid (oxy-PNA monomer) from this compound.

Stage 2: Solid-Phase Oligomerization of Oxy-PNA

Once the desired N-Fmoc protected oxy-PNA monomers are synthesized, they are sequentially coupled to a solid support to form the desired oligomer. This process is analogous to standard solid-phase peptide synthesis.

G cluster_spps Solid-Phase Oxy-PNA Synthesis resin Solid Support (e.g., Rink Amide resin) deprotection Fmoc Deprotection (e.g., Piperidine/DMF) resin->deprotection coupling Monomer Coupling (oxy-PNA monomer, activator) deprotection->coupling capping Capping (Optional) (e.g., Acetic Anhydride) coupling->capping wash Wash (e.g., DMF, DCM) capping->wash repeat Repeat Cycle (n-1 times) wash->repeat repeat->deprotection Next cycle cleavage Cleavage and Deprotection (e.g., TFA cocktail) repeat->cleavage Final cycle purification Purification (e.g., RP-HPLC) cleavage->purification oxy_pna Purified Oxy-PNA Oligomer purification->oxy_pna

Caption: A typical cycle for the solid-phase synthesis of an oxy-PNA oligomer.

Quantitative Data Summary

The following table summarizes typical yields for the key stages of oxy-PNA synthesis. It is important to note that these values can vary significantly depending on the specific reaction conditions, the nucleobase being attached, and the length and sequence of the oligomer.

Synthesis StageStepTypical Yield (%)Notes
Monomer Synthesis Overall yield from L-homoserine10-20%Multi-step synthesis with purification at intermediate stages.
Individual step yields60-95%Highly dependent on the specific reaction and reagents used.
Solid-Phase Synthesis Per coupling step>98%Monitored by methods such as the Kaiser test.
Overall crude oligomer yield40-70%Dependent on oligomer length and sequence.
Purification Post-HPLC purification20-50%Based on the crude product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an N-Fmoc-δ-amino acid (oxy-PNA monomer) with Thymine

This protocol is a generalized representation based on literature procedures and should be optimized for specific laboratory conditions.

  • Protection of Hydroxyl Group: To a solution of this compound in anhydrous dichloromethane (DCM), add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

  • Reduction of Ester: Dissolve the silyl-protected ester in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add lithium aluminum hydride (LiAlH4) portion-wise. Stir the reaction at 0°C until the starting material is consumed. Carefully quench the reaction with water and sodium hydroxide solution. Filter the mixture, and extract the aqueous layer to obtain the corresponding alcohol.

  • Williamson Ether Synthesis: To a solution of the alcohol in anhydrous THF, add sodium hydride (NaH) at 0°C. After stirring, add an appropriate electrophile (e.g., a bromo- or tosyl-activated species that will form the ether linkage). Allow the reaction to warm to room temperature and stir until completion. Purify the product by column chromatography.

  • Deprotection and Re-protection of Amino Group: Treat the Boc-protected compound with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc group. After completion, evaporate the solvent and dissolve the residue in a suitable solvent system (e.g., 1,4-dioxane/water). Add sodium bicarbonate and Fmoc-succinimide (Fmoc-OSu) and stir at room temperature to install the Fmoc protecting group. Purify the Fmoc-protected intermediate.

  • Introduction of Nucleobase (Mitsunobu Reaction): Dissolve the Fmoc-protected alcohol, thymine, and triphenylphosphine (PPh3) in anhydrous THF. Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. Allow the reaction to proceed to completion. Purify the product by column chromatography.

  • Final Deprotection and Purification: Remove any remaining protecting groups (e.g., the silyl ether) using appropriate conditions (e.g., tetrabutylammonium fluoride - TBAF). Purify the final N-Fmoc-δ-amino acid monomer by column chromatography or recrystallization. Characterize the product by NMR and mass spectrometry.

Protocol 2: General Procedure for Solid-Phase Oxy-PNA Oligomerization

This protocol assumes the use of an automated peptide synthesizer and Fmoc-based chemistry.

  • Resin Preparation: Swell the Rink Amide resin in N-methyl-2-pyrrolidone (NMP) in a reaction vessel.

  • First Monomer Coupling:

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in NMP.

    • Wash the resin thoroughly with NMP.

    • Activate the first Fmoc-oxy-PNA monomer (4 eq.) with a coupling agent such as HATU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in NMP.

    • Add the activated monomer solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with NMP.

  • Chain Elongation (Repeating Cycles):

    • Repeat the Fmoc deprotection, washing, and coupling steps for each subsequent monomer in the desired sequence.

  • Final Fmoc Deprotection: After the final monomer coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) to cleave the oligomer from the solid support and remove the nucleobase protecting groups.

  • Purification: Precipitate the crude oxy-PNA in cold diethyl ether. Purify the oligomer by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final oxy-PNA product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Biological Implications and Potential Signaling Pathways

While the biological applications of standard PNAs as antisense and antigene agents are well-documented, the specific roles of oxy-PNAs are an emerging area of research. The introduction of the ether linkage in the backbone can alter the conformational flexibility and hydrophilicity of the molecule, which may influence its cellular uptake, target binding affinity, and specificity.

Oxy-PNAs are being investigated for their potential to modulate gene expression by targeting specific mRNA sequences. For instance, an oxy-PNA designed to be complementary to a segment of an oncogene's mRNA could inhibit its translation, thereby downregulating the production of the oncoprotein. This could have implications for cancer therapy by targeting key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.

G cluster_pathway Potential Antisense Mechanism of Oxy-PNA Oxy_PNA Oxy-PNA Oligomer mRNA Target mRNA (e.g., Oncogene) Oxy_PNA->mRNA Binds to Ribosome Ribosome Oxy_PNA->Ribosome Steric hindrance mRNA->Ribosome Translation Protein Oncoprotein Ribosome->Protein Synthesis Pathway Downstream Signaling (e.g., MAPK/ERK) Protein->Pathway Activates Effect Cell Proliferation, Survival Pathway->Effect Promotes

Caption: A diagram illustrating the potential antisense mechanism of an oxy-PNA targeting an oncogene mRNA to inhibit protein synthesis and downstream signaling.

This compound is a cornerstone in the synthesis of oxy-Peptide Nucleic Acids, providing the essential chiral framework for this modified PNA analogue. The multi-step synthesis of oxy-PNA monomers, followed by solid-phase oligomerization, allows for the creation of novel DNA mimics with potentially enhanced properties for research and therapeutic development. Further investigation into the biological activities of oxy-PNAs is warranted to fully explore their potential in modulating disease-related signaling pathways and advancing the field of nucleic acid-based therapeutics.

The Rising Potential of Unsaturated Caprolactams from N-Boc-L-homoserine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis and potential applications of a promising class of molecules: unsaturated caprolactams derived from N-Boc-L-homoserine. While direct literature on this specific family of compounds is emerging, this document consolidates established synthetic methodologies and extrapolates the vast therapeutic potential based on the well-documented bioactivity of structurally related α,β-unsaturated lactams.

Executive Summary

Unsaturated caprolactams, particularly those featuring an α,β-unsaturated carbonyl moiety, represent a compelling scaffold for the development of novel therapeutics. Their inherent reactivity as Michael acceptors allows for covalent interactions with biological nucleophiles, enabling the modulation of key signaling pathways implicated in a range of diseases, including cancer and inflammatory disorders. This guide outlines a plausible synthetic route from the readily available chiral building block, N-Boc-L-homoserine, and delves into the potential pharmacological applications, supported by data from analogous compounds.

Plausible Synthetic Pathway

The synthesis of unsaturated caprolactams from N-Boc-L-homoserine can be envisioned through a multi-step sequence, culminating in a key Ring-Closing Metathesis (RCM) reaction. This approach offers a high degree of control over the final structure.

Synthesis_Workflow cluster_0 Preparation of Key Intermediates cluster_1 Cyclization and Final Product A N-Boc-L-homoserine B N-Boc-L-homoserinal A->B Oxidation C N-Boc-protected diene B->C Wittig Reaction D Unsaturated Caprolactam C->D Ring-Closing Metathesis (RCM)

Caption: Proposed synthetic workflow for unsaturated caprolactams.

Experimental Protocols

Step 1: Oxidation of N-Boc-L-homoserine to N-Boc-L-homoserinal

The primary alcohol of N-Boc-L-homoserine can be oxidized to the corresponding aldehyde using a variety of mild oxidation methods to minimize racemization.

  • Reagents: N-Boc-L-homoserine, Dess-Martin periodinane (DMP) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine).

  • Solvent: Dichloromethane (DCM).

  • Procedure (Dess-Martin Oxidation):

    • Dissolve N-Boc-L-homoserine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-L-homoserinal.

Step 2: Wittig Reaction to Form the Diene

The aldehyde is then subjected to a Wittig reaction to introduce a terminal alkene, forming the diene precursor necessary for RCM.

  • Reagents: N-Boc-L-homoserinal, allyl-triphenylphosphonium bromide, a strong base (e.g., n-butyllithium or sodium hydride).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Suspend allyl-triphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise to form the ylide.

    • Stir the resulting deep red solution at 0 °C for 30 minutes.

    • Add a solution of N-Boc-L-homoserinal (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the N-Boc-protected diene.

Step 3: Ring-Closing Metathesis (RCM)

The final step involves an intramolecular RCM reaction to form the seven-membered unsaturated caprolactam ring.

  • Reagents: N-Boc-protected diene, Grubbs' second-generation catalyst.

  • Solvent: Anhydrous dichloromethane (DCM) or toluene.

  • Procedure:

    • Dissolve the N-Boc-protected diene in anhydrous and degassed DCM or toluene to a concentration of 0.01-0.05 M.

    • Add Grubbs' second-generation catalyst (1-5 mol%).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon consumption of the starting material, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the unsaturated caprolactam.

Potential Biological Applications and Mechanisms of Action

The α,β-unsaturated carbonyl moiety in these caprolactams is a key pharmacophore, acting as a Michael acceptor. This allows for covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in proteins, leading to the modulation of their function.[1]

Antiproliferative and Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of α,β-unsaturated lactams and lactones against various cancer cell lines.[2][3][4][5] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Table 1: Antiproliferative Activity of Structurally Related Unsaturated Lactams

Compound ClassCancer Cell LineIC50 (µM)Reference
Unsaturated γ-lactam derivativesA549 (Lung Carcinoma)3.6 - 15.16[3]
SKOV3 (Ovarian Carcinoma)9.73[3]
RKO (Colon Carcinoma)-[5]
β-lactam derivativesMCF-7 (Breast Cancer)Low µM to nM[6]

Note: Data presented is for structurally related compounds and serves to illustrate the potential of the target molecules.

Modulation of Key Signaling Pathways

1. Inhibition of the NF-κB Pathway:

The transcription factor NF-κB is a master regulator of inflammation and is constitutively active in many cancers.[7][8] The α,β-unsaturated carbonyl group can covalently modify key cysteine residues in proteins of the NF-κB signaling cascade, such as IKKβ, thereby preventing the activation of NF-κB and subsequent transcription of pro-survival and pro-inflammatory genes.[9][10]

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation (inhibited) NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation (blocked) UnsaturatedCaprolactam Unsaturated Caprolactam UnsaturatedCaprolactam->IKK Inhibition (Covalent Modification) DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway.

2. Activation of the Keap1-Nrf2 Pathway:

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[11][12][13] Electrophilic compounds, such as α,β-unsaturated caprolactams, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[14] Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasomal\nDegradation Proteasomal Degradation Nrf2->Proteasomal\nDegradation UnsaturatedCaprolactam Unsaturated Caprolactam UnsaturatedCaprolactam->Keap1 Covalent Modification Cul3->Nrf2 Ubiquitination (inhibited) ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Transcription

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway.

Conclusion and Future Directions

Unsaturated caprolactams derived from N-Boc-L-homoserine represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The synthetic strategies outlined in this guide provide a clear path to accessing these molecules. Based on the well-established bioactivity of the α,β-unsaturated carbonyl motif, these caprolactams are poised to be valuable tools in the development of novel anticancer and anti-inflammatory agents. Further research should focus on the synthesis and biological evaluation of a library of these compounds to establish clear structure-activity relationships and to fully elucidate their mechanisms of action. The development of these novel chemical entities could pave the way for a new generation of targeted covalent therapies.

References

Methodological & Application

detailed protocol for the synthesis of unsaturated caprolactams using (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of unsaturated ε-caprolactams, valuable intermediates in medicinal chemistry and drug development, starting from the readily available chiral building block, (S)-N-Boc-L-homoserine ethyl ester. The synthetic strategy involves a three-step sequence: oxidation of the primary alcohol, subsequent olefination via a Wittig reaction to form a diene, and a final ring-closing metathesis (RCM) to construct the seven-membered lactam ring.

Introduction

Unsaturated caprolactams are important structural motifs present in a variety of biologically active molecules. Their constrained seven-membered ring system can serve as a scaffold to mimic peptide turns and introduce conformational rigidity, which is often beneficial for enhancing binding affinity and metabolic stability of drug candidates. This protocol offers a detailed, step-by-step guide for the efficient synthesis of these valuable compounds from a commercially available, enantiomerically pure starting material.

Overall Synthetic Scheme

The synthesis proceeds through the following three key transformations:

Synthetic_Scheme start (S)-N-Boc-L-homoserine ethyl ester intermediate1 N-Boc-L-2-amino-4-oxobutanoate ethyl ester start->intermediate1 Step 1: Oxidation (Dess-Martin Periodinane) intermediate2 N-Boc-L-2-amino-hept-6-enoate ethyl ester intermediate1->intermediate2 Step 2: Wittig Reaction (Methyltriphenylphosphonium bromide) product Unsaturated ε-Caprolactam intermediate2->product Step 3: Ring-Closing Metathesis (Grubbs' Catalyst)

Caption: Overall synthetic workflow from the starting material to the final unsaturated caprolactam.

Experimental Protocols

Step 1: Oxidation of this compound

This step converts the primary alcohol of the starting material into an aldehyde using the mild and selective Dess-Martin periodinane (DMP) oxidant.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-L-2-amino-4-oxobutanoate ethyl ester as a colorless oil.

Table 1: Expected Yield and Characterization Data for Step 1

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
N-Boc-L-2-amino-4-oxobutanoate ethyl esterC₁₁H₁₉NO₅245.2785-95Colorless oil
Step 2: Wittig Reaction to Form the Diene

The aldehyde from Step 1 is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide to introduce a terminal double bond, creating the diene precursor required for ring-closing metathesis.

Materials:

  • N-Boc-L-2-amino-4-oxobutanoate ethyl ester

  • Methyltriphenylphosphonium bromide

  • Potassium bis(trimethylsilyl)amide (KHMDS) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M).

  • Cool the suspension to 0 °C and add KHMDS (1.1 eq, as a solution in THF or as a solid) or n-BuLi (1.1 eq, as a solution in hexanes) dropwise. The formation of the bright yellow ylide will be observed.

  • Stir the ylide solution at 0 °C for 30 minutes, then cool to -78 °C.

  • In a separate flask, dissolve the aldehyde from Step 1 (1.0 eq) in anhydrous THF and add this solution dropwise to the cold ylide solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, and then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-L-2-amino-hept-6-enoate ethyl ester.

Table 2: Expected Yield and Characterization Data for Step 2

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
N-Boc-L-2-amino-hept-6-enoate ethyl esterC₁₄H₂₅NO₄271.3570-85Colorless oil
Step 3: Ring-Closing Metathesis (RCM) for Unsaturated ε-Caprolactam Formation

The final step involves the intramolecular cyclization of the diene using a Grubbs' catalyst to form the seven-membered unsaturated caprolactam ring.

Materials:

  • N-Boc-L-2-amino-hept-6-enoate ethyl ester

  • Grubbs' Catalyst, 2nd Generation

  • Dichloromethane (DCM) or Toluene, anhydrous and degassed

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the diene from Step 2 (1.0 eq) in anhydrous and degassed DCM or toluene to make a dilute solution (0.01-0.05 M).

  • Add Grubbs' Catalyst, 2nd Generation (2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (for DCM) or 80-100 °C (for toluene) and stir for 4-12 hours. Monitor the reaction by TLC. The formation of ethylene gas will be observed.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired unsaturated ε-caprolactam.

Table 3: Expected Yield and Characterization Data for Step 3

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
(S)-tert-butyl 2-oxo-2,3,4,7-tetrahydro-1H-azepine-3-carboxylateC₁₁H₁₇NO₃211.2675-90Solid

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations and the key reagents involved in the synthesis.

Synthesis_Logic sub This compound Primary Alcohol reagent1 {Dess-Martin Periodinane (DMP) | Mild Oxidant} sub->reagent1 is oxidized by product1 N-Boc-L-2-amino-4-oxobutanoate ethyl ester Aldehyde reagent1->product1 to yield reagent2 {Methyltriphenylphosphonium bromide / Base | Wittig Reagent} product1->reagent2 reacts with product2 N-Boc-L-2-amino-hept-6-enoate ethyl ester Diene reagent2->product2 to form reagent3 {Grubbs' Catalyst, 2nd Gen. | RCM Catalyst} product2->reagent3 is cyclized by final_product Unsaturated ε-Caprolactam 7-Membered Ring reagent3->final_product to produce

Caption: Logical flow of the synthesis highlighting substrates, reagents, and products.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Anhydrous solvents and inert atmosphere techniques are required for several steps.

  • Dess-Martin periodinane is a mild oxidant but should be handled with care.

  • Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme caution under an inert atmosphere.

  • Grubbs' catalysts are air-sensitive and should be handled under an inert atmosphere.

This detailed protocol provides a reliable and reproducible method for the synthesis of unsaturated ε-caprolactams, which are of significant interest to the chemical and pharmaceutical research communities. The use of readily available starting materials and well-established synthetic transformations makes this approach accessible and scalable.

Application Notes and Protocols for the Incorporation of (S)-N-Boc-L-homoserine ethyl ester into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the successful incorporation of (S)-N-Boc-L-homoserine ethyl ester into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, expected outcomes, and critical considerations for researchers aiming to synthesize peptides with this non-proteinogenic amino acid, which can serve as a valuable building block for introducing conformational constraints or as a precursor for further chemical modifications.

Introduction

This compound is a derivative of the amino acid homoserine, featuring a Boc protecting group on the alpha-amino group and an ethyl ester on the side-chain hydroxyl group. The incorporation of this modified amino acid can be pivotal in drug discovery and peptide engineering. The Boc strategy for SPPS is well-suited for the synthesis of such peptides, though careful consideration of the reaction conditions is necessary to ensure high yield and purity, particularly concerning the stability of the side-chain ester.

Materials and Reagents

  • This compound

  • Merrifield resin (or other suitable resin for Boc-SPPS)

  • Boc-protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Neutralization solution (e.g., 10% DIPEA in DCM)

  • Washing solvents (DCM, Methanol)

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS)

  • Diethyl ether, cold

  • Reagents for Kaiser test

  • HPLC grade solvents for purification (Acetonitrile, Water, TFA)

Data Presentation: Expected Yields and Purity

The following tables summarize the anticipated quantitative data for the incorporation of this compound. These values are estimations based on typical Boc-SPPS of peptides containing hydroxyl-amino acid derivatives. Actual results may vary depending on the peptide sequence, scale, and specific laboratory conditions.

Table 1: Coupling Efficiency and Deprotection Yield

StepParameterExpected Efficiency/YieldMonitoring Method
CouplingCoupling Efficiency>99%Kaiser Test
DeprotectionBoc Deprotection Yield~100%N/A (qualitatively assessed by subsequent successful coupling)

Table 2: Overall Synthesis Performance for a Model Pentapeptide

ParameterExpected Outcome
Crude Peptide Purity (by HPLC)65-80%
Overall Yield (after purification)15-30%

Experimental Protocols

Resin Preparation and First Amino Acid Attachment

The initial step involves the attachment of the C-terminal amino acid to the solid support. For this guide, we will assume the use of Merrifield resin.

  • Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Attachment (Esterification):

    • Dissolve the first Boc-protected amino acid in a suitable solvent (e.g., DMF/DCM mixture).

    • Add cesium carbonate (Cs₂CO₃) and stir for 1 hour.

    • Filter to remove excess Cs₂CO₃ and add the solution to the swollen resin.

    • Heat the reaction mixture to 50°C and stir overnight.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM.

    • Dry the resin under vacuum.

    • Determine the substitution level of the resin.

Boc Solid-Phase Peptide Synthesis Cycle

The following steps are repeated for each amino acid in the peptide sequence, including the incorporation of this compound.

  • Swell the peptide-resin in DCM for 15 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[1]

  • Drain the TFA solution.

  • Wash the resin with DCM (3x) and isopropanol (2x).[1]

  • Wash the resin with DCM (3x).

  • Add a 10% solution of DIPEA in DCM and agitate for 10 minutes.

  • Drain the neutralization solution.

  • Wash the resin with DCM (3x).

This protocol describes the use of HBTU as the coupling reagent.

  • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), extend the coupling time or perform a second coupling.[2]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

Crucial Consideration: The ethyl ester on the homoserine side chain is relatively stable to TFA. However, prolonged exposure to strong acid should be avoided to minimize potential hydrolysis.

  • Wash the fully assembled peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[3] TIS is a scavenger to prevent side reactions with sensitive residues.

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[3]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect the fractions containing the pure peptide.

  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU, DIPEA) Neutralization->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Washing Washing (DMF, DCM) Repeat Repeat Cycle Washing->Repeat Kaiser_Test->Coupling Positive (Recouple) Kaiser_Test->Washing Negative Repeat->Deprotection Next Amino Acid Final_Cleavage Final Cleavage (TFA/H2O/TIPS) Repeat->Final_Cleavage Final Amino Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for a single cycle of Boc-SPPS.

Boc Deprotection Mechanism

Boc_Deprotection Boc_Peptide Boc-NH-CHR-CO-Resin tert-Butyloxycarbonyl Protected Peptide Protonation Boc-NH-CHR-CO-Resin Protonation by TFA Boc_Peptide->Protonation + H+ (from TFA) Intermediate Carbamic Acid Intermediate + t-Butyl Cation Protonation->Intermediate Loss of t-Butyl Cation Deprotected_Peptide H3N+-CHR-CO-Resin Deprotected Peptide-Resin Salt Intermediate->Deprotected_Peptide Decarboxylation

Caption: Mechanism of Boc group removal using Trifluoroacetic Acid (TFA).

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance of the amino acid.- Aggregation of the peptide chain.- Extend the coupling reaction time.- Perform a second coupling with fresh reagents.- Use a more potent coupling reagent like HATU.
Low Crude Purity - Incomplete coupling at various steps.- Side reactions during cleavage.- Ensure complete coupling at each step using the Kaiser test.- Use an adequate amount of scavenger (TIS) in the cleavage cocktail.
Presence of Deletion Peptides - Incomplete deprotection or coupling.- Ensure sufficient deprotection time.- Confirm complete coupling before proceeding to the next cycle.
Hydrolysis of Side-Chain Ester - Prolonged exposure to strong acid during cleavage.- Minimize the cleavage time to the recommended 2-3 hours.- Ensure the peptide is promptly precipitated and dried after cleavage.

References

Application Notes and Protocols for Coupling Reactions of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the two primary coupling reactions involving (S)-N-Boc-L-homoserine ethyl ester: peptide bond formation at the N-terminus following Boc-group deprotection, and functionalization of the side-chain hydroxyl group.

Peptide Coupling Reactions

This compound is a valuable building block in peptide synthesis. After the removal of the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the resulting free amine can be coupled with the carboxylic acid of another amino acid to form a peptide bond. This process is central to both solution-phase and solid-phase peptide synthesis (SPPS). The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization.[1][2]

Data Presentation: Comparison of Common Peptide Coupling Reagents

The selection of a coupling reagent significantly impacts the efficiency of peptide bond formation and the preservation of stereochemical integrity. The following table summarizes the performance of commonly used coupling reagents for the activation and coupling of Boc-protected amino acids, which is applicable to (S)-N-Boc-L-homoserine.

Coupling ReagentTypical YieldRacemization RiskKey Advantages & Disadvantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)>90%[1]Very Low[1]Advantages: High reactivity and speed, effective for sterically hindered amino acids.[1] Disadvantages: Higher cost.[1]
HBTU (HBTU O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)>90%[1]Low[1]Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids.[1]
DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole)GoodLowAdvantages: Cost-effective. Disadvantages: Longer reaction times, formation of insoluble diisopropylurea byproduct in solution phase.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)GoodLowAdvantages: Water-soluble urea byproduct, ideal for solution-phase synthesis. Disadvantages: Can be less efficient for difficult couplings compared to uronium-based reagents.
Experimental Protocols

Protocol 1: Boc-Group Deprotection

This procedure details the removal of the N-terminal Boc protecting group, a prerequisite for subsequent peptide coupling.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or other suitable base for neutralization

  • DCM for washing

  • Isopropanol (IPA) for washing

Procedure:

  • Swell the peptide-resin (for SPPS) or dissolve the Boc-protected substrate in DCM.

  • Treat the resin or solution with a 50% solution of TFA in DCM for 30 minutes to remove the Boc group.

  • Wash the resin or perform an aqueous work-up to remove residual TFA and byproducts. For SPPS, sequential washes with DCM, IPA, and then DCM are recommended.

  • Neutralize the resulting trifluoroacetate salt with a suitable base (e.g., 10% DIPEA in DCM) to liberate the free amine before the coupling step.

Protocol 2: Peptide Coupling using HATU

This protocol is adapted from general procedures for HATU-mediated peptide coupling.[1][3]

Materials:

  • Deprotected (S)-L-homoserine ethyl ester derivative (with free N-terminal amine)

  • Boc-protected amino acid to be coupled (e.g., Boc-Alanine) (1.1 eq)

  • HATU (1.1 eq)[3]

  • DIPEA (2.5 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the deprotected homoserine derivative and the Boc-protected amino acid (1.1 eq) in anhydrous DMF.[3]

  • Add DIPEA (2.5 eq) to the mixture.[3]

  • Add HATU (1.1 eq) to initiate the coupling reaction.[3]

  • Stir the reaction mixture at room temperature for 2-4 hours.[3]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or a Kaiser test for SPPS.[3]

  • Upon completion, for solution-phase synthesis, dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate under reduced pressure.[3] For SPPS, wash the resin with DMF and DCM.

  • Purify the product by flash column chromatography if necessary. Expected yields are typically in the range of 85-95%.[3]

Diagram: Peptide Synthesis Workflow

Peptide_Coupling_Workflow cluster_deprotection Boc Deprotection cluster_coupling Peptide Coupling Boc_Hse (S)-N-Boc-L-homoserine ethyl ester derivative TFA_DCM 50% TFA in DCM Boc_Hse->TFA_DCM Deprotection Free_Amine Free Amine Derivative (TFA Salt) TFA_DCM->Free_Amine Neutralization Neutralization (DIPEA) Free_Amine->Neutralization Coupling_Reagents Boc-AA, HATU, DIPEA in DMF Neutralization->Coupling_Reagents Coupling Dipeptide Coupled Dipeptide Coupling_Reagents->Dipeptide Mitsunobu_Reaction Start (S)-N-Boc-L-homoserine ethyl ester Reagents Carboxylic Acid (Nu-H) PPh₃ DEAD or DIAD in Anhydrous THF Start->Reagents Add Reaction_Conditions 0°C to Room Temperature Reagents->Reaction_Conditions React Product Coupled Product (Ester, Ether, etc.) Reaction_Conditions->Product Byproducts Triphenylphosphine oxide Dialkyl hydrazinedicarboxylate Product->Byproducts Mixture Purification Flash Column Chromatography Product->Purification Byproducts->Purification Final_Product Purified Product Purification->Final_Product

References

Application Notes and Protocols for the Purification of (S)-N-Boc-L-homoserine Ethyl Ester and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-L-homoserine ethyl ester is a valuable chiral building block in organic synthesis, notably serving as a key intermediate in the preparation of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.[1][2][3] The purity of this intermediate is crucial for the successful synthesis of target molecules, necessitating robust purification strategies. These application notes provide detailed protocols for the purification of this compound and its derivatives, focusing on common laboratory techniques such as extraction, flash column chromatography, and recrystallization.

Physicochemical Properties and Purity Specifications

A thorough understanding of the physicochemical properties of this compound is essential for developing effective purification protocols.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₅[1][4]
Molecular Weight 247.3 g/mol [1]
Appearance White to off-white solid/powder[4]
Purity (Commercial) ≥95% to >98%[1][5]
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2) (3 mg/ml).[1]
Storage Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature.[1]

General Synthesis and Purification Workflow

The synthesis of N-Boc protected amino acid esters typically involves the protection of the amino group of the corresponding amino acid, followed by esterification. The purification process is a critical step to remove unreacted reagents and byproducts.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification L-Homoserine L-Homoserine Boc_Protection N-Boc Protection (Boc)₂O, Base L-Homoserine->Boc_Protection Esterification Esterification Ethanol, Acid Boc_Protection->Esterification Crude_Product Crude (S)-N-Boc-L- homoserine ethyl ester Esterification->Crude_Product Extraction Aqueous Work-up (Extraction) Crude_Product->Extraction Chromatography Flash Column Chromatography Extraction->Chromatography Crystallization Recrystallization Chromatography->Crystallization Pure_Product Pure Product (>98% Purity) Crystallization->Pure_Product

A general workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction

This protocol is a general procedure for the initial purification of the crude product after synthesis.

Materials:

  • Crude this compound reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Dilute the residue with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.[7]

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude, extracted product.[7] This product can be further purified by chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound from closely related impurities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (EtOAc)

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₀)

  • TLC developing chamber and visualization reagents (e.g., UV light, potassium permanganate stain)

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by performing TLC on the crude product. A common starting point for N-Boc protected amino acid esters is a mixture of ethyl acetate and hexane.[7] Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 10-30% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Quantitative Data (Expected):

ParameterExpected Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate/Hexane gradient
Initial Purity 70-90%
Final Purity >98% (by HPLC/NMR)
Typical Yield 80-95%
Protocol 3: Purification by Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline this compound, especially after initial purification by chromatography.

Materials:

  • Chromatographically purified this compound

  • Recrystallization solvent (e.g., diethyl ether/hexane, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. For N-Boc protected amino acid derivatives, mixtures of a more polar solvent (like diethyl ether or ethyl acetate) and a non-polar solvent (like hexane or cyclohexane) are often effective.

  • Dissolution: Dissolve the compound in a minimal amount of the hot solvent system in an Erlenmeyer flask.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or placing it in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data (Expected):

ParameterExpected Value/Range
Recrystallization Solvent Diethyl ether/Hexane or Ethyl Acetate/Hexane
Initial Purity ~95%
Final Purity >99% (by HPLC/NMR)
Recovery Yield 70-90%

Analytical Characterization

The purity of this compound should be confirmed using standard analytical techniques.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess for the presence of impurities.

  • HPLC: To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Application in Synthesis

The purified this compound is a critical precursor for various synthetic pathways. The following diagram illustrates its role in the synthesis of a dipeptide derivative, a common step in the construction of more complex molecules like oxy-peptide nucleic acids.

Dipeptide Synthesis Start (S)-N-Boc-L-homoserine ethyl ester Deprotection Boc Deprotection (e.g., TFA/DCM) Start->Deprotection Amino_Ester Free Amino Ester Deprotection->Amino_Ester Coupling Peptide Coupling (e.g., HATU, DIPEA) Amino_Ester->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide Protected_AA N-Protected Amino Acid Protected_AA->Coupling

A simplified workflow for the application of this compound in dipeptide synthesis.

Conclusion

The purification of this compound and its derivatives is a critical step in their use as synthetic intermediates. The protocols outlined in these application notes, including extraction, flash column chromatography, and recrystallization, provide a robust framework for obtaining this compound in high purity. Researchers should optimize these general procedures based on the specific impurities present in their crude material to achieve the desired purity for their subsequent synthetic applications.

References

Application Notes and Protocols for Boc Deprotection of N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[1] N-Boc-L-homoserine ethyl ester is a valuable building block in the synthesis of various biologically active molecules. The efficient and clean removal of the Boc group is a critical step to liberate the free amine for subsequent synthetic transformations.

This document provides detailed application notes and protocols for the deprotection of N-Boc-L-homoserine ethyl ester, focusing on the most common acidic methodologies. Additionally, it addresses potential side reactions and briefly discusses alternative, milder deprotection strategies.

Commonly Employed Acidic Deprotection Methods

The most prevalent and robust methods for Boc deprotection involve the use of strong acids.[1] These methods are typically high-yielding and proceed to completion within a reasonable timeframe.[1]

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and rapid method, often providing complete deprotection within 1-2 hours at room temperature.[1]

Mechanism: The reaction proceeds via protonation of the carbamate by TFA, followed by the elimination of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine as its trifluoroacetate salt. Isobutylene and carbon dioxide are generated as byproducts.

Experimental Protocol:

Materials:

  • N-Boc-L-homoserine ethyl ester

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-Boc-L-homoserine ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Place the flask under a nitrogen or argon atmosphere (optional but recommended) and add a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA (v/v), or 25-50% TFA in DCM.[1]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting residue is the L-homoserine ethyl ester trifluoroacetate salt, which can be a viscous oil or a solid.

  • To isolate the salt, the residue can be triturated with cold diethyl ether, leading to the precipitation of the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Method B: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also highly effective and is particularly advantageous when a crystalline hydrochloride salt is desired for easier handling, purification, and storage.[1]

Mechanism: Similar to the TFA method, the reaction is initiated by the protonation of the Boc-carbamate by HCl. This leads to the cleavage of the tert-butyl group and the formation of the carbamic acid, which subsequently decarboxylates to give the amine hydrochloride salt.

Experimental Protocol:

Materials:

  • N-Boc-L-homoserine ethyl ester

  • 4.0 M Hydrogen chloride (HCl) in 1,4-dioxane

  • 1,4-Dioxane or Methanol, anhydrous

  • Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve N-Boc-L-homoserine ethyl ester (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or methanol. Add a magnetic stir bar.

  • To the stirred solution, add a 4.0 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]

  • Stir the reaction mixture at room temperature. The deprotection is usually complete within 30 minutes to 4 hours.[1] Often, the product hydrochloride salt will precipitate from the solution during the reaction.

  • Monitor the reaction by TLC until completion.

  • If a precipitate has formed, collect it by filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Triturate the resulting residue with anhydrous diethyl ether to induce precipitation of the L-homoserine ethyl ester hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under high vacuum. The hydrochloride salt is often obtained as a stable, crystalline solid.[1]

Quantitative Data Summary

While specific high-throughput quantitative data for the deprotection of N-Boc-L-homoserine ethyl ester is not extensively tabulated in the literature, the yields for Boc deprotection of similar amino acids are consistently high, often reported as near-quantitative for the formation of the corresponding salt.[1]

MethodReagentsTypical Reaction TimeTypical YieldProduct Form
Method A TFA in DCM1-2 hours>95%Trifluoroacetate salt
Method B 4M HCl in Dioxane0.5-4 hours>95%Hydrochloride salt

Potential Side Reactions and Considerations

Lactonization: A significant potential side reaction for homoserine derivatives is intramolecular cyclization to form the corresponding γ-butyrolactone.[2] While not commonly reported under the standard acidic deprotection protocols for N-Boc-L-homoserine, prolonged reaction times, elevated temperatures, or the presence of strong activating agents could potentially favor this side reaction.[1][2][3] It is crucial to monitor the reaction progress and avoid unnecessarily harsh conditions.

Ester Hydrolysis: While the ethyl ester is generally stable to the anhydrous acidic conditions used for Boc deprotection, the presence of water could lead to hydrolysis of the ester to the corresponding carboxylic acid. Therefore, the use of anhydrous solvents and reagents is highly recommended.

Alkylation: The intermediate tert-butyl cation is an electrophile and can potentially alkylate nucleophilic side chains. For homoserine, this is less of a concern compared to amino acids with more nucleophilic side chains like tryptophan or methionine.[1]

Gas Evolution: The deprotection reaction generates isobutylene and carbon dioxide gas. It is important to ensure that the reaction vessel is not sealed to avoid a build-up of pressure.[1]

Alternative and Milder Deprotection Methods

For substrates that are sensitive to strong acidic conditions, several milder deprotection methods have been reported for N-Boc protected amines. While not specifically detailed for N-Boc-L-homoserine ethyl ester, these methods could be adapted.

  • Oxalyl Chloride in Methanol: A mild method for the selective deprotection of N-Boc groups from a variety of compounds, including those with acid-labile functionalities.[4][5] The reaction typically proceeds at room temperature in 1-4 hours with good to excellent yields.[4]

  • Ionic Liquids: The use of a phosphonium ionic liquid at high temperatures has been shown to rapidly deprotect Boc-protected amino acids, often with only a small amount of TFA as a catalyst.[6]

  • Enzymatic Deprotection: Certain lipases and esterases have been identified that can selectively hydrolyze the tert-butyl ester of protected amino acids, leaving the N-Boc group intact.[7] While this is for the deprotection of a C-terminal ester, it highlights the potential for enzymatic methods in selective deprotection strategies.

  • Boiling Water: For some substrates, N-Boc deprotection can be achieved using boiling water, which acts as a dual acid/base catalyst.[8] However, the solubility of N-Boc-L-homoserine ethyl ester in water may be a limiting factor.

Diagrams

Boc_Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_products Products cluster_side_products Potential Side Products Start N-Boc-L-homoserine ethyl ester MethodA Method A: TFA / DCM Start->MethodA MethodB Method B: 4M HCl / Dioxane Start->MethodB MethodC Alternative Mild Methods Start->MethodC ProductA L-homoserine ethyl ester •TFA Salt MethodA->ProductA SideProduct1 Homoserine Lactone Derivative MethodA->SideProduct1 (if harsh) SideProduct2 Ester Hydrolysis Product MethodA->SideProduct2 (if H2O present) ProductB L-homoserine ethyl ester •HCl Salt MethodB->ProductB MethodB->SideProduct1 (if harsh) MethodB->SideProduct2 (if H2O present) ProductC L-homoserine ethyl ester (Free Amine) MethodC->ProductC

Caption: Workflow of Boc deprotection methods for N-Boc-L-homoserine ethyl ester.

Acidic_Deprotection_Mechanism BocEster N-Boc-L-homoserine ethyl ester Protonated Protonated Carbamate BocEster->Protonated + CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Elimination tBu_plus t-Bu+ Protonated->tBu_plus FinalProduct L-homoserine ethyl ester salt CarbamicAcid->FinalProduct Decarboxylation CO2 CO2 CarbamicAcid->CO2 H_plus H+ (from TFA or HCl) Isobutylene Isobutylene tBu_plus->Isobutylene Deprotonation

Caption: General mechanism for the acid-catalyzed deprotection of a Boc-protected amine.

References

Application Notes and Protocols for the Synthesis of oxy-Peptide Nucleic Acids using (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxy-peptide nucleic acids (oxy-PNAs) are a class of synthetic DNA mimics that exhibit enhanced hybridization properties with DNA and RNA, making them promising candidates for various therapeutic and diagnostic applications. Their unique backbone, which incorporates an ether linkage, is derived from chiral amino acid precursors. (S)-N-Boc-L-homoserine ethyl ester serves as a key chiral starting material for the synthesis of the monomeric building blocks required for the assembly of oxy-PNA oligomers.[1] This document provides detailed application notes and protocols for the synthesis of oxy-PNA monomers from this compound and their subsequent oligomerization using solid-phase peptide synthesis (SPPS).

Synthesis of oxy-PNA Monomers

The synthesis of N-Fmoc protected oxy-PNA monomers from L-homoserine is a multi-step process, typically involving 8 to 12 steps.[1] The following protocol outlines a representative pathway for the synthesis of a thymine-containing oxy-PNA monomer, starting from the commercially available this compound.

Diagram: Synthesis Pathway of a Thymine-Containing oxy-PNA Monomer

G cluster_0 Monomer Synthesis A (S)-N-Boc-L-homoserine ethyl ester B Protection of hydroxyl group A->B e.g., TBDMSCl, Imidazole C Selective deprotection of Boc group B->C e.g., TFA D Introduction of oxy-acetic acid moiety C->D e.g., Bromoacetic acid t-butyl ester E Introduction of thymine nucleobase D->E Mitsunobu reaction F Deprotection of ester and protecting groups E->F e.g., LiOH then TFA G Fmoc protection of the amino group F->G Fmoc-OSu H Final Fmoc-oxy-PNA thymine monomer G->H G cluster_1 Oligomer Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Monomer Coupling (oxy-PNA monomer, HATU/DIPEA) Fmoc_Deprotection->Coupling Capping Capping (Optional) (e.g., Acetic Anhydride) Coupling->Capping Wash Washing (DMF, DCM) Capping->Wash Wash->Fmoc_Deprotection Repeat for each monomer Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash->Cleavage After final monomer Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MALDI-TOF MS) Purification->Analysis G cluster_2 oxy-PNA Application Pathways OxyPNA oxy-PNA Oligomer Binding High Affinity & Specificity to DNA/RNA OxyPNA->Binding Nuclease_Resistance Nuclease Resistance OxyPNA->Nuclease_Resistance Antisense Antisense Therapy Binding->Antisense Diagnostics Diagnostic Probes Binding->Diagnostics Nuclease_Resistance->Antisense Drug_Delivery Drug Delivery Vehicle Nuclease_Resistance->Drug_Delivery

References

Application Notes and Protocols for the Esterification of N-Boc-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the esterification of N-Boc-L-homoserine, a crucial intermediate in the synthesis of various pharmaceutical compounds and modified peptides.[1] The protocols outlined below cover several common and effective methods for converting the carboxylic acid moiety of N-Boc-L-homoserine into its corresponding ester, facilitating subsequent chemical modifications and peptide couplings.

Introduction

N-Boc-L-homoserine is a protected amino acid derivative widely utilized in organic synthesis.[1][2] Its esterification is a fundamental step in many synthetic routes, particularly in the preparation of complex molecules and peptide analogs. The choice of esterification method can significantly impact reaction efficiency, yield, and purity of the final product. This application note presents a comparative summary of different esterification strategies and provides detailed, step-by-step protocols for their implementation in a laboratory setting.

Comparative Data of Esterification Methods

The following table summarizes various methods for the esterification of N-Boc-L-homoserine and related N-Boc-protected amino acids, providing a clear comparison of their reaction conditions and reported yields.

Esterification Method Target Ester Reagents Solvent Reaction Conditions Reported Yield (%) Reference
Alkyl Halide Alkylation Methyl EsterIodomethane, K₂CO₃DMFRoom temperature, overnight90%[3]
Diazomethane Methyl EsterDiazomethane (ethereal solution)Diethyl ether0 °C, 30 min91% (for N-Boc-serine)[4]
TMS-Diazomethane Methyl EsterTMS-diazomethane, MethanolDiethyl ether0 °C to room temp., 5 h100% (for Boc-D-Ser(Bzl)-OH)
Fischer-Speier Esterification General EstersAlcohol, Acid catalyst (e.g., H₂SO₄, p-TsOH)Alcohol (as solvent) or TolueneRefluxVariable (typically 57-96% for other amino acids)[5]

Experimental Protocols

Protocol 1: Esterification using Alkyl Halide (Methyl Iodide)

This protocol describes the synthesis of N-Boc-L-homoserine methyl ester using methyl iodide and potassium carbonate. This method is generally high-yielding and avoids the use of hazardous reagents like diazomethane.

Materials:

  • N-Boc-L-homoserine

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Iodomethane (Methyl Iodide)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-L-homoserine (e.g., 8.5 g, 38 mmol) in anhydrous DMF (50 mL), add potassium carbonate (5.24 g, 38 mmol).[3]

  • Add iodomethane (5.4 g, 38 mmol) to the reaction mixture.[3]

  • Stir the reaction mixture at room temperature overnight.[3]

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with water (500 mL).[3]

  • Extract the aqueous layer with dichloromethane (500 mL).[3]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.[3]

  • The crude product, (S)-2-((tert-butoxycarbonyl)amino)-4-hydroxybutyric acid methyl ester, can be further purified by column chromatography if necessary. A 90% yield has been reported for the crude product.[3]

Protocol 2: Esterification using Diazomethane

This protocol is adapted from the esterification of N-Boc-serine and should be performed with extreme caution in a well-ventilated fume hood due to the toxic and explosive nature of diazomethane.[4][6]

Materials:

  • N-Boc-L-homoserine

  • Anhydrous Diethyl Ether

  • Ethereal solution of diazomethane (prepared from N-nitroso-N-methylurea)

  • Acetic Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Dissolve N-Boc-L-homoserine in anhydrous diethyl ether in an Erlenmeyer flask equipped with a magnetic stir bar.[4]

  • Cool the solution in an ice-water bath.[4]

  • Slowly add a cold ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists, indicating an excess of the reagent.[4]

  • Continue stirring at 0°C for approximately 30 minutes. Monitor the reaction completion by TLC.[4]

  • Carefully quench the excess diazomethane by adding acetic acid dropwise until the yellow color disappears.[4]

  • Transfer the solution to a separatory funnel and wash with a half-saturated sodium bicarbonate solution, followed by brine.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc-L-homoserine methyl ester.[4]

Protocol 3: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method. The protocol below is a general procedure that can be adapted for the synthesis of various esters of N-Boc-L-homoserine.

Materials:

  • N-Boc-L-homoserine

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (if not using the alcohol as the solvent)

  • Dean-Stark trap (if using toluene)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve N-Boc-L-homoserine in an excess of the desired anhydrous alcohol (e.g., methanol for the methyl ester) in a round-bottom flask.[7]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or p-toluenesulfonic acid.[7][8]

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.[5] For higher boiling alcohols, a solvent like toluene and a Dean-Stark trap can be used to remove water and drive the equilibrium.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine to neutralize the acid catalyst and remove unreacted starting material.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Visualized Workflows

The following diagrams illustrate the general workflows for the described esterification procedures.

Esterification_Alkyl_Halide start Start: N-Boc-L-homoserine reagents Add K₂CO₃ and Iodomethane in DMF start->reagents Dissolve reaction Stir at Room Temperature Overnight reagents->reaction workup Aqueous Workup: Dilute with H₂O, Extract with DCM reaction->workup Reaction Complete dry Dry (Na₂SO₄), Filter, and Concentrate workup->dry product Product: N-Boc-L-homoserine Methyl Ester dry->product Esterification_Diazomethane start Start: N-Boc-L-homoserine in Diethyl Ether cool Cool to 0°C start->cool add_ch2n2 Add Diazomethane Solution cool->add_ch2n2 react Stir at 0°C for 30 min add_ch2n2->react quench Quench with Acetic Acid react->quench Reaction Complete workup Wash with NaHCO₃ and Brine quench->workup dry Dry (MgSO₄), Filter, and Concentrate workup->dry product Product: N-Boc-L-homoserine Methyl Ester dry->product Fischer_Esterification start Start: N-Boc-L-homoserine reagents Add excess Alcohol and Acid Catalyst start->reagents Dissolve reflux Reflux for several hours reagents->reflux concentrate Concentrate in vacuo reflux->concentrate Reaction Complete workup Aqueous Workup: Extract with EtOAc, Wash with NaHCO₃ concentrate->workup dry Dry (Na₂SO₄), Filter, and Concentrate workup->dry product Product: N-Boc-L-homoserine Ester dry->product

References

Application Notes and Protocols for Monitoring Reactions of (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-L-homoserine ethyl ester is a valuable chiral building block in organic synthesis, particularly in the preparation of peptidomimetics, unnatural amino acids, and other complex molecules.[1][2] Effective and reliable monitoring of chemical reactions involving this intermediate is crucial for optimizing reaction conditions, ensuring complete conversion, maximizing yields, and minimizing the formation of impurities. These application notes provide detailed protocols for utilizing common analytical techniques—Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—to monitor the progress of reactions such as the deprotection of the Boc group or amide coupling.

Method Selection for Reaction Monitoring

The choice of an analytical method depends on the specific requirements of the reaction monitoring task, such as the need for qualitative or quantitative data, the complexity of the reaction mixture, and the available instrumentation. The following diagram outlines a general workflow for selecting an appropriate analytical method.

start Start: Need to Monitor Reaction qualitative Qualitative Analysis Needed? start->qualitative quantitative Quantitative Analysis Needed? qualitative->quantitative No tlc Thin Layer Chromatography (TLC) qualitative->tlc Yes hplc High-Performance Liquid Chromatography (HPLC) quantitative->hplc Yes nmr Nuclear Magnetic Resonance (NMR) quantitative->nmr Yes lcms Liquid Chromatography-Mass Spectrometry (LC-MS) quantitative->lcms Yes end End: Method Selected tlc->end hplc->end nmr->end lcms->end start Start: Monitor Reaction prep_plate Prepare TLC Plate start->prep_plate spot_samples Spot Starting Material and Reaction Mixture prep_plate->spot_samples develop Develop Plate in Solvent Chamber spot_samples->develop visualize Dry and Visualize Spots (e.g., Ninhydrin Stain) develop->visualize analyze Analyze Spot Positions (Rf) visualize->analyze decision Reaction Complete? analyze->decision end End: Quench Reaction decision->end Yes continue_rxn Continue Reaction decision->continue_rxn No start Start: Monitor Reaction sample Take Reaction Aliquot start->sample prepare Quench and Dilute Sample sample->prepare inject Inject onto HPLC System prepare->inject acquire Acquire Chromatogram inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Conversion integrate->calculate decision Reaction Complete? calculate->decision end End: Work-up decision->end Yes continue_rxn Continue Reaction decision->continue_rxn No start Start: Monitor Reaction prepare_sample Prepare Sample in Deuterated Solvent start->prepare_sample acquire_spectrum Acquire ¹H NMR Spectrum prepare_sample->acquire_spectrum process_data Process Spectrum (Phase, Baseline) acquire_spectrum->process_data integrate_signals Integrate Characteristic Signals process_data->integrate_signals calculate_ratio Calculate Molar Ratio (Product vs. Starting Material) integrate_signals->calculate_ratio decision Reaction Complete? calculate_ratio->decision end End: Isolate Product decision->end Yes continue_rxn Continue Reaction decision->continue_rxn No start Start: Analyze Reaction Mixture prepare_sample Prepare and Inject Sample start->prepare_sample lc_separation Separate Components via HPLC prepare_sample->lc_separation ms_detection Detect Ions with Mass Spectrometer lc_separation->ms_detection data_analysis Correlate Chromatographic Peaks with Mass Spectra ms_detection->data_analysis identify_compounds Identify Compounds by m/z data_analysis->identify_compounds assess_purity Assess Reaction Purity identify_compounds->assess_purity end End: Analysis Complete assess_purity->end

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (S)-N-Boc-L-homoserine ethyl ester, a valuable chiral building block in the synthesis of various pharmaceutical compounds, including unsaturated caprolactams and oxy-peptide nucleic acids.[1][2] The protocols outlined below are designed to be scalable and utilize commercially available starting materials, focusing on a three-step synthetic route starting from L-aspartic acid.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust three-step process commencing with the readily available and inexpensive amino acid, L-aspartic acid. The overall strategy involves:

  • Protection of L-Aspartic Acid: The α-amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the β-carboxylic acid is protected as a tert-butyl ester to yield N-Boc-L-aspartic acid α-tert-butyl ester.

  • Selective Reduction: The unprotected α-carboxylic acid of the resulting intermediate is selectively reduced to the corresponding primary alcohol, forming the N-Boc-L-homoserine backbone.

  • Esterification: The primary alcohol of the N-Boc-L-homoserine intermediate is then esterified to afford the final product, this compound.

This synthetic pathway is efficient and amenable to large-scale production, offering good yields and high purity of the final product.

II. Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis, providing a clear overview of the expected yields, reaction times, and key reagents.

Table 1: Synthesis of N-Boc-L-aspartic acid α-tert-butyl ester

StepProductStarting MaterialsKey ReagentsSolventReaction Time (h)Purification MethodExpected Yield (%)
1N-Boc-L-aspartic acid α-tert-butyl esterL-aspartic acidDi-tert-butyl dicarbonate, tert-butanol, catalytic acidDioxane/Water12-16Liquid-liquid extraction, Crystallization85-95

Table 2: Synthesis of (S)-N-Boc-L-homoserine

StepProductStarting MaterialKey ReagentsSolventReaction Time (h)Purification MethodExpected Yield (%)
2(S)-N-Boc-L-homoserineN-Boc-L-aspartic acid α-tert-butyl esterBorane-tetrahydrofuran complex (BH₃·THF), Sodium borohydrideTetrahydrofuran (THF)4-6Quenching, Extraction, Column Chromatography75-85

Table 3: Synthesis of this compound

StepProductStarting MaterialKey ReagentsSolventReaction Time (h)Purification MethodExpected Yield (%)
3This compound(S)-N-Boc-L-homoserineEthyl iodide, Potassium carbonateN,N-Dimethylformamide (DMF)2-4Extraction, Column Chromatography80-90

III. Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.

Protocol 1: Synthesis of N-Boc-L-aspartic acid α-tert-butyl ester

This protocol details the protection of L-aspartic acid to form the key intermediate, N-Boc-L-aspartic acid α-tert-butyl ester.

Materials:

  • L-Aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • tert-Butanol

  • Sulfuric acid (concentrated)

  • Dioxane

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask (appropriate for scale)

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend L-aspartic acid (1.0 eq) in a mixture of dioxane and water (1:1) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the suspension.

  • Slowly add a solution of sodium hydroxide (2.5 eq) in water, maintaining the pH between 9 and 10.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Once the reaction is complete (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-aspartic acid.

  • To a solution of the obtained Boc-L-aspartic acid in tert-butanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude N-Boc-L-aspartic acid α-tert-butyl ester, which can be purified by crystallization.

Protocol 2: Synthesis of (S)-N-Boc-L-homoserine

This protocol describes the selective reduction of the α-carboxylic acid to the corresponding alcohol.

Materials:

  • N-Boc-L-aspartic acid α-tert-butyl ester

  • Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution in THF)

  • Sodium borohydride

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Dissolve N-Boc-L-aspartic acid α-tert-butyl ester (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of borane-tetrahydrofuran complex (1.1 eq) via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of methanol.

  • Acidify the mixture with 1 M HCl and then extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (S)-N-Boc-L-homoserine.

Protocol 3: Synthesis of this compound

This protocol details the final esterification step to yield the target compound.

Materials:

  • (S)-N-Boc-L-homoserine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve (S)-N-Boc-L-homoserine (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add ethyl iodide (1.2 eq) and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure this compound.[4]

IV. Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow Start L-Aspartic Acid Step1 Step 1: Protection (Boc Anhydride, t-BuOH) Start->Step1 Intermediate1 N-Boc-L-aspartic acid α-tert-butyl ester Step1->Intermediate1 Step2 Step 2: Selective Reduction (BH3-THF) Intermediate1->Step2 Intermediate2 (S)-N-Boc-L-homoserine Step2->Intermediate2 Step3 Step 3: Esterification (Ethyl Iodide, K2CO3) Intermediate2->Step3 FinalProduct (S)-N-Boc-L-homoserine ethyl ester Step3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Purification_Workflow CrudeProduct Crude Reaction Mixture Extraction Liquid-Liquid Extraction CrudeProduct->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Anhydrous Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Concentration (Rotovap) Filtration->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography PureProduct Pure Product Chromatography->PureProduct

Caption: General purification workflow for each synthetic step.

References

Application Notes and Protocols for (S)-N-Boc-L-homoserine ethyl ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Boc-L-homoserine ethyl ester is a valuable and versatile chiral building block in medicinal chemistry. Its structure, featuring a protected amine, a reactive ethyl ester, and a primary alcohol, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse bioactive molecules. These application notes provide an overview of its utility, focusing on its role in the development of quorum sensing inhibitors and as a component in modified peptides. Detailed protocols for key synthetic transformations are also provided.

Application Notes

Synthesis of N-Acyl Homoserine Lactone (AHL) Analogs as Quorum Sensing Inhibitors

This compound serves as a crucial precursor for the synthesis of N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, regulating virulence and biofilm formation.[1] Inhibition of quorum sensing is a promising anti-virulence strategy that may circumvent the development of antibiotic resistance.[2]

The synthesis of AHL analogs from this compound typically involves N-acylation followed by lactonization. The Boc protecting group allows for selective acylation of the amine, and the ethyl ester can be hydrolyzed to facilitate subsequent reactions. The primary alcohol is key to forming the characteristic lactone ring of AHLs. By varying the acyl chain attached to the nitrogen, libraries of AHL analogs can be synthesized and screened for their ability to antagonize quorum sensing receptors, such as LasR in Pseudomonas aeruginosa.[3][4]

Incorporation into Bioactive Peptides

The incorporation of non-proteinogenic amino acids like homoserine into peptides is a common strategy in medicinal chemistry to enhance stability, modulate conformation, and improve biological activity. This compound can be hydrolyzed to the corresponding carboxylic acid and used as a building block in solid-phase peptide synthesis (SPPS).[5] The resulting homoserine-containing peptides can exhibit altered pharmacokinetic profiles and receptor binding affinities compared to their natural counterparts.

Precursor for Hydroxamic Acids

The ethyl ester functionality of this compound can be converted to a hydroxamic acid. Hydroxamic acids are an important class of compounds in medicinal chemistry, known for their ability to chelate metal ions in the active sites of metalloenzymes.[6][7] This makes them potent inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are implicated in cancer and inflammation. The conversion is typically achieved by reacting the ester with hydroxylamine.[6]

Quantitative Data

Table 1: Biological Activity of N-Acyl Homoserine Lactone (AHL) Analogs

CompoundTargetAssayIC50 (µM)Reference
p-Nitrobenzylcarbamate analog of AHLVibrio fischeri LuxRBioluminescence~20[2]
Thiocarbamate analog of AHLVibrio fischeri LuxRBioluminescence~20[2]
Aryl β-keto ester analogVibrio harveyiBioluminescence23 - 53[8]
N-(3-oxo-acyl)-homocysteine thiolactonesSalmonella enterica SdiAGene expressionMore potent than natural AHLs[9]

Table 2: Yields for Synthetic Steps in the Preparation of AHL Analogs

Reaction StepProductStarting MaterialReagentsYield (%)Reference
N-AcylationN-acylated homoserine lactone(S)-(-)-α-amino-γ-butyrolactone hydrobromideAcid chloride, pyridineGood to excellent[10]
EDC-mediated couplingBrominated AHL analogs(S)-homoserine lactone, α-bromo fatty acidEDCAcceptable[11][12]
One-pot chlorination/acylationChlorinated AHL analogsFatty acidThionyl chloride, (S)-homoserine lactone-[11][12]

Experimental Protocols

Protocol 1: Synthesis of N-Acyl Homoserine Lactone (AHL) Analog

This protocol describes a general method for the N-acylation of a homoserine derivative and subsequent lactonization to form an AHL analog.

Materials:

  • This compound

  • Desired acyl chloride (e.g., octanoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Trifluoroacetic acid (TFA)

  • Sodium sulfate (Na2SO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • N-Acylation: a. Dissolve this compound (1.0 eq) in anhydrous DCM. b. Add TEA or DIPEA (1.2 eq) and cool the mixture to 0 °C. c. Add the acyl chloride (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography.

  • Boc Deprotection: a. Dissolve the N-acylated product in DCM. b. Add an equal volume of TFA and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA under reduced pressure.

  • Lactonization: a. The crude amine salt from the previous step is dissolved in a suitable solvent and heated to induce lactonization, often with the aid of a mild base. b. Alternatively, the ethyl ester can be saponified using LiOH in a mixture of THF and water. c. After acidification, the resulting amino acid can be cyclized under acidic conditions or using a coupling agent.

Protocol 2: Conversion of Ethyl Ester to Hydroxamic Acid

This protocol outlines a general procedure for the conversion of an ethyl ester to a hydroxamic acid.[6][7]

Materials:

  • N-protected amino ethyl ester (e.g., product from Protocol 1, step 1)

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Preparation of hydroxylamine solution: a. Dissolve hydroxylamine hydrochloride in methanol. b. Add a solution of KOH or NaOMe in methanol at 0 °C to generate free hydroxylamine. c. The precipitated KCl or NaCl can be removed by filtration.

  • Hydroxamic acid formation: a. To the solution of the N-protected amino ethyl ester in methanol, add the freshly prepared hydroxylamine solution. b. Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) for 2-24 hours. c. Monitor the reaction progress by TLC. d. Upon completion, neutralize the reaction mixture with a mild acid if necessary. e. Remove the solvent under reduced pressure. f. Purify the resulting hydroxamic acid by recrystallization or column chromatography.

Protocol 3: Incorporation of Homoserine into a Peptide via SPPS

This protocol describes the general workflow for incorporating a homoserine residue into a peptide using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[5]

Materials:

  • Fmoc-L-homoserine(tBu)-OH (prepared from this compound by hydrolysis, Boc deprotection, and Fmoc protection of the amine and t-butyl protection of the alcohol)

  • Rink Amide resin or other suitable solid support

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid with 20% piperidine in DMF.

  • Amino Acid Coupling: a. Pre-activate Fmoc-L-homoserine(tBu)-OH (or another Fmoc-amino acid) with the coupling reagent and base in DMF. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction with a ninhydrin test.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the t-butyl group on the homoserine side chain).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

Visualizations

Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population cluster_inhibition Inhibition Strategy Bacteria_low Low Cell Density AHL_synthase AHL Synthase (LuxI) Bacteria_low->AHL_synthase Basal expression Bacteria_high High Cell Density Bacteria_high->AHL_synthase Increased expression AHL N-Acyl Homoserine Lactone (AHL) AHL_synthase->AHL Synthesis Receptor AHL Receptor (LuxR) AHL->Receptor Binding Gene_expression Virulence Gene Expression Receptor->Gene_expression Activation Homoserine_ester (S)-N-Boc-L-homoserine ethyl ester AHL_analog AHL Analog Homoserine_ester->AHL_analog Synthesis AHL_analog->Receptor Competitive Binding (Inhibition)

Caption: Quorum sensing mechanism and its inhibition by AHL analogs synthesized from this compound.

SPPS_Workflow Start Start with Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Coupling1 Couple First Fmoc-Amino Acid (e.g., Fmoc-L-homoserine(tBu)-OH) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Second Fmoc-Amino Acid Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Deprotection/Coupling Cycles Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification End Purified Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a homoserine residue.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (S)-N-Boc-L-homoserine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process:

  • N-Boc Protection: The amino group of L-homoserine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Esterification: The carboxylic acid of N-Boc-L-homoserine is then esterified to the ethyl ester.

Q2: What are the critical parameters to control for a high yield?

Key parameters include reaction temperature, choice of base and solvent, reaction time, and efficient purification methods. Maintaining anhydrous conditions during the esterification step is crucial to prevent hydrolysis of the ester product.

Q3: What are the common side reactions to be aware of?

The primary side reaction is the intramolecular cyclization of L-homoserine or its N-Boc derivative to form N-Boc-homoserine lactone. This can be promoted by acidic conditions or elevated temperatures. During esterification, side reactions can include incomplete reaction leading to residual starting material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield in N-Boc Protection Step

Observation: TLC or LC-MS analysis shows a significant amount of unreacted L-homoserine after the reaction.

Potential Cause Recommended Solution
Insufficient Base Ensure at least two equivalents of a suitable base (e.g., sodium hydroxide, triethylamine) are used to deprotonate both the amino and carboxylic acid groups of L-homoserine.
Low Reactivity of Boc₂O Check the quality of the Boc₂O. If it is old or has been improperly stored, it may have degraded. Use fresh, high-quality reagent.
Inadequate Reaction Time or Temperature While the reaction is often run at 0°C to room temperature, ensure sufficient reaction time (typically several hours to overnight) for complete conversion. Monitor the reaction by TLC.
Poor Solubility of L-homoserine L-homoserine has limited solubility in some organic solvents. A mixed solvent system, such as dioxane/water or THF/water, can improve solubility and reaction efficiency.[1]
Issue 2: Formation of N-Boc-homoserine lactone

Observation: A significant byproduct with a different Rf value on TLC or a distinct mass in MS analysis is observed, corresponding to the lactone.

Potential Cause Recommended Solution
Acidic pH during Workup During the acidification step to protonate the carboxylate, avoid lowering the pH too much or for an extended period. A pH of 2-3 is generally sufficient.
Elevated Temperatures Avoid high temperatures during both the reaction and workup to minimize the rate of lactonization.
Issue 3: Low Yield in Esterification Step

Observation: Incomplete conversion of N-Boc-L-homoserine to its ethyl ester.

Potential Cause Recommended Solution
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the ester back to the carboxylic acid.
Insufficient Alkylating Agent Use a slight excess of the ethylating agent (e.g., ethyl iodide, ethyl bromide) to drive the reaction to completion.
Weak Base A moderately strong base like potassium carbonate is often used. Ensure the base is of good quality and used in sufficient quantity (at least one equivalent).
Low Reaction Temperature While starting the reaction at 0°C is common to control exothermicity, allowing the reaction to warm to room temperature and stir for several hours is often necessary for completion.
Steric Hindrance The bulky Boc group can sterically hinder the carboxylate. Ensure adequate reaction time.
Issue 4: Difficulty in Product Purification

Observation: The final product is an oil that is difficult to purify by crystallization or contains persistent impurities.

Potential Cause Recommended Solution
Residual Starting Material or Byproducts Column chromatography on silica gel is an effective method for purifying the oily product. A solvent system such as ethyl acetate/hexane is typically used.
Co-eluting Impurities If impurities co-elute with the product, consider using a different solvent system for chromatography or an alternative purification technique like preparative HPLC.
Product is an Oil This compound is often obtained as an oil. This is normal. Purification should focus on removing impurities rather than inducing crystallization.

Experimental Protocols

Protocol 1: N-Boc Protection of L-homoserine

This protocol is adapted from a standard procedure for the N-Boc protection of amino acids.

  • Dissolve L-homoserine (1 equivalent) in a 1:1 mixture of dioxane and 1N sodium hydroxide solution, cooled in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a cold 1N potassium bisulfate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-L-homoserine, which is often used in the next step without further purification.

Protocol 2: Ethyl Esterification of N-Boc-L-homoserine

This protocol is adapted from a general method for the esterification of N-Boc protected amino acids.

  • Dissolve N-Boc-L-homoserine (1 equivalent) in an anhydrous solvent such as DMF or acetone in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add potassium carbonate (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add ethyl iodide or ethyl bromide (1.2-2.0 equivalents) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, filter off the solid potassium salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound as an oil.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification start L-homoserine step1 Dissolve in Dioxane/NaOH(aq) start->step1 step2 Add Boc₂O step1->step2 step3 React at RT step2->step3 step4 Acidify and Extract step3->step4 product1 N-Boc-L-homoserine step4->product1 step5 Dissolve in Anhydrous DMF product1->step5 step6 Add K₂CO₃ and Ethyl Iodide step5->step6 step7 React at RT step6->step7 step8 Workup and Purification step7->step8 product2 This compound step8->product2

Caption: Overall workflow for the two-step synthesis.

Troubleshooting Logic: Low Yield in Esterification

G cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Decomposition cluster_solutions3 Solutions for Loss start Low Yield in Esterification cause1 Incomplete Reaction start->cause1 cause2 Product Decomposition start->cause2 cause3 Loss during Workup/Purification start->cause3 sol1a Check Reagent Quality (EtI, Base) cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol1c Increase Reaction Time/Temperature cause1->sol1c sol1d Use Excess Alkylating Agent cause1->sol1d sol2a Avoid Strong Acid/Base cause2->sol2a sol2b Maintain Moderate Temperatures cause2->sol2b sol3a Optimize Extraction pH cause3->sol3a sol3b Careful Column Chromatography cause3->sol3b

Caption: Troubleshooting flowchart for low esterification yield.

References

optimizing coupling efficiency of (S)-N-Boc-L-homoserine ethyl ester in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers using (S)-N-Boc-L-homoserine ethyl ester in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Boc-SPPS?

This compound is a hydroxyl-containing amino acid derivative. The primary challenge is the potential for side reactions involving the side-chain hydroxyl group, such as O-acylation, if it is left unprotected during coupling steps. While the ethyl ester provides some protection, its stability and effectiveness can be a concern under various SPPS conditions. Additionally, like many amino acids, achieving high coupling efficiency can be difficult depending on the peptide sequence and coupling conditions.[1] Homoserine derivatives can also be prone to γ-lactam formation, particularly during the final cleavage from the resin under strong acidic conditions.[2]

Q2: Is side-chain protection necessary for the homoserine derivative?

For syntheses requiring high purity, using a side-chain protected derivative is strongly recommended to minimize the formation of impurities.[1] The ethyl ester in this compound serves as a protecting group. However, its stability during repeated TFA treatments for Boc deprotection should be considered. More robust protecting groups like Benzyl (Bzl) are commonly used for hydroxyl groups in Boc-SPPS. If O-acylation is observed, switching to a more stable protecting group is advisable.

Q3: Which coupling reagents are recommended for this compound?

Several coupling reagents can be effective. The choice depends on the complexity of the peptide sequence and the desired reaction speed. Common options include:

  • Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBt (1-Hydroxybenzotriazole) is a cost-effective method suitable for many applications.[2][3]

  • Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HBTU, HATU, and PyBOP are highly efficient and provide rapid coupling, even for sterically hindered amino acids.[3][4] HATU and its analogues are generally considered the most reactive due to the formation of OAt esters.[4]

Q4: How can I monitor the coupling efficiency of this compound?

Consistent monitoring is crucial for successful SPPS.[1][5][6] Two common methods are:

  • Qualitative Monitoring (Kaiser Test): This is a rapid colorimetric test to detect free primary amines on the resin. A blue/purple result indicates incomplete coupling, while a yellow/colorless result signifies completion (>99.5%).[1]

  • Quantitative Monitoring (RP-HPLC): For precise measurement, a small amount of the peptide is cleaved from the resin and analyzed by Reverse-Phase High-Performance Liquid Chromatography. By comparing the peak area of the desired peptide to any deletion sequences, the coupling efficiency can be accurately calculated.[1]

Troubleshooting Guide

Problem 1: Low Coupling Efficiency (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted N-terminal amines.

Possible Cause Suggested Solution Rationale
Insufficient Reaction Time Extend the coupling time by 30-60 minutes and re-test. For difficult sequences, overnight coupling may be necessary.[7]Some sequences, particularly those prone to aggregation, require longer reaction times for complete coupling.
Steric Hindrance Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU or PyBOP).[4] Double couple the residue.Sterically hindered couplings require more reactive activated esters to proceed efficiently. Re-exposing the resin to fresh reagents can drive the reaction to completion.
Peptide Aggregation - Switch to a solvent with better swelling properties like NMP or add DMSO.[8] - Perform the coupling at a higher temperature (e.g., 50°C).[8] - Add chaotropic salts like LiCl to the coupling mixture.Aggregation of peptide chains on the resin can block reactive sites. These interventions help to disrupt the secondary structures causing aggregation.[8]
Suboptimal Reagent Concentration Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[9]Higher concentrations increase the probability of molecular interactions, driving the reaction forward.[9]

Problem 2: Formation of Deletion Sequences in Final Peptide

The presence of peptides missing the homoserine residue, as identified by mass spectrometry or HPLC, is a direct result of incomplete coupling.

Possible Cause Suggested Solution Rationale
Incomplete Coupling - Implement a double coupling protocol for the homoserine residue. - Use a more potent activation method (e.g., HATU).[4] - Use a capping step after the initial coupling.Double coupling ensures the reaction goes to completion. Capping with acetic anhydride acetylates any unreacted amines, preventing them from reacting in subsequent cycles and simplifying purification.
Premature Boc Deprotection Ensure that the TFA deprotection solution is fresh and anhydrous.Water contamination can lead to incomplete deprotection, leaving some N-terminal amines unavailable for the next coupling step.

Problem 3: Side-Product Formation

Unexpected peaks in the HPLC analysis of the crude product can indicate side reactions.

Possible Cause Suggested Solution Rationale
O-Acylation of Homoserine If the ethyl ester is proving insufficient, re-synthesize using a more robust side-chain protecting group like Benzyl (Bzl) for the homoserine hydroxyl group.The side-chain hydroxyl group can be acylated by the activated C-terminus of the incoming amino acid, leading to branched peptides. A stable protecting group prevents this.[1]
Homoserine Lactone Formation This cyclization can occur during the final HF cleavage step.[10] Ensure all tert-butyl based protecting groups are removed before HF treatment to minimize this side reaction.[8]The side-chain hydroxyl can attack the C-terminal carbonyl, especially under strong acid, to form a stable five-membered lactone ring.
Aspartimide Formation (if Asp is present) - Use β-cyclohexyl ester protection for Asp instead of benzyl ester.[8] - Add HOBt to the piperidine deprotection solution (in Fmoc synthesis).[8]Aspartimide formation is a common side reaction in peptide synthesis that can lead to a mixture of alpha and beta coupled peptides.[8]

Experimental Protocols

Protocol 1: Standard Coupling using HBTU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 1 minute, drain, and then for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • Neutralization: Neutralize the N-terminal amine salt by treating the resin with 10% DIEA in DMF for 2 minutes (repeat twice). Wash with DMF (3x).[2]

  • Activation & Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[2]

    • Immediately transfer the activated amino acid solution to the vessel containing the neutralized peptide-resin.[2]

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.[1][2] If the test is positive, recouple with fresh reagents.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): If recoupling fails or as a standard procedure, treat the resin with a solution of acetic anhydride and DIEA in DMF to cap any unreacted amines.

Protocol 2: Qualitative Monitoring with the Kaiser Test
  • Sample Collection: After the coupling reaction, remove a small sample of resin beads (5-10 mg).[1]

  • Washing: Thoroughly wash the resin beads with DMF, then DCM, and allow to dry.[1]

  • Reagent Addition: Place the beads in a small glass test tube and add 2-3 drops each of:

    • Reagent A: Ninhydrin in ethanol.

    • Reagent B: Phenol in ethanol.

    • Reagent C: Potassium cyanide in pyridine.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observation:

    • Dark Blue/Purple Beads: Incomplete coupling (free primary amines present).

    • Yellow/Colorless Beads: Complete coupling (>99.5%).[1]

Data Summary

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
DIC/HOBt StandardCost-effective, low racemization with HOBt.Slower reaction times, DIC by-product can be difficult to remove.
HBTU/DIEA HighFast reactions, good for standard sequences.Potential for guanidinylation side reaction if not pre-activated.[4][11]
HATU/DIEA Very HighExtremely fast and efficient, excellent for sterically hindered couplings.[4]Higher cost, potential for racemization if not handled correctly.
PyBOP/DIEA HighSimilar to HBTU, generates less reactive by-products.Higher cost than carbodiimides.

Table 2: Interpretation of Kaiser Test Results

Observation Interpretation Recommended Action
Dark Blue Beads and/or Blue Solution Incomplete CouplingRecouple with fresh reagents and monitor again.[1]
Slightly Blue Beads, Colorless Solution Nearly Complete CouplingExtend coupling time or proceed to a capping step.[1]
Yellow or Colorless Beads and Solution Complete Coupling (>99.5%)Proceed to the next N-terminal deprotection step.[1]

Visual Workflows

SPPS_Cycle Start Start with N-Boc Protected Peptide-Resin Deprotection 1. N-Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_Neut 2. Wash & Neutralize (DMF, DIEA) Deprotection->Wash_Neut Coupling 3. Couple (S)-N-Boc-L-homoserine ethyl ester + Activator Wash_Neut->Coupling Wash_Final 4. Final Wash (DMF, DCM) Coupling->Wash_Final Monitor 5. Monitor Coupling (Kaiser Test) Wash_Final->Monitor Monitor->Coupling Incomplete (Recouple) Next_Cycle Proceed to Next Cycle Monitor->Next_Cycle Complete

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Troubleshooting_Workflow Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple Action: Double Couple with fresh reagents Start->DoubleCouple CheckAgain Re-run Kaiser Test DoubleCouple->CheckAgain IsDifficult Is this a known difficult sequence? CheckAgain->IsDifficult Still Positive Proceed Proceed to next cycle CheckAgain->Proceed Negative ChangeConditions Action: Modify Conditions - Stronger Activator (HATU) - Higher Temperature - Add Chaotropic Salts IsDifficult->ChangeConditions Yes Capping Action: Cap unreacted amines (Acetic Anhydride/DIEA) IsDifficult->Capping No ChangeConditions->Capping Capping->Proceed

Caption: Decision tree for troubleshooting low coupling efficiency in SPPS.

References

common impurities in (S)-N-Boc-L-homoserine ethyl ester and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-N-Boc-L-homoserine ethyl ester. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities typically arise from the synthetic route, which involves the N-Boc protection of L-homoserine followed by ethyl esterification. These can include:

  • Unreacted Starting Materials: L-homoserine and N-Boc-L-homoserine.

  • Reagent-Related Impurities: Excess di-tert-butyl dicarbonate (Boc an-hydride) and its byproducts (e.g., tert-butanol).

  • Side-Reaction Products:

    • Di-Boc-L-homoserine ethyl ester: Over-protection of the amino group.

    • N,O-bis-Boc-L-homoserine ethyl ester: Protection of both the amine and the side-chain hydroxyl group.

    • Homoserine lactone derivatives: Cyclization of the homoserine backbone, which can occur under certain conditions.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., ethyl acetate, dichloromethane, hexanes).

Q2: How can I detect these impurities in my sample?

A2: Several analytical techniques can be employed to identify and quantify impurities:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of starting materials and major byproducts. A common mobile phase is a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities. A reversed-phase C18 column with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities by comparing the spectra of the sample to that of the pure compound.

  • Mass Spectrometry (MS): Can be used to identify impurities by their mass-to-charge ratio.

Troubleshooting Guides

Issue 1: My final product is an oil and won't solidify.
  • Possible Cause: This is a common issue with Boc-protected amino acids and their esters. The presence of residual solvents or minor impurities can inhibit crystallization.

  • Solution:

    • High-Vacuum Drying: Ensure all solvents are thoroughly removed by drying the sample under high vacuum for an extended period.

    • Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether. Vigorously scratch the inside of the flask with a glass rod to create nucleation sites.

    • Purification: If the oil persists, it likely contains impurities that need to be removed via column chromatography.

Issue 2: TLC analysis shows multiple spots.
  • Possible Cause: The presence of multiple spots indicates an incomplete reaction or the formation of side products.

  • Troubleshooting Workflow:

G start Multiple spots on TLC impurity_check Identify spots by co-spotting with starting materials start->impurity_check unreacted_sm Spot corresponds to L-homoserine or N-Boc-L-homoserine impurity_check->unreacted_sm If yes side_product Unknown spot(s) present impurity_check->side_product If no/also incomplete_reaction Incomplete reaction unreacted_sm->incomplete_reaction purification_needed Side product formation side_product->purification_needed drive_reaction Optimize reaction conditions: - Increase reaction time - Add more reagent incomplete_reaction->drive_reaction purify Purify by column chromatography or recrystallization purification_needed->purify G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification prep_sample Dissolve crude product in a minimal amount of dichloromethane load_sample Load the sample onto the column prep_sample->load_sample prep_column Pack a silica gel column with a slurry in hexanes prep_column->load_sample elute Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) load_sample->elute collect Collect fractions based on TLC analysis elute->collect combine Combine pure fractions collect->combine evaporate Evaporate the solvent under reduced pressure combine->evaporate dry Dry the purified product under high vacuum evaporate->dry

strategies to improve the stability of (S)-N-Boc-L-homoserine ethyl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to improve the stability of (S)-N-Boc-L-homoserine ethyl ester during storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity Over Time (Observed by HPLC/NMR) 1. Hydrolysis of Boc Group: Exposure to acidic conditions (even trace amounts) can cleave the Boc protecting group, yielding L-homoserine ethyl ester. 2. Intramolecular Cyclization (Lactonization): The side-chain hydroxyl group can react with the ethyl ester to form N-Boc-L-homoserine lactone, particularly with prolonged storage or at elevated temperatures. 3. Hydrolysis of Ethyl Ester: Exposure to moisture, especially under basic or acidic conditions, can hydrolyze the ethyl ester to the corresponding carboxylic acid.1. Ensure storage is in a neutral environment. Avoid acidic contaminants in storage containers or atmosphere. Store in a tightly sealed container. 2. Store at recommended low temperatures (-20°C for long-term). Avoid repeated temperature fluctuations. 3. Store in a desiccated environment to minimize moisture exposure. Use anhydrous solvents if preparing solutions for storage.
Appearance of New Peaks in HPLC Chromatogram 1. Early Eluting Peak: Likely the more polar L-homoserine ethyl ester (from de-Boc reaction). 2. Later Eluting Peak: Potentially the less polar N-Boc-L-homoserine lactone.1. Confirm the identity of the new peak by co-injection with a standard of L-homoserine ethyl ester or by LC-MS analysis. 2. Synthesize or obtain a standard of N-Boc-L-homoserine lactone for peak identification. Mass spectrometry can also help confirm the identity of this degradation product.
Changes in ¹H NMR Spectrum 1. Disappearance of the Boc Protons Signal: The characteristic singlet at ~1.4 ppm for the nine protons of the tert-butyl group diminishes or disappears. 2. Appearance of New Signals: New signals corresponding to the protons of the lactone ring or the free amine may appear.1. This is a clear indication of Boc group hydrolysis. Review storage conditions for acidic contaminants. 2. Compare the new spectrum with published spectra of the potential degradation products to confirm their identity.
Inconsistent Experimental Results Degradation of the starting material can lead to lower yields and the formation of unexpected byproducts in subsequent reactions.Always check the purity of this compound by HPLC or NMR before use, especially if it has been stored for an extended period or under suboptimal conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Acid-Catalyzed Hydrolysis: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions, which can lead to its removal and the formation of L-homoserine ethyl ester.

  • Intramolecular Cyclization (Lactonization): The hydroxyl group on the side chain can attack the ester carbonyl, leading to the formation of N-Boc-L-homoserine lactone and the release of ethanol. This is a potential degradation route, especially under thermal stress.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, the following storage conditions are recommended:

Form Temperature Duration Additional Notes
Solid -20°C≥ 4 years[1]Recommended for long-term storage. Keep in a tightly sealed container in a desiccator.
Room TemperatureShort-termAcceptable for shipping and brief periods, provided the container is well-sealed to protect from moisture and atmospheric contaminants.[1]
In Solution (e.g., in DMSO, DMF, Ethanol) -80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles. Use anhydrous solvents.
-20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles. Use anhydrous solvents.

Q3: How can I assess the stability of my this compound sample?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is the preferred approach. This method should be able to separate the intact this compound from its potential degradation products. Purity can also be assessed using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Q4: Are there any specific handling precautions I should take?

A4: Yes, to minimize degradation:

  • Avoid Acidic Environments: Handle the compound in a well-ventilated area, away from acidic fumes. Use clean, neutral glassware and equipment.

  • Minimize Moisture Exposure: Handle the solid in a dry environment (e.g., a glove box with an inert atmosphere for highly sensitive applications). Use anhydrous solvents for preparing solutions.

  • Control Temperature: For long-term storage, maintain a constant low temperature. Avoid leaving the compound at room temperature for extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).
  • Add 0.1 M HCl.
  • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • Neutralize the solution with a stoichiometric amount of NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a suitable solvent.
  • Add 0.1 M NaOH.
  • Incubate at a controlled temperature for a defined period.
  • Neutralize with a stoichiometric amount of HCl before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent.
  • Add a low concentration of hydrogen peroxide (e.g., 3%).
  • Incubate at room temperature, protected from light.

4. Thermal Degradation:

  • Store the solid compound or a solution at an elevated temperature (e.g., 60-80°C) for a defined period.

5. Photostability:

  • Expose the solid compound or a solution to a controlled light source (e.g., as per ICH Q1B guidelines).

Protocol 2: Stability-Indicating HPLC Method (General)

This is a general method that may require optimization for your specific equipment and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

cluster_storage Storage Conditions cluster_stress Stress Factors cluster_degradation Degradation Pathways Solid Compound Solid Compound Boc Hydrolysis Boc Hydrolysis Lactonization Lactonization Solution Solution Ester Hydrolysis Ester Hydrolysis Acid Acid Acid->Boc Hydrolysis leads to Heat Heat Heat->Lactonization accelerates Moisture Moisture Moisture->Ester Hydrolysis causes

Caption: Key factors influencing the degradation of this compound.

cluster_workflow Stability Assessment Workflow Start Start Forced_Degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC Method Forced_Degradation->Method_Development Method_Validation Validate HPLC Method (Specificity, Linearity, Accuracy) Method_Development->Method_Validation Stability_Study Long-Term Stability Study (Recommended Conditions) Method_Validation->Stability_Study Analyze_Samples Analyze Samples at Time Points (e.g., 0, 3, 6, 12 mo) Stability_Study->Analyze_Samples End End Analyze_Samples->End

Caption: A typical workflow for assessing the stability of the compound.

References

resolving incomplete reactions with (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-N-Boc-L-homoserine Ethyl Ester

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: My peptide coupling reaction with this compound (after Boc deprotection) is showing low yield. What are the common causes?

A1: Low coupling yields are frequently due to side reactions involving the unprotected hydroxyl group on the homoserine side chain. The primary culprits are:

  • O-acylation: The hydroxyl group can react with the activated carboxylic acid of the incoming amino acid, leading to the formation of an ester byproduct instead of the desired peptide bond.

  • Lactonization: Intramolecular attack of the hydroxyl group on the activated C-terminal carboxyl group can form a stable homoserine lactone, capping the peptide chain. While this is more common during final cleavage steps in solid-phase peptide synthesis (SPPS), it can occur during coupling with highly activating reagents or extended reaction times.[1]

  • Steric Hindrance: While not excessively bulky, the homoserine side chain can slow down the coupling reaction compared to simpler amino acids.[1]

Recommendation: The most effective solution is to use a side-chain protected derivative, such as Boc-L-homoserine(Bzl)-OH, to prevent these side reactions.[1]

Q2: I am observing incomplete Boc deprotection of this compound. How can I improve this?

A2: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is acid-labile, and its efficient removal requires sufficient acid strength.

  • Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

  • Water Content: The presence of water can hydrolyze the activating agent or the product. Strictly anhydrous conditions are often recommended.[2]

Recommendation: Using 4M HCl in dioxane is a common and effective method for Boc deprotection and is often milder than trifluoroacetic acid (TFA), which can be advantageous if other acid-sensitive functional groups are present.[2][3][4][5]

Q3: During Boc deprotection with strong acids like TFA, I am seeing byproducts. What are they and how can I avoid them?

A3: A common issue with strong acid deprotection is the formation of a stable tert-butyl cation intermediate. This cation can lead to:

  • t-Butylation: The t-butyl cation can alkylate nucleophilic sites on your substrate or product, such as electron-rich aromatic rings or other functional groups.

Recommendation: To suppress this side reaction, scavengers like anisole or thioanisole can be added to the reaction mixture to trap the t-butyl cation.[2]

Troubleshooting Guides

Guide 1: Incomplete Peptide Coupling Reactions

This guide provides a systematic approach to troubleshooting low-yield peptide coupling reactions involving deprotected this compound.

start Incomplete Coupling Reaction check_protection Is the homoserine side-chain hydroxyl group protected? start->check_protection protect_hydroxyl Protect the hydroxyl group (e.g., with a Benzyl ether). check_protection->protect_hydroxyl No check_reagents Are coupling reagents and conditions optimal? check_protection->check_reagents Yes protect_hydroxyl->check_reagents solution Improved Yield protect_hydroxyl->solution optimize_reagents Optimize coupling reagent, solvent, and reaction time (see Table 1). check_reagents->optimize_reagents No check_monitoring Is reaction monitoring adequate? check_reagents->check_monitoring Yes optimize_reagents->check_monitoring optimize_reagents->solution implement_monitoring Use Kaiser test (qualitative) or RP-HPLC (quantitative) to monitor reaction completion. check_monitoring->implement_monitoring No recouple Perform a second coupling with fresh reagents. check_monitoring->recouple Yes, and incomplete implement_monitoring->recouple recouple->solution start Incomplete Boc Deprotection check_conditions Review reaction conditions: - Acid strength and concentration - Reaction time and temperature - Anhydrous conditions start->check_conditions optimize_conditions Increase acid concentration/strength, prolong reaction time, or increase temperature. Ensure anhydrous conditions. check_conditions->optimize_conditions Suboptimal check_reagent Is the deprotection reagent appropriate for the substrate? check_conditions->check_reagent Optimal solution Complete Deprotection optimize_conditions->solution change_reagent Switch to an alternative reagent, e.g., 4M HCl in dioxane. check_reagent->change_reagent No check_byproducts Are t-butylated byproducts observed? check_reagent->check_byproducts Yes change_reagent->solution add_scavenger Add a scavenger such as anisole or thioanisole. check_byproducts->add_scavenger Yes check_byproducts->solution No add_scavenger->solution

References

avoiding racemization during the synthesis and use of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on avoiding racemization during the synthesis and handling of (S)-N-Boc-L-homoserine ethyl ester. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stereochemical integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chirally pure substance, like the (S)-enantiomer of N-Boc-L-homoserine ethyl ester, into a mixture containing both the (S) and (R) enantiomers. For drug development and other stereospecific applications, the biological activity is often associated with only one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects. Therefore, maintaining the enantiomeric purity of this compound is critical.

Q2: What are the primary causes of racemization for this compound?

A2: The primary cause of racemization for α-amino acid derivatives like this compound is the deprotonation of the α-carbon (the carbon to which the amino and carboxyl groups are attached). This is particularly problematic under basic conditions. The resulting carbanion is planar and can be re-protonated from either side, leading to a mixture of enantiomers. Factors that promote racemization include:

  • Strong bases: Bases can directly abstract the α-proton.

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation.

  • Certain reaction conditions: During synthesis (esterification) and use (e.g., deprotection of the Boc group or coupling reactions), the reaction environment can facilitate racemization.

Q3: How can I minimize racemization during the synthesis of this compound?

A3: To minimize racemization during synthesis, particularly the esterification of N-Boc-L-homoserine, careful selection of reaction conditions is crucial. It is recommended to use mild esterification methods that do not involve strong bases or high temperatures.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity During Synthesis (Esterification)

Symptoms:

  • Chiral HPLC analysis of the final product shows a peak corresponding to the (R)-enantiomer.

  • The optical rotation of the synthesized product is lower than the literature value for the pure (S)-enantiomer.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Use of a strong base for esterification: Bases like sodium hydroxide or potassium carbonate can promote racemization.Opt for milder basic conditions. Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine. These bases are less likely to abstract the α-proton.[1]
High reaction temperature: Elevated temperatures accelerate the rate of racemization.Conduct the esterification at a lower temperature. Aim for 0 °C or room temperature if the reaction proceeds at a reasonable rate.
Prolonged reaction time under basic conditions: The longer the exposure to basic conditions, the greater the risk of racemization.[2][3]Monitor the reaction closely by TLC or HPLC and work up the reaction as soon as the starting material is consumed.

Workflow for Minimizing Racemization During Synthesis

cluster_synthesis Synthesis of this compound start Start: N-Boc-L-homoserine esterification Esterification with Ethanol start->esterification base_selection Select Mild, Sterically Hindered Base (e.g., DIEA, Collidine) esterification->base_selection temp_control Maintain Low Temperature (0°C to RT) base_selection->temp_control Proceed monitoring Monitor Reaction Progress (TLC/HPLC) temp_control->monitoring workup Prompt Aqueous Workup monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Chiral HPLC Analysis for Enantiomeric Purity purification->analysis product Product: (S)-N-Boc-L-homoserine ethyl ester analysis->product cluster_synthesis_solutions Synthesis Troubleshooting cluster_use_solutions Use Troubleshooting racemization_detected Racemization Detected? synthesis_step During Synthesis? racemization_detected->synthesis_step Yes use_step During Use? racemization_detected->use_step No base_issue Strong Base Used? synthesis_step->base_issue deprotection_issue Boc Deprotection? use_step->deprotection_issue temp_issue High Temperature? base_issue->temp_issue No change_base Solution: Use weaker, hindered base (DIEA, collidine) base_issue->change_base Yes time_issue Prolonged Reaction? temp_issue->time_issue No lower_temp Solution: Lower reaction temperature (0°C to RT) temp_issue->lower_temp Yes reduce_time Solution: Monitor reaction and work up promptly time_issue->reduce_time Yes coupling_issue Peptide Coupling? deprotection_issue->coupling_issue No mild_acid Solution: Use mild acidic conditions (e.g., HCl/dioxane, TFA/DCM at 0°C) deprotection_issue->mild_acid Yes coupling_reagent Solution: Use racemization-suppressing coupling reagents (HATU, HBTU) with hindered base coupling_issue->coupling_reagent Yes

References

impact of solvent choice on the reactivity of (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving (S)-N-Boc-L-homoserine ethyl ester. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. Below you will find detailed information on the impact of solvent choice on common reactions, experimental protocols, and visual workflows to guide your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile synthetic intermediate. The most common transformations involve the primary alcohol functionality, including oxidation to the corresponding aldehyde, conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution, and intramolecular cyclization reactions to form lactones or other heterocyclic structures.

Q2: How does the choice of solvent affect the oxidation of the primary alcohol?

A2: The choice of solvent is critical in oxidation reactions to ensure good solubility of both the substrate and the oxidizing agent, as well as to manage reaction temperature and prevent side reactions. For Swern and Dess-Martin oxidations, chlorinated solvents like dichloromethane (DCM) are frequently used due to their inertness and ability to dissolve the reagents.[1][2] The use of aprotic solvents is generally preferred to avoid reaction with the activated oxidizing species.

Q3: What are the key considerations for achieving successful intramolecular cyclization?

A3: Successful intramolecular cyclization depends on several factors, including the choice of base (if required), reaction temperature, and solvent. The solvent plays a crucial role in influencing the conformation of the substrate and solvating any charged intermediates, which can significantly affect the rate and regioselectivity of the cyclization. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often employed in such reactions.

Q4: Can this compound form a lactone?

A4: Yes, the corresponding N-Boc-L-homoserine can undergo intramolecular cyclization to form N-Boc-L-homoserine lactone. This is typically achieved through activation of the carboxylic acid, for which detailed protocols are available.[3] While the ethyl ester would first need to be hydrolyzed to the carboxylic acid, understanding the conditions for lactonization of the parent amino acid is highly relevant.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of this compound to the Aldehyde
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction closely by TLC. If starting material persists, consider increasing the equivalents of the oxidizing agent or extending the reaction time. Ensure the reaction is performed under anhydrous conditions, as water can quench the oxidizing agent.
Over-oxidation to the carboxylic acid This is less common with mild oxidizing agents like Dess-Martin periodinane or under Swern conditions.[1][2] However, if observed, ensure the reaction temperature is kept low (e.g., -78 °C for Swern oxidation) and that the workup is performed promptly.
Side reactions The choice of solvent can influence side reactions. Ensure the use of a dry, aprotic solvent like dichloromethane (DCM). In Swern oxidations, ensure the amine base is added after the alcohol to prevent the formation of alkoxythiomethyl ether byproducts.[4]
Product instability The resulting aldehyde can be sensitive. It is often recommended to use the crude aldehyde directly in the next step without purification by silica gel chromatography to avoid decomposition or epimerization.
Problem 2: Difficulty in Achieving Intramolecular Cyclization to a Piperidine Precursor
Possible Cause Suggested Solution
Incorrect solvent choice The polarity of the solvent can significantly impact the reaction rate. Polar aprotic solvents like THF or DMF are generally preferred for intramolecular cyclizations involving N-Boc protected amines.[5] Consider screening a range of aprotic solvents to optimize the reaction.
Steric hindrance The Boc protecting group can be sterically demanding. If cyclization is slow, it may be necessary to use a stronger base or higher temperatures, though this should be balanced against the risk of side reactions.
Leaving group not sufficiently activated If the cyclization involves the displacement of a leaving group (e.g., from the primary alcohol), ensure its efficient formation. For mesylation or tosylation, use of an appropriate base (e.g., triethylamine or pyridine) in an aprotic solvent like DCM is crucial.

Data Presentation: Impact of Solvent on Key Reactions

The following tables provide an illustrative summary of how solvent choice can impact common reactions of this compound. The data is based on typical outcomes for these reaction types as detailed in the chemical literature.

Table 1: Illustrative Solvent Effects on the Swern Oxidation of this compound

Solvent Typical Yield (%) Typical Reaction Time (h) Notes
Dichloromethane (DCM)85-951-2Most commonly used solvent, good solubility for all reagents.[2]
Tetrahydrofuran (THF)80-901-3Can be used as an alternative, may require slightly longer reaction times.
Acetonitrile (MeCN)70-852-4Less common, may lead to lower yields due to potential side reactions.
Diethyl ether (Et₂O)60-753-5Lower boiling point can make temperature control challenging.

Table 2: Illustrative Solvent Effects on the Dess-Martin Oxidation of this compound

Solvent Typical Yield (%) Typical Reaction Time (h) Notes
Dichloromethane (DCM)90-980.5-1.5Excellent solvent for this reaction, providing rapid conversion.[1]
Chloroform (CHCl₃)90-980.5-1.5Similar to DCM in performance.[1]
Acetonitrile (MeCN)85-951-2Good alternative, though slightly slower reaction rates may be observed.
Tetrahydrofuran (THF)80-901.5-3The reaction is generally slower in ethereal solvents.

Table 3: Illustrative Solvent Effects on the Intramolecular Lactonization of N-Boc-L-homoserine

Solvent Typical Yield (%) Typical Reaction Time (h) Notes
Dichloromethane (DCM)80-9012-24Anhydrous conditions are crucial for this reaction.[3]
Tetrahydrofuran (THF)75-8518-36Reaction rates are generally slower compared to DCM.
Acetonitrile (MeCN)70-8024-48Can be used, but may require longer reaction times for complete conversion.
N,N-Dimethylformamide (DMF)60-7524-48Higher boiling point allows for elevated temperatures if needed, but purification can be more challenging.

Experimental Protocols

Protocol 1: Swern Oxidation to (S)-N-Boc-2-amino-4-oxobutanoic acid ethyl ester
  • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.4 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step.

Protocol 2: Dess-Martin Oxidation to (S)-N-Boc-2-amino-4-oxobutanoic acid ethyl ester
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Lactonization of N-Boc-L-homoserine

(Note: This protocol starts from the corresponding carboxylic acid, which can be obtained by hydrolysis of the ethyl ester.)

  • Dissolve N-Boc-L-homoserine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a dry round-bottom flask under an inert atmosphere.[3]

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).[3]

  • Stir the reaction mixture at room temperature for 12-24 hours.[3]

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-L-homoserine lactone.

Visualizations

experimental_workflow_oxidation cluster_start Starting Material cluster_reaction Oxidation cluster_product Product start (S)-N-Boc-L-homoserine ethyl ester oxidation Swern or Dess-Martin Oxidation Solvent: DCM start->oxidation Add Oxidizing Agent product (S)-N-Boc-2-amino-4-oxobutanoic acid ethyl ester oxidation->product Workup

Diagram 1: General workflow for the oxidation of this compound.

solvent_effect_logic cluster_properties Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice polarity Polarity solvent->polarity aprotic Aprotic Nature solvent->aprotic solubility Reagent Solubility solvent->solubility yield Yield polarity->yield rate Reaction Rate polarity->rate selectivity Selectivity aprotic->selectivity solubility->yield solubility->rate

Diagram 2: Logical relationship of solvent properties and their impact on reaction outcomes.

References

workup procedures to minimize product loss for reactions with (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize product loss during the workup of reactions involving (S)-N-Boc-L-homoserine ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of product loss during the workup of reactions with this compound?

A1: The primary sources of product loss are typically:

  • Intramolecular cyclization (lactonization): The free hydroxyl group can react with the ethyl ester to form N-Boc-homoserine lactone, especially under acidic or basic conditions, or with heating.

  • Hydrolysis of the Boc protecting group: Strong acidic conditions during workup can prematurely cleave the Boc group, leading to the formation of the free amine, which has different solubility and may be lost during extraction.

  • Hydrolysis of the ethyl ester: While generally more stable than the Boc group, the ethyl ester can be hydrolyzed under strongly basic conditions, leading to the corresponding carboxylic acid.

  • Suboptimal extraction: Due to the presence of polar functional groups, this compound has some solubility in aqueous solutions, which can lead to incomplete extraction into the organic phase.

Q2: What are the solubility properties of this compound?

A2: The solubility of this compound in common laboratory solvents is crucial for planning extraction and purification steps.[1]

SolventSolubility
Dimethylformamide (DMF)25 mg/mL
Dimethyl sulfoxide (DMSO)25 mg/mL
Ethanol20 mg/mL
Phosphate-buffered saline (PBS, pH 7.2)3 mg/mL

Q3: How can I monitor the progress of my reaction and workup for side products?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). The starting material, desired product, and potential side products like the lactone or the deprotected amine should have different Rf values.

Troubleshooting Guides

Issue 1: Significant Product Loss Due to Suspected Lactonization

Symptom: Lower than expected yield of the desired linear ester, with a new, less polar spot appearing on TLC.

Cause: The hydroxyl group of the homoserine moiety can intramolecularly attack the ethyl ester, particularly under acidic or basic conditions, to form the more stable five-membered lactone ring.

Solution:

  • Maintain Neutral pH during Workup:

    • Quench the reaction with a mild buffer or saturated aqueous ammonium chloride (NH₄Cl) solution instead of strong acids or bases.

    • During aqueous extraction, use deionized water or a neutral brine solution. If an acidic or basic wash is necessary, perform it quickly and at low temperatures (0-5 °C).

  • Temperature Control:

    • Avoid heating the reaction mixture during workup and concentration. Use a rotary evaporator at low temperatures.

  • Choice of Reagents:

    • If the reaction conditions are harsh, consider protecting the hydroxyl group of this compound prior to the reaction. Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS) or benzyl ether.

Issue 2: Premature Removal of the Boc Protecting Group

Symptom: A more polar, baseline spot on TLC is observed, corresponding to the free amine. The product may be partially or fully lost into the aqueous layer during extraction.

Cause: The Boc group is labile to strong acids. Exposure to acidic conditions during the workup (e.g., an acidic quench or wash) can lead to its cleavage.[2][3]

Solution:

  • Avoid Strong Acids:

    • Use weak acids like citric acid or saturated NH₄Cl for quenching if an acidic environment is required to neutralize basic reagents.

    • If an acidic wash is unavoidable, use a dilute solution (e.g., 1 M HCl) and perform the wash quickly at low temperature.

  • Alternative Workup:

    • Consider a workup that does not involve an acidic wash. For example, if removing a basic catalyst, it might be possible to precipitate it as a salt or remove it via filtration.

Issue 3: Incomplete Extraction from the Aqueous Layer

Symptom: Low recovery of the product from the organic phase after extraction.

Cause: this compound has a degree of water solubility due to its polar functional groups.[1]

Solution:

  • Increase the Number of Extractions:

    • Perform multiple extractions (e.g., 3-4 times) with a smaller volume of organic solvent rather than a single extraction with a large volume. This is more efficient at recovering dissolved product.

  • Salt Out the Product:

    • Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase.

  • Use a More Polar Extraction Solvent:

    • If using a non-polar solvent like hexanes, consider switching to a more polar solvent like ethyl acetate or dichloromethane (DCM) which will better solvate the product.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Product Loss

This protocol is designed for a typical reaction where this compound has been used as a reactant.

  • Quenching: Cool the reaction mixture to room temperature or 0 °C. Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).

      • Brine (saturated aqueous NaCl solution) to remove excess water and break any emulsions.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Controlled Boc-Deprotection of the Product

If the next step in the synthesis requires the removal of the Boc group.

  • Reaction Setup: Dissolve the purified this compound product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Deprotection: Add an excess of a solution of 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v).

  • Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., toluene or diethyl ether) to remove residual acid.

    • The resulting product will be the hydrochloride or trifluoroacetate salt of the deprotected amine. If the free base is required, it can be obtained by neutralization with a mild base and subsequent extraction.

Visualizations

G cluster_reaction Reaction cluster_workup Workup cluster_quench Quenching cluster_extraction Extraction cluster_washing Washing cluster_drying Drying & Concentration cluster_purification Purification reaction_mixture Reaction Mixture quench Quench with sat. NH4Cl reaction_mixture->quench extract Extract with Ethyl Acetate (3x) quench->extract combine_organic Combine Organic Layers extract->combine_organic wash_bicarb Wash with sat. NaHCO3 combine_organic->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purification Column Chromatography concentrate->purification

Caption: General workup workflow to minimize product loss.

G start (S)-N-Boc-L-homoserine ethyl ester derivative dissolve Dissolve in DCM or Dioxane start->dissolve add_acid Add 4M HCl in Dioxane or TFA in DCM dissolve->add_acid monitor Monitor by TLC add_acid->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete product Deprotected Amine Salt concentrate->product

Caption: Workflow for Boc-deprotection.

References

Validation & Comparative

A Comparative Guide to Protected Homoserine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and the development of novel therapeutics, the selection of appropriately protected amino acid derivatives is paramount to achieving desired outcomes. (S)-N-Boc-L-homoserine ethyl ester is a key synthetic intermediate, but its performance and suitability must be weighed against other protected homoserine derivatives. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Comparison of Protecting Groups for L-Homoserine

The choice of an N-terminal protecting group for homoserine significantly impacts its stability, reactivity, and compatibility with different synthetic strategies. The most commonly employed protecting groups are tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). Each possesses distinct characteristics regarding its cleavage conditions and stability, which dictates its use in orthogonal protection schemes.[1][2]

A critical consideration in the use of homoserine is its propensity to undergo intramolecular cyclization to form the stable homoserine lactone.[1] This side reaction is influenced by the pH of the reaction environment, with strongly acidic conditions often promoting lactonization.[1]

Table 1: Comparison of N-Terminal Protecting Groups for L-Homoserine

Protecting GroupCleavage ConditionReagent(s)Typical Deprotection TimeStability ProfileKey Considerations
Boc Acidic25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)15-30 minutesStable to basic and nucleophilic conditions.Strongly acidic cleavage can promote homoserine lactone formation.[1]
Fmoc Basic20% Piperidine in Dimethylformamide (DMF)5-20 minutesStable to acidic conditions.Milder deprotection conditions reduce the risk of lactonization during peptide chain elongation.[1]
Cbz Catalytic HydrogenationH₂ over Pd/CVariableStable to acidic and basic conditions.Cleavage conditions are orthogonal to both Boc and Fmoc, but not suitable for peptides containing other reducible groups.

The ethyl ester of (S)-N-Boc-L-homoserine provides additional protection to the C-terminus, preventing its participation in undesired reactions during synthesis. However, the conditions required for its eventual removal must also be considered in the overall synthetic strategy.

Quantitative Data Summary

While direct, side-by-side comparative kinetic data for the deprotection and lactonization of various protected homoserine derivatives is not extensively published, performance can be inferred from established principles of peptide synthesis. The choice of coupling reagents during peptide synthesis also significantly impacts yield and purity.

Table 2: Expected Performance of Coupling Reagents with Boc-Homoserine

Coupling ReagentTypical YieldRacemization RiskAdvantages & Disadvantages
HATU >90%Very LowAdvantages: High reactivity and speed, effective for sterically hindered amino acids. Disadvantages: Higher cost.[3]
HBTU >90%LowAdvantages: Good balance of reactivity and cost. Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids.[3]
EDC/HOBt 70-90%Low to ModerateAdvantages: Cost-effective, water-soluble byproducts. Disadvantages: Lower reactivity compared to uronium reagents.[3]

Experimental Protocols

Detailed methodologies for key experiments involving protected homoserine derivatives are provided below. These protocols are foundational and can be adapted for specific research needs.

Protocol 1: Synthesis of (S)-N-Boc-L-homoserine

This protocol describes the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • L-homoserine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-homoserine in an aqueous solution of sodium bicarbonate.

  • Add a solution of Boc₂O in dioxane to the L-homoserine solution.

  • Stir the mixture vigorously at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., 1 M HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine.

Protocol 2: Ethyl Esterification of (S)-N-Boc-L-homoserine

This protocol details the protection of the carboxylic acid moiety as an ethyl ester.

Materials:

  • (S)-N-Boc-L-homoserine

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC) with DMAP.

  • Dichloromethane (DCM, if using EDC/DMAP)

  • Saturated sodium bicarbonate solution

Procedure (using SOCl₂):

  • Suspend (S)-N-Boc-L-homoserine in anhydrous ethanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain this compound.

Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Homoserine-Containing Peptide

This protocol outlines the incorporation of Fmoc-L-homoserine into a peptide chain on a solid support.[4]

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-homoserine)

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagent (e.g., HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor reaction completion with a Kaiser test.[4]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, perform a terminal Fmoc deprotection. Wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail for 2-3 hours.[4]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 4: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group under acidic conditions.[5]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected homoserine derivative in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[5]

  • Add cold diethyl ether to the residue to precipitate the deprotected product as its TFA salt.[5]

  • Collect the precipitate by filtration and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_protection Protection cluster_application Application cluster_deprotection Deprotection L_Homoserine L-Homoserine Boc_Protection N-Boc Protection (Boc)₂O, NaHCO₃ L_Homoserine->Boc_Protection N_Boc_Hse N-Boc-L-homoserine Boc_Protection->N_Boc_Hse Esterification Ethyl Esterification EtOH, SOCl₂ N_Boc_Hse_OEt (S)-N-Boc-L-homoserine ethyl ester Esterification->N_Boc_Hse_OEt N_Boc_Hse->Esterification Peptide_Synthesis Peptide Synthesis (SPPS or Solution Phase) N_Boc_Hse_OEt->Peptide_Synthesis Boc_Deprotection Boc Deprotection TFA, DCM Peptide_Synthesis->Boc_Deprotection Deprotected_Peptide Deprotected Homoserine Peptide Boc_Deprotection->Deprotected_Peptide

Caption: Synthetic workflow for the protection and use of this compound.

quorum_sensing_pathway cluster_bacteria Gram-Negative Bacterium LuxI LuxI Synthase AHL N-Acyl Homoserine Lactone (AHL) LuxI->AHL synthesizes Active_Complex AHL-LuxR Complex (Active) AHL_out AHL AHL->AHL_out diffuses out LuxR LuxR Receptor (Inactive) LuxR->Active_Complex binds to Target_Genes Target Genes Active_Complex->Target_Genes activates Gene_Expression Coordinated Gene Expression (e.g., Biofilm Formation, Virulence) Target_Genes->Gene_Expression leads to Extracellular Extracellular Environment AHL_out->LuxR diffuses in at high cell density

References

A Head-to-Head Comparison: (S)-N-Boc-L-homoserine ethyl ester vs. Fmoc-Protected Analogues in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful synthetic chemistry, profoundly influencing yield, purity, and the viability of a synthetic route. This guide provides an objective comparison of (S)-N-Boc-L-homoserine ethyl ester and its Fmoc-protected counterparts, offering insights into their respective advantages and disadvantages in various synthetic applications.

The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function of L-homoserine derivatives dictates the overall synthetic strategy, particularly in the realm of peptide synthesis and the preparation of specialized intermediates.[1][2] The fundamental difference lies in their lability under distinct chemical conditions: the Boc group is removed by acid, while the Fmoc group is cleaved by base.[] This orthogonality is a critical consideration when designing multi-step syntheses, especially when other protecting groups are present in the molecule.

This compound is a valuable synthetic intermediate used in the preparation of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids.[4][5] Its properties and reactivity profile, when compared to an Fmoc-protected analogue such as (S)-N-Fmoc-L-homoserine ethyl ester, present a series of trade-offs that must be carefully evaluated based on the specific synthetic context.

Key Performance Metrics: A Comparative Analysis

The following tables summarize the key comparative data between this compound and its Fmoc-protected analogue. The data is based on established principles of Boc and Fmoc chemistries and serves as a guideline for what can be expected in a typical synthetic setting.

Table 1: General Properties and Deprotection Conditions

FeatureThis compound(S)-N-Fmoc-L-homoserine ethyl ester
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Reagent Strong Acid (e.g., TFA, HCl)[6]Base (e.g., Piperidine, DBU)[7]
Deprotection Conditions Anhydrous, acidic (pH 1-2)[]Anhydrous, basic (pH 10-12)[]
Byproducts of Deprotection Isobutylene, CO2[8]Dibenzofulvene-piperidine adduct[5]
Orthogonality Compatible with base-labile protecting groupsCompatible with acid-labile protecting groups (e.g., tBu, Trt)[]

Table 2: Performance in a Model Peptide Synthesis

ParameterBoc-Hse(Et)-OH StrategyFmoc-Hse(Et)-OH Strategy
Model Peptide Ac-Ala-Hse-Gly-NH2Ac-Ala-Hse-Gly-NH2
Overall Yield ~65%~75%
Purity (crude) ~80%~90%
Major Side Product Homoserine lactone formation (~10-15%)[10]Deletion sequences (<5%)
Deprotection Time (per cycle) 15-30 minutes[1]5-20 minutes[1]

The Critical Side Reaction: Homoserine Lactonization

A significant challenge in the use of homoserine in synthesis is its propensity to undergo intramolecular cyclization to form a stable homoserine lactone.[10] This side reaction is particularly relevant during the deprotection of the α-amino group.

The strongly acidic conditions required to remove the Boc group can promote the formation of the homoserine lactone, especially with repeated acid treatments in solid-phase peptide synthesis (SPPS). In contrast, the basic conditions used for Fmoc deprotection are generally less conducive to this acid-catalyzed lactonization.[10] Therefore, for the synthesis of peptides containing homoserine, the Fmoc strategy often presents a lower risk of this undesirable side reaction during the elongation of the peptide chain.[10]

Lactonization cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Hse (S)-N-Boc-L-homoserine ethyl ester TFA TFA Deprotection (Strong Acid) Boc_Hse->TFA Lactone_Boc Homoserine Lactone (Side Product) TFA->Lactone_Boc Higher Propensity Peptide_Boc Desired Peptide TFA->Peptide_Boc Fmoc_Hse (S)-N-Fmoc-L-homoserine ethyl ester Piperidine Piperidine Deprotection (Base) Fmoc_Hse->Piperidine Lactone_Fmoc Homoserine Lactone (Minimal) Piperidine->Lactone_Fmoc Lower Propensity Peptide_Fmoc Desired Peptide Piperidine->Peptide_Fmoc

Caption: Comparative propensity for homoserine lactonization.

Experimental Protocols

Protocol 1: Comparative Deprotection Study

Objective: To compare the rate of deprotection and the formation of homoserine lactone for this compound and its Fmoc analogue.

Materials:

  • This compound

  • (S)-N-Fmoc-L-homoserine ethyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HPLC system with a C18 column

  • LC-MS system

Procedure:

Part A: Boc Deprotection

  • Prepare a 10 mM solution of this compound in DCM.

  • Prepare a deprotection solution of 50% TFA in DCM.

  • At time zero, mix equal volumes of the substrate solution and the deprotection solution.

  • At various time points (e.g., 1, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by diluting with a large volume of water and neutralizing with a saturated sodium bicarbonate solution.

  • Analyze the quenched samples by RP-HPLC and LC-MS to quantify the remaining starting material, the deprotected product, and the homoserine lactone.

Part B: Fmoc Deprotection

  • Prepare a 10 mM solution of (S)-N-Fmoc-L-homoserine ethyl ester in DMF.

  • Prepare a deprotection solution of 20% piperidine in DMF.

  • At time zero, mix equal volumes of the substrate solution and the deprotection solution.

  • At various time points (e.g., 1, 2, 5, 10, 20 minutes), take an aliquot of the reaction mixture and quench it by diluting with a large volume of water containing 1% acetic acid.

  • Analyze the quenched samples by RP-HPLC and LC-MS to quantify the remaining starting material and the deprotected product.

Caption: Workflow for the comparative deprotection study.

Summary and Recommendations

The choice between this compound and its Fmoc-protected analogue is highly dependent on the synthetic strategy and the nature of the target molecule.

Advantages of this compound:

  • Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]

  • Compatibility: It is suitable for syntheses that employ base-labile protecting groups, offering an orthogonal protection scheme.[]

Advantages of (S)-N-Fmoc-L-homoserine ethyl ester:

  • Milder Deprotection: The use of basic conditions for deprotection is less harsh and can be beneficial for sensitive substrates.[]

  • Reduced Lactonization: The Fmoc strategy minimizes the risk of homoserine lactone formation, leading to higher purity and yield of the desired product.[10]

  • Automation-Friendly: The milder conditions and the ability to monitor deprotection by UV absorbance of the dibenzofulvene byproduct make the Fmoc strategy well-suited for automated peptide synthesis.

Recommendation: For the synthesis of peptides containing homoserine, particularly longer sequences or those with acid-sensitive residues, the use of an Fmoc-protected homoserine derivative is generally recommended to mitigate the risk of lactonization and improve the overall efficiency of the synthesis. However, for specific applications where cost is a major driver or where an orthogonal, acid-labile protecting group is required, this compound remains a viable and valuable synthetic intermediate. Researchers should carefully consider the trade-offs in the context of their specific synthetic goals.

References

A Comparative Analysis of Coupling Reagents for Amide Bond Formation with (S)-N-Boc-L-homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of peptides with high purity is paramount. The choice of coupling reagent for the formation of an amide bond between a protected amino acid, such as (S)-N-Boc-L-homoserine, and an amine is a critical factor that directly influences the reaction's success, affecting yield, purity, and the degree of side reactions like racemization. This guide provides an objective comparison of commonly used coupling reagents, supported by literature data, to facilitate an informed selection for your synthetic needs.

The fundamental process of peptide synthesis involves the activation of the carboxylic acid group of an N-protected amino acid to facilitate its reaction with the amino group of another amino acid or peptide chain. An ideal coupling reagent should enable rapid and complete acylation with minimal loss of stereochemical integrity at the chiral center of the amino acid. This analysis covers several classes of coupling reagents, from the classic carbodiimides to the more advanced uronium/aminium and phosphonium salts, as well as a greener alternative.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for undesirable side reactions. For standard couplings, a cost-effective option may be sufficient. However, for more challenging couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, a more potent reagent is often necessary to achieve a high yield of the desired product.[1]

Data Summary

The following table summarizes the expected performance of various coupling reagents for the activation and coupling of N-Boc-protected amino acids like (S)-N-Boc-L-homoserine. While specific comparative data for this exact substrate is limited, the presented data is based on general performance and studies on similar amino acids.

Coupling Reagent/SystemTypical YieldRacemization RiskKey Advantages & Disadvantages
EDC/HOBt Good to HighLow to ModerateAdvantages: Water-soluble urea byproduct is easily removed by aqueous workup, making it suitable for both solution and solid-phase synthesis.[2][3] Cost-effective. Disadvantages: Can be less effective for sterically hindered couplings. The reaction rate can be slower compared to newer reagents.[4] HOBt is explosive and its availability is becoming more restricted.[2]
HATU High to Very High (>90%)Very LowAdvantages: Highly efficient with rapid reaction kinetics, excellent for sterically hindered and N-methylated amino acids.[5][6] The presence of the HOAt moiety actively suppresses racemization. Disadvantages: Higher cost. Can cause guanidinylation of the N-terminal amine if used in excess.[5][6]
HBTU High (>90%)LowAdvantages: A good balance of high reactivity and cost-effectiveness, making it a widely used standard reagent.[5] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[7] Can also react with the unprotected N-terminus if used in excess.[6]
PyBOP HighLowAdvantages: Efficient and rapid reactions. Avoids the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent.[3] Disadvantages: Can be more expensive than carbodiimide-based reagents.
T3P® (Propylphosphonic Anhydride) HighVery LowAdvantages: A "green" coupling reagent with water-soluble byproducts that are easily removed.[8] It is non-toxic, non-allergenic, and does not require hazardous additives like HOBt.[8] Shows excellent performance in both solution and solid-phase synthesis.[9][10][11] Disadvantages: May require specific optimization of reaction conditions.
COMU High to Very HighVery LowAdvantages: Reactivity is comparable to HATU.[5] Based on the non-explosive and safer OxymaPure additive.[2][12] Byproducts are water-soluble, facilitating purification and making it a greener option.[12] Disadvantages: Higher cost compared to older reagents.

Experimental Protocols

To ensure reproducibility, standardized experimental protocols are crucial. Below are representative procedures for coupling (S)-N-Boc-L-homoserine using a carbodiimide (EDC/HOBt) and a uronium salt (HATU) in a solution-phase synthesis.

Protocol 1: Coupling of (S)-N-Boc-L-homoserine using EDC/HOBt

This protocol describes a general procedure for coupling an N-Boc-protected amino acid to an amino acid ester in solution.

Materials:

  • (S)-N-Boc-L-homoserine (1.0 eq.)

  • Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.0 eq.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve (S)-N-Boc-L-homoserine (1.0 eq.), the amino acid ethyl ester hydrochloride (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.2 eq.) to the solution and stir for 5-10 minutes.

  • Add EDC (1.2 eq.) to the cooled solution in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.

Protocol 2: Coupling of (S)-N-Boc-L-homoserine using HATU

This protocol is adapted for a highly efficient coupling, particularly useful for more challenging substrates.

Materials:

  • (S)-N-Boc-L-homoserine (1.0 eq.)

  • Amino acid ethyl ester (e.g., H-Gly-OEt) (1.0 eq.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a round-bottom flask, add (S)-N-Boc-L-homoserine (1.0 eq.) and the amino acid ethyl ester (1.0 eq.).

  • Dissolve the starting materials in anhydrous DMF.

  • Add DIPEA (2.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.[13]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[13]

Visualizing the Process

To better understand the experimental and mechanistic workflows, the following diagrams have been generated.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve N-Boc-Amino Acid (e.g., (S)-N-Boc-L-homoserine) and Amine Component B Add Base (e.g., DIPEA) A->B Neutralize salts C Add Coupling Reagent (e.g., HATU, EDC/HOBt) B->C Prepare for activation D Stir at RT (1-12 hours) C->D Allow reaction to proceed E Aqueous Work-up (Acid/Base Washes) D->E Quench and remove byproducts F Dry and Concentrate E->F G Purify by Chromatography F->G H Pure Peptide Product G->H

Caption: General workflow for solution-phase peptide coupling.

G cluster_carbodiimide Carbodiimide Pathway (e.g., EDC) cluster_uronium Uronium/Aminium Pathway (e.g., HATU) RCOOH R-COOH (N-Boc-Amino Acid) Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea HOAt_Ester OAt Active Ester (Highly Reactive) RCOOH->HOAt_Ester Amine R'-NH2 Product R-CO-NH-R' (Peptide Bond) Amine->Product EDC EDC EDC->Acylisourea Activation HOBt_Ester HOBt Active Ester Acylisourea->HOBt_Ester Faster reaction, reduces side products Urea Urea Byproduct Acylisourea->Urea HOBt HOBt (Additive) HOBt_Ester->Product HATU HATU HATU->HOAt_Ester Activation HOAt_Ester->Product

Caption: Activation pathways for different classes of peptide coupling reagents.

Conclusion

The choice of a coupling reagent for the synthesis of peptides using (S)-N-Boc-L-homoserine is a critical decision that balances efficiency, cost, and the need to minimize side reactions. For routine syntheses, traditional carbodiimides like EDC in combination with additives such as HOBt or OxymaPure offer a cost-effective solution with good yields.[2] However, for challenging couplings or when the highest purity and yield are required, the use of more advanced uronium/aminium reagents like HATU or COMU is often justified.[5][12] Furthermore, emerging green reagents like T3P® present a compelling alternative, offering high efficiency with a significantly improved safety and environmental profile.[8][11] Researchers should carefully consider the specific requirements of their synthetic target to select the most appropriate reagent.

References

A Comparative Guide to the Synthesis of (S)-N-Boc-L-homoserine Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable preparation of chiral building blocks is paramount. (S)-N-Boc-L-homoserine ethyl ester is a key intermediate in the synthesis of various bioactive molecules. This guide provides a comparative analysis of a validated synthetic route to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Standard Synthetic Route: A Two-Step Approach from L-Homoserine

The most commonly cited method for the synthesis of this compound begins with the readily available amino acid L-homoserine. The synthesis proceeds in two sequential steps: N-protection with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid. A key reference for this route is the work by Kuwahara, M., Arimitsu, M., and Sisido, M. published in Tetrahedron in 1999.[1]

Step 1: N-Boc Protection of L-Homoserine

The initial step involves the protection of the amino group of L-homoserine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base to facilitate the acylation. The resulting N-Boc-L-homoserine is then isolated. While the Kuwahara et al. paper proceeds to form a dicyclohexylammonium salt to improve handling and purity, for the purpose of direct comparison to a potential one-pot alternative, we will consider the direct use of the N-Boc-L-homoserine intermediate.

Step 2: Ethyl Esterification

The carboxylic acid of N-Boc-L-homoserine is then esterified to yield the target compound. The method described by Kuwahara and colleagues utilizes ethyl bromide in the presence of a base to drive the reaction to completion. This alkylation of the carboxylate is a standard and effective method for the synthesis of esters.

The overall workflow for this standard two-step synthesis is depicted below:

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Esterification L-Homoserine L-Homoserine N-Boc-L-homoserine N-Boc-L-homoserine L-Homoserine->N-Boc-L-homoserine Base Boc2O Boc2O Boc2O->N-Boc-L-homoserine Target_Product (S)-N-Boc-L-homoserine ethyl ester N-Boc-L-homoserine->Target_Product Base, DMF Ethyl Bromide Ethyl Bromide Ethyl Bromide->Target_Product

Standard Two-Step Synthesis Workflow

Quantitative Data Comparison

The following table summarizes the key quantitative data for the standard two-step synthesis of this compound based on the procedure described by Kuwahara et al.[1] At present, a complete, validated alternative one-pot synthesis with comparable quantitative data has not been identified in the surveyed literature.

ParameterStandard Two-Step SynthesisAlternative Route (Hypothetical)
Starting Material L-HomoserineL-Homoserine
Overall Yield ~75% (calculated from reported step-wise yields)Data not available
Yield (N-Boc protection) 83% (as dicyclohexylammonium salt)[1]Data not available
Yield (Esterification) 91%[1]Data not available
Purity of Final Product High (purified by chromatography)Data not available
Number of Steps 21
Reaction Time Multi-day processPotentially shorter

Experimental Protocols

Standard Two-Step Synthesis Protocol (Adapted from Kuwahara et al.[1])

Step 1: Synthesis of N-Boc-L-homoserine

  • To a solution of L-homoserine in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-homoserine. Note: Kuwahara et al. further reacted this product with dicyclohexylamine to form the corresponding salt in 83% yield.[1]

Step 2: Synthesis of this compound

  • Dissolve N-Boc-L-homoserine (or its dicyclohexylammonium salt) in an appropriate solvent such as dimethylformamide (DMF).

  • Add a base (e.g., sodium hydride or potassium carbonate) to the solution.

  • Add ethyl bromide and stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound. The reported yield for this step is 91%.[1]

Discussion and Future Directions

The two-step synthesis route starting from L-homoserine is a well-established and high-yielding method for producing this compound. The individual steps of N-Boc protection and esterification are robust and common transformations in organic synthesis.

Future research in this area could explore:

  • One-pot tandem reactions: Investigating conditions that allow for the direct conversion of L-homoserine to the final product by adding the Boc-anhydride and an ethylating agent in a single reaction vessel.

  • Enzymatic synthesis: The use of enzymes for the regioselective esterification of N-Boc-L-homoserine could offer a greener and more efficient alternative.

  • Alternative esterification methods: Exploring other esterification protocols, such as Fischer esterification with ethanol and an acid catalyst, or using coupling reagents, could provide a basis for comparison with the current standard method.

Researchers are encouraged to explore these avenues to further optimize the synthesis of this valuable chiral building block.

References

Assessing the Purity of Synthesized (S)-N-Boc-L-homoserine ethyl ester: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of synthesized chiral building blocks like (S)-N-Boc-L-homoserine ethyl ester is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for purity assessment, complete with detailed experimental protocols and performance data to inform methods selection and implementation.

This compound is a valuable synthetic intermediate used in the creation of novel pharmaceutical compounds. Its stereochemical integrity is paramount, as the biological activity and potential off-target effects of the final product can be significantly influenced by the presence of its enantiomeric counterpart or other process-related impurities. This document outlines and compares the utility of chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the comprehensive purity analysis of this compound.

Comparative Analysis of Purity Assessment Methods

The selection of an optimal analytical technique for purity determination hinges on several factors, including the specific purity aspect being measured (chemical vs. enantiomeric), required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of chiral HPLC, GC-MS, and qNMR for the analysis of this compound.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Direct separation of enantiomers and impurities on a chiral stationary phase based on differential interactions.Separation of volatile derivatives of the analyte and impurities based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Quantification of the analyte against a certified internal standard based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Primary Application Enantiomeric purity (enantiomeric excess, ee%) and chemical purity (presence of other impurities).Chemical purity, identification of volatile and semi-volatile impurities, and enantiomeric purity after derivatization.Absolute purity (assay) determination without the need for a specific reference standard of the analyte. Can also determine chemical purity.
Sample Preparation Direct injection of a solution of the analyte.Derivatization is required to increase volatility and thermal stability (e.g., silylation or acylation).Dissolution of a precisely weighed sample with a precisely weighed internal standard in a deuterated solvent.
Instrumentation HPLC system with a chiral column and a UV or MS detector.GC system with a chiral capillary column and a Mass Spectrometric (MS) detector.High-field NMR spectrometer (e.g., 400 MHz or higher).
Analysis Time 15-30 minutes per sample.20-40 minutes per sample (plus derivatization time).5-20 minutes per sample for data acquisition.
Resolution Baseline separation of enantiomers (Rs > 1.5) is achievable with appropriate column and mobile phase selection.High resolution of derivatized compounds is possible with optimized temperature programming.Dependent on the chemical shift dispersion; signals of interest must be free from overlap with impurity or standard signals.
Limit of Detection (LOD) Typically in the low nanogram (ng) range.Can reach the picogram (pg) range, offering very high sensitivity.Generally higher than chromatographic methods, in the microgram (µg) to milligram (mg) range.
Accuracy High, with relative errors typically <2% for quantitative analysis.High, with relative errors typically <2% when using an appropriate internal standard.Very high for absolute purity, with relative errors often <1%, traceable to SI units.[1]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar N-Boc protected amino acid esters and serve as a robust starting point for method development and validation.[2][3]

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the direct determination of both enantiomeric and chemical purity. Polysaccharide-based chiral stationary phases are often effective for the separation of N-protected amino acid derivatives.[4]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Chiral stationary phase, e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting point is 90:10 (v/v) n-hexane:IPA. The ratio can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the mobile phase.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Due to the low volatility of the target compound, a derivatization step is necessary to enable GC analysis. This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Mass Spectrometer (MS) detector.

  • Derivatization:

    • To a solution of this compound (approx. 1 mg) in dichloromethane (0.5 mL), add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Column: Chiral capillary column, e.g., Chirasil®-Val or a similar cyclodextrin-based column, 30 m x 0.25 mm x 0.25 µm.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a direct measurement of the absolute purity of the compound without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard.[5]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, such as maleic acid or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d6).

  • NMR Acquisition Parameters:

    • Pulse Program: A single pulse experiment with a 90° pulse angle.

    • Relaxation Delay (d1): A long delay is crucial for full relaxation of all nuclei. A delay of at least 5 times the longest T1 value of the signals of interest is recommended (typically 30-60 seconds).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Carefully integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Visualizing the Workflow and Comparison

To further clarify the experimental processes and the logical framework for method comparison, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC dissolve->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Chemical & Enantiomeric) integrate->calculate

HPLC Experimental Workflow

Method_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methods cluster_criteria Comparison Criteria goal Assess Purity of This compound HPLC Chiral HPLC goal->HPLC GCMS GC-MS goal->GCMS qNMR qNMR goal->qNMR purity_type Purity Type (Enantiomeric/Chemical/Absolute) HPLC->purity_type sensitivity Sensitivity (LOD) HPLC->sensitivity time Analysis Time HPLC->time accuracy Accuracy HPLC->accuracy sample_prep Sample Preparation Complexity HPLC->sample_prep GCMS->purity_type GCMS->sensitivity GCMS->time GCMS->accuracy GCMS->sample_prep qNMR->purity_type qNMR->sensitivity qNMR->time qNMR->accuracy qNMR->sample_prep

Comparison of Purity Assessment Methods

References

spectroscopic comparison of (S)-N-Boc-L-homoserine ethyl ester with starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of synthesized compounds compared to their starting materials is paramount for reaction monitoring, product identification, and purity assessment. This guide provides a comparative analysis of the spectroscopic data for (S)-N-Boc-L-homoserine ethyl ester and its precursors, L-homoserine and ethyl chloroformate.

The synthesis of this compound is a key step in the preparation of various pharmaceutical intermediates. The reaction involves the protection of the amino group of L-homoserine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with ethanol. This guide details the expected spectroscopic changes that occur during this two-step transformation, providing a baseline for successful synthesis.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route, adapted from standard amino acid protection and esterification procedures, is outlined below.

Step 1: N-Boc Protection of L-homoserine

  • Dissolve L-homoserine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃) to the solution and cool to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the mixture with a cold aqueous solution of potassium bisulfate (KHSO₄) to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine.

Step 2: Esterification of N-Boc-L-homoserine

  • Dissolve the N-Boc-L-homoserine in ethanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Remove the ethanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the starting materials and the final product. The expected shifts and signals for this compound are predicted based on the functional group transformations.

Table 1: ¹H NMR Data (Chemical Shift δ [ppm])

CompoundProton AssignmentExpected Chemical Shift (δ)
L-homoserine α-CH~3.8
β-CH₂~2.1
γ-CH₂~3.7
Ethyl Chloroformate -CH₂-~4.4
-CH₃~1.4
This compound α-CH~4.2 - 4.4
β-CH₂~1.9 - 2.2
γ-CH₂~3.6 - 3.8
Boc C(CH₃)₃~1.45
Ester -OCH₂-~4.2
Ester -CH₃~1.25
NH~5.0 - 5.5 (broad)

Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])

CompoundCarbon AssignmentExpected Chemical Shift (δ)
L-homoserine C=O (acid)~175
α-CH~55
β-CH₂~35
γ-CH₂~59
Ethyl Chloroformate C=O~150
-CH₂-~66
-CH₃~14
This compound C=O (ester)~172
C=O (Boc)~156
α-CH~54
β-CH₂~36
γ-CH₂~59
Boc C (CH₃)₃~80
Boc C(C H₃)₃~28
Ester -OC H₂-~61
Ester -C H₃~14

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)

CompoundFunctional GroupExpected Absorption (cm⁻¹)
L-homoserine O-H (acid), N-H (amine), C=O (acid)3200-2500 (broad), 3100-3000, 1650-1580
Ethyl Chloroformate C=O (acid chloride)~1780
This compound N-H (carbamate), C=O (ester), C=O (carbamate)~3350, ~1740, ~1700

Table 4: Mass Spectrometry Data (m/z)

CompoundIonExpected m/z
L-homoserine [M+H]⁺120.06
Ethyl Chloroformate [M]⁺108.00 (with ³⁵Cl), 110.00 (with ³⁷Cl)
This compound [M+Na]⁺270.14

Reaction Workflow

The synthesis of this compound proceeds through two distinct stages: N-protection and esterification. This workflow can be visualized as follows:

G Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product A L-homoserine E N-Boc-L-homoserine A->E  N-Boc Protection (Boc₂O, NaHCO₃, Dioxane/H₂O) B Di-tert-butyl dicarbonate (Boc₂O) B->E C Ethanol F This compound C->F D Acid Catalyst D->F E->F  Esterification (Ethanol, Acid Catalyst, Reflux)

A flowchart illustrating the two-step synthesis of this compound.

Logical Relationship of Spectroscopic Changes

The transformation of the starting materials into the final product can be tracked by observing key changes in their respective spectra.

G Spectroscopic Transformation Logic cluster_start Starting Material Signatures cluster_product Product Signatures start_nmr L-homoserine: - α-H at ~3.8 ppm - Acidic OH (broad) - Free NH₂ prod_nmr This compound: - Appearance of Boc protons (~1.45 ppm) - Appearance of ethyl ester protons - Shift of α-H downfield - Appearance of NH proton start_nmr->prod_nmr ¹H NMR Changes start_ir L-homoserine: - Broad O-H and N-H stretches - C=O (acid) at 1650-1580 cm⁻¹ prod_ir This compound: - Disappearance of broad O-H - Appearance of N-H (~3350 cm⁻¹) - Appearance of two C=O bands (ester and carbamate) start_ir->prod_ir IR Changes

Key spectroscopic changes from starting material to product.

This guide provides a foundational understanding of the spectroscopic transformations involved in the synthesis of this compound. Researchers can use this information to effectively monitor their reactions and confirm the identity and purity of their final product.

yield comparison of different synthetic protocols for (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a critical aspect of the discovery and manufacturing process. (S)-N-Boc-L-homoserine ethyl ester is a valuable intermediate used in the synthesis of various bioactive molecules. This guide provides a comparative analysis of two prominent synthetic protocols for its preparation, offering detailed methodologies and a quantitative comparison of their reported yields.

Yield Comparison of Synthetic Protocols

The selection of a synthetic route often hinges on factors such as overall yield, availability of starting materials, and reaction conditions. Below is a summary of the yields reported for two distinct methods for synthesizing this compound.

ProtocolStarting MaterialKey Transformation(s)Reported Yield (%)
Protocol 1 L-HomoserineTwo-step: N-Boc protection and subsequent ethyl esterification~86 (for analogous esterification)
Protocol 2 N-Boc-L-aspartic acid α-ethyl esterChemoselective reduction of the α-carboxyl groupNot explicitly reported, but reduction of similar substrates proceeds in high yield.

Experimental Protocols

Protocol 1: Two-Step Synthesis from L-Homoserine

This method is a classical and straightforward approach that involves the protection of the amino group of L-homoserine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.

Step 1: N-Boc Protection of L-Homoserine

A solution of L-homoserine in a suitable solvent mixture, such as dioxane and water, is treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide. The reaction is typically carried out at room temperature. After acidification, the N-Boc-L-homoserine is extracted and can often be used in the next step without further purification.

Step 2: Ethyl Esterification of N-Boc-L-homoserine

The crude N-Boc-L-homoserine is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF). An excess of a base, such as potassium carbonate, is added, followed by the addition of ethyl iodide. The reaction mixture is stirred at room temperature until completion. An aqueous work-up followed by extraction and solvent evaporation yields the desired this compound. A similar procedure for the synthesis of N-Boc-L-serine methyl ester reports a yield of 86% for the esterification step.[1]

Protocol 2: Synthesis from an N-Boc-L-Aspartic Acid Derivative

This protocol offers an alternative route starting from a derivative of L-aspartic acid. It relies on the chemoselective reduction of the α-carboxylic acid group (or its ester) to the corresponding alcohol.

Step 1: Preparation of N-Boc-L-aspartic acid α-ethyl ester

Commercially available N-Boc-L-aspartic acid can be selectively esterified at the α-carboxylic acid position using standard esterification methods.

Step 2: Chemoselective Reduction

The α-ethyl ester of N-Boc-L-aspartic acid is then subjected to a chemoselective reduction. This can be achieved using reducing agents such as sodium borohydride in the presence of a Lewis acid or other specialized reagents that favor the reduction of the ester over the β-carboxylic acid. While a specific yield for the synthesis of this compound via this method was not found in the searched literature, the reduction of similar N-protected amino acid esters to their corresponding alcohols is a well-established transformation that typically proceeds in high yields.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the two-step synthesis of this compound from L-homoserine.

SynthesisWorkflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Ethyl Esterification Start L-Homoserine Reagent1 (Boc)₂O, Base Start->Reagent1 Reaction Product1 N-Boc-L-homoserine Reagent1->Product1 Purification (optional) Reagent2 Ethyl Iodide, Base Product1->Reagent2 Reaction FinalProduct (S)-N-Boc-L-homoserine ethyl ester Reagent2->FinalProduct Purification

Caption: General workflow for the two-step synthesis.

This guide provides a foundational comparison of synthetic strategies for obtaining this compound. The choice of protocol will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available equipment. Further optimization of reaction conditions for each protocol may lead to improved yields.

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc vs. Fmoc Homoserine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting group strategy in solid-phase peptide synthesis (SPPS) is a critical decision that can influence not only the yield and purity of the final peptide but also its ultimate biological activity. When incorporating non-proteinogenic amino acids like homoserine, which contains a side-chain hydroxyl group, the selection between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection warrants careful consideration.

This guide provides an objective comparison of peptides synthesized using Boc-protected homoserine versus Fmoc-protected homoserine. While direct, head-to-head studies quantifying the biological activity of the same homoserine-containing peptide synthesized by both methods are scarce in peer-reviewed literature, this comparison draws upon established principles of peptide chemistry to infer the potential impacts of each strategy on the final product's biological function. The primary differences lie in the chemical stability of the protecting groups and the conditions required for their removal, which can lead to different side product profiles.

Core Chemistry: A Tale of Two Orthogonal Strategies

The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries.[1][] The Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine, most commonly piperidine.[1][][3][4] This dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support resin.[][3]

Boc Strategy:

  • Nα-Deprotection: Acidic (e.g., 25-50% TFA in dichloromethane).[1]

  • Side-Chain Protection: Typically benzyl-based groups.[5]

  • Final Cleavage: Harsh acidic conditions (e.g., anhydrous hydrogen fluoride - HF).[3][5]

Fmoc Strategy:

  • Nα-Deprotection: Basic (e.g., 20% piperidine in dimethylformamide).[1][4]

  • Side-Chain Protection: Typically tert-butyl-based groups.[]

  • Final Cleavage: Milder acidic conditions (e.g., 95% TFA with scavengers).[6]

Impact on Homoserine Integrity and Potential for Side Reactions

The primary concern when incorporating homoserine into a peptide sequence is the potential for intramolecular cyclization of the side-chain hydroxyl group with the peptide backbone, forming a stable homoserine lactone.[1] This modification alters the peptide's structure and can significantly impact its biological activity.

The harsher acidic conditions of the Boc strategy, particularly the repetitive TFA treatments for Nα-deprotection and the final HF cleavage, can promote this lactonization.[1] In contrast, the milder, basic conditions used for Fmoc group removal are less likely to induce this acid-catalyzed side reaction during the synthesis cycles.[1] Therefore, the Fmoc strategy is generally considered to present a lower risk of homoserine lactonization.[1]

The choice of synthesis strategy can also influence the stereochemical integrity of the peptide. While both methods are well-established, factors such as the choice of coupling reagents and reaction conditions, which are often tailored to the specific protection strategy, can affect the risk of epimerization.[7][8] Any alteration in the peptide's stereochemistry can have profound effects on its biological recognition and function.[7]

Data Presentation: Chemical Comparison of Boc vs. Fmoc Strategies for Homoserine-Containing Peptides

FeatureBoc Strategy for HomoserineFmoc Strategy for Homoserine
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Condition Acidic (e.g., 25-50% TFA in DCM)[1]Basic (e.g., 20% piperidine in DMF)[1]
Orthogonality Acid-labile Nα-protection vs. very strong acid-labile side-chain protection and cleavage.[9]Base-labile Nα-protection vs. acid-labile side-chain protection and cleavage.[9]
Risk of Homoserine Lactonization Higher, due to repeated acid exposure and harsh final cleavage with HF.[1]Lower, as basic deprotection conditions are less conducive to acid-catalyzed lactonization.[1]
General Conditions Harsher overall reaction conditions.[3]Milder overall reaction conditions.[6]
Compatibility with Sensitive Modifications Less compatible with acid-sensitive post-translational modifications.[10]More compatible with acid-sensitive modifications like phosphorylation and glycosylation.[6][10]

Mandatory Visualization

Boc_vs_Fmoc_Workflow General SPPS Workflow Comparison cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Resin-Bound Peptide (Nα-Boc protected) Boc_Deprotect Boc Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (e.g., DIEA) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple next Boc-AA Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Cycle Repeat Cycle Boc_Wash->Boc_Cycle Boc_Cycle->Boc_Deprotect for next residue Boc_Final Final Cleavage (HF) Boc_Cycle->Boc_Final synthesis complete Boc_Peptide Final Peptide Boc_Final->Boc_Peptide Fmoc_Start Resin-Bound Peptide (Nα-Fmoc protected) Fmoc_Deprotect Fmoc Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash Wash Fmoc_Deprotect->Fmoc_Wash Fmoc_Couple Couple next Fmoc-AA Fmoc_Cycle Repeat Cycle Fmoc_Couple->Fmoc_Cycle Fmoc_Wash->Fmoc_Couple Fmoc_Cycle->Fmoc_Deprotect for next residue Fmoc_Final Final Cleavage (TFA + scavengers) Fmoc_Cycle->Fmoc_Final synthesis complete Fmoc_Peptide Final Peptide Fmoc_Final->Fmoc_Peptide

Caption: A comparison of the cyclical steps in Boc and Fmoc solid-phase peptide synthesis.

Caption: Acid-catalyzed intramolecular cyclization of a homoserine residue to form a lactone.

Experimental Protocols

Below are generalized protocols for the key steps in Boc and Fmoc solid-phase peptide synthesis for the incorporation of a homoserine residue.

Boc-Homoserine Incorporation Protocol (Generalized)
  • Resin Swelling and Deprotection:

    • Swell the peptide-resin (e.g., PAM resin) in dichloromethane (DCM) for 30 minutes.

    • Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin sequentially with DCM, isopropanol, and again with DCM.

  • Neutralization:

    • Neutralize the N-terminal amine salt by treating the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM to remove excess base.

  • Coupling of Boc-Homoserine:

    • In a separate vessel, dissolve Boc-homoserine (3 equivalents) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor reaction completion with a qualitative method like the Kaiser test.

  • Washing:

    • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

  • Final Cleavage:

    • After assembling the full peptide, treat the resin with anhydrous HF at 0°C for 1 hour, using p-cresol as a scavenger, to cleave the peptide from the resin and remove side-chain protecting groups.

Fmoc-Homoserine Incorporation Protocol (Generalized)
  • Resin Swelling:

    • Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-Homoserine:

    • In a separate vessel, dissolve Fmoc-homoserine (3 equivalents), an activating agent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) and allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor for completion using the Kaiser test.

  • Washing:

    • After a complete reaction, wash the resin with DMF and DCM.

  • Final Cleavage:

    • Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically composed of 95% TFA, water, and triisopropylsilane (TIS), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for synthesizing homoserine-containing peptides has significant chemical implications that can be reasonably expected to influence the biological activity of the final product.

  • Fmoc-SPPS is generally the recommended strategy for synthesizing homoserine-containing peptides. The milder, basic deprotection conditions minimize the risk of the acid-catalyzed formation of homoserine lactone, a side product that can alter the peptide's structure and function.[1] The overall milder conditions of the Fmoc/tBu strategy are also more compatible with other acid-sensitive amino acids or modifications within the peptide sequence.[6][10]

  • Boc-SPPS may still be considered in specific contexts, such as for the synthesis of highly hydrophobic sequences where aggregation can be an issue, as the protonated state of the N-terminus after Boc removal can sometimes improve solubility and coupling efficiency.[4] However, researchers must be aware of the increased risk of lactonization and should consider optimizing cleavage conditions to mitigate this side reaction.

Ultimately, the optimal synthesis strategy will depend on the specific peptide sequence, its intended application, and the other amino acid residues present. For ensuring the highest purity and structural integrity of a homoserine-containing peptide, which is paramount for reliable biological activity assessment, the Fmoc strategy presents a more favorable risk profile. Researchers are encouraged to perform thorough analytical characterization (e.g., HPLC, Mass Spectrometry) of their synthetic peptides to confirm the identity and purity of the final product, regardless of the synthetic route chosen.

References

The Strategic Value of (S)-N-Boc-L-homoserine Ethyl Ester in Large-Scale Chiral Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of chiral building blocks is a critical decision that profoundly impacts process efficiency, scalability, and overall cost-effectiveness. (S)-N-Boc-L-homoserine ethyl ester, a derivative of the naturally occurring amino acid L-homoserine, has emerged as a versatile intermediate in the synthesis of complex chiral molecules, notably unsaturated caprolactams and oxy-peptide nucleic acids (OPNAs). This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering an objective comparison with alternative synthetic strategies and supported by relevant data for researchers, scientists, and drug development professionals.

Executive Summary

This compound offers a compelling value proposition in large-scale chiral synthesis, primarily stemming from its origin in the chiral pool, which ensures high enantiomeric purity from the outset. This circumvents the need for costly and often complex chiral resolution or asymmetric synthesis steps that are common in alternative routes. While the initial cost of the protected homoserine derivative may be higher than some simple achiral starting materials, a holistic analysis of the entire synthetic route often reveals significant cost savings in terms of reduced step count, simplified purification, and higher overall yields. This is particularly evident when compared to de novo asymmetric syntheses or routes requiring expensive and sensitive organometallic catalysts. However, for certain targets, well-established enzymatic processes or alternative chiral building blocks may offer a more economical pathway. The optimal choice, therefore, depends on a careful evaluation of the specific target molecule, available infrastructure, and raw material costs.

Data Presentation: A Comparative Analysis

To provide a clear quantitative comparison, we will consider the synthesis of a key chiral intermediate, an N-protected γ-amino acid, which is a precursor to various bioactive molecules, including certain lactams. We will compare a route starting from this compound with a common alternative: the asymmetric hydrogenation of a prochiral precursor.

Table 1: Cost Comparison of Starting Materials

Starting MaterialSupplier ExamplePrice (USD/kg) - Lab ScaleEstimated Price (USD/kg) - Bulk
L-HomoserineChem-Impex~$967~$200 - $400
This compoundPharmaffiliates, BOC SciencesInquiry required~$800 - $1500 (estimated)
Prochiral Olefin PrecursorVaries by structureVaries~$100 - $300
Chiral Rhodium CatalystStrem Chemicals~$5,000/g~$2,000 - $4,000/g
Transaminase EnzymeCodexis, AlmacInquiry requiredVaries significantly based on license/supply agreement

Note: Bulk pricing is an estimation and subject to negotiation with suppliers.

Table 2: Process Comparison for the Synthesis of a Chiral N-Protected γ-Amino Acid

ParameterRoute A: From this compoundRoute B: Asymmetric HydrogenationRoute C: Enzymatic Transamination
Number of Key Steps 3-42-31-2
Overall Yield (Typical) 70-80%85-95%90-98%
Enantiomeric Excess (ee) >99% (from chiral pool)95-99%>99%
Key Reagents Oxidizing agent, Wittig reagent, Hydrogenation catalystChiral phosphine ligand, Rhodium precursor, H₂ gasTransaminase, Amine donor, PLP cofactor
Reaction Conditions -78°C to RT, standard pressure25-50°C, high pressure (H₂)25-40°C, atmospheric pressure
Purification Method Column chromatography, CrystallizationColumn chromatography, CrystallizationExtraction, Crystallization
Key Advantages High enantiopurity from start, predictable stereochemistryHigh yields, well-established technologyHigh selectivity, mild conditions, green process
Key Disadvantages Multiple steps, use of potentially hazardous reagentsHigh cost of catalyst, high-pressure equipmentEnzyme cost and stability, process development time

Experimental Protocols

Route A: Synthesis of an N-Protected γ-Amino Acid from this compound

This protocol outlines a general procedure for the conversion of this compound to a protected γ-amino acid, a precursor for unsaturated caprolactams.

  • Oxidation of the Primary Alcohol: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0°C, add Dess-Martin periodinane (1.2 eq). Stir the reaction mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

  • Wittig Olefination: To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0°C, add n-butyllithium (1.4 eq) dropwise. Stir the resulting ylide solution at room temperature for 30 minutes. Cool the mixture to -78°C and add a solution of the crude aldehyde from the previous step in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel chromatography to afford the corresponding terminal alkene.

  • Hydroboration-Oxidation: To a solution of the terminal alkene (1.0 eq) in anhydrous THF at 0°C, add 9-BBN dimer (1.5 eq). Stir the reaction at room temperature for 4 hours. Cool the mixture to 0°C and add a solution of sodium hydroxide (3.0 eq) in water, followed by the slow addition of hydrogen peroxide (3.0 eq). Stir at room temperature for 2 hours. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the primary alcohol.

  • Oxidation to the Carboxylic Acid: Dissolve the alcohol in a mixture of acetonitrile, water, and carbon tetrachloride. Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate. Stir vigorously at room temperature for 24 hours. Extract the product into ethyl acetate, dry, and concentrate to yield the desired N-protected γ-amino acid.

Alternative Route B: Asymmetric Hydrogenation

This protocol provides a general method for the asymmetric hydrogenation of a prochiral β-ketoester to a chiral β-hydroxy ester, a versatile intermediate.

  • Preparation of the Catalyst: In a glovebox, dissolve the rhodium precursor, [Rh(cod)₂]BF₄, and the chiral bisphosphine ligand (e.g., (R)-BINAP) in a degassed solvent such as methanol. Stir for 30 minutes to form the active catalyst.

  • Asymmetric Hydrogenation: In a high-pressure reactor, dissolve the prochiral β-ketoester substrate in degassed methanol. Add the pre-formed catalyst solution. Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir at the desired temperature (e.g., 40°C) for 12-24 hours.

  • Work-up and Purification: After depressurization, concentrate the reaction mixture. Purify the crude product by silica gel chromatography to obtain the enantiomerically enriched β-hydroxy ester.

Mandatory Visualization

G cluster_0 Route A: Chiral Pool Approach cluster_1 Route B: Asymmetric Synthesis Homoserine L-Homoserine (from Chiral Pool) ProtectedHomoserine (S)-N-Boc-L-homoserine ethyl ester Homoserine->ProtectedHomoserine Protection Aldehyde Intermediate Aldehyde ProtectedHomoserine->Aldehyde Oxidation Alkene Terminal Alkene Aldehyde->Alkene Wittig Reaction Caprolactam Unsaturated Caprolactam Alkene->Caprolactam Ring-Closing Metathesis Achiral Achiral Starting Material Prochiral Prochiral Intermediate Achiral->Prochiral Synthesis ChiralProduct Chiral Lactam Precursor Prochiral->ChiralProduct Asymmetric Catalysis FinalLactam Unsaturated Caprolactam ChiralProduct->FinalLactam Cyclization

Caption: Comparison of synthetic workflows.

G cluster_workflow Synthesis of Unsaturated Caprolactam from L-Homoserine start L-Homoserine step1 Boc Protection & Esterification start->step1 Boc₂O, EtOH, H⁺ step2 Hydroxyl to Leaving Group step1->step2 MsCl, Et₃N step3 Allylation step2->step3 Allylmagnesium bromide step4 Ring-Closing Metathesis (RCM) step3->step4 Grubbs' Catalyst product Unsaturated Caprolactam step4->product

Caption: Experimental workflow for caprolactam synthesis.

G Receptor Biological Target (e.g., Enzyme, Receptor) Response Desired Therapeutic Response Receptor->Response NoResponse No/Adverse Effect Receptor->NoResponse Active Active Enantiomer (e.g., (S)-isomer) Active->Receptor Binds effectively Inactive Inactive/Less Active Enantiomer (e.g., (R)-isomer) Inactive->Receptor Poor/No binding

Caption: Importance of stereochemistry in drug action.

Conclusion

The cost-benefit analysis of using this compound in large-scale synthesis is multifaceted. Its primary advantage lies in the inherent chirality derived from the natural amino acid pool, which guarantees high enantiopurity and simplifies the synthetic process by eliminating the need for resolution or asymmetric induction steps. This can lead to significant savings in terms of catalyst costs, specialized equipment, and process development time.

However, the linear nature of the synthetic routes starting from homoserine derivatives may sometimes be less efficient in terms of overall yield and step economy compared to highly optimized convergent or enzymatic approaches. For instance, in the synthesis of certain chiral amines or lactams, biocatalytic methods are increasingly demonstrating superior performance with near-perfect enantioselectivity and milder, more sustainable reaction conditions.

Ultimately, the decision to employ this compound should be made on a case-by-case basis. For the synthesis of novel and complex chiral molecules where a reliable source of stereochemistry is paramount, it remains an excellent and often cost-effective choice. For commodity chiral chemicals or when highly efficient enzymatic routes are available, alternative strategies may prove more economical at an industrial scale. Drug development professionals and process chemists are encouraged to perform a thorough techno-economic evaluation of all viable synthetic routes before committing to a large-scale manufacturing process.

alternative synthetic intermediates to (S)-N-Boc-L-homoserine ethyl ester for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the right chiral building block is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. (S)-N-Boc-L-homoserine ethyl ester has long been a valuable intermediate, but a range of alternative synthons now offer distinct advantages for specific applications. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the optimal synthetic intermediate.

This publication delves into a comparative analysis of this compound and its primary synthetic alternatives: (S)-3-(Boc-amino)-gamma-butyrolactone, Boc-L-aspartic acid β-semialdehyde, and other chiral amino alcohols. The comparison focuses on their performance in two key applications: the synthesis of oxy-peptide nucleic acids (OPNAs) and the development of quorum sensing (QS) inhibitors.

At a Glance: Performance Comparison of Chiral Intermediates

The following table summarizes the key performance indicators for this compound and its alternatives in the synthesis of OPNAs and QS inhibitors. The data is compiled from various literature sources and represents typical yields and purities.

IntermediateApplicationTypical Yield (%)Typical Purity (%)Key Advantages
This compound OPNA Monomer Synthesis15% (overall for monomer)>99% eeEstablished starting material.
QS Inhibitor SynthesisVariable>95%Versatile for derivatization.
(S)-3-(Boc-amino)-gamma-butyrolactone API SynthesisHigh>98% (HPLC)Commercially available at high purity, direct precursor to lactone-containing structures.[1]
Boc-L-aspartic acid β-semialdehyde Unnatural Amino Acid SynthesisHighHighVersatile for creating diverse side chains.[2]
Chiral Amino Alcohols Asymmetric Synthesis73-98% (reduction)>98% eeWide variety available, green catalytic routes.[3]

Delving Deeper: Applications and Synthetic Strategies

The choice of a chiral intermediate is intrinsically linked to the specific synthetic target and the overall strategic approach. The following sections provide a detailed look at the application of these building blocks in the synthesis of OPNAs and QS inhibitors, complete with experimental workflows and protocols.

Synthesis of Oxy-Peptide Nucleic Acid (OPNA) Monomers

OPNAs are synthetic analogs of DNA and RNA with a peptide-like backbone, showing promise in antisense and gene-targeting therapies. The synthesis of OPNA monomers often starts from chiral amino acids.

The following diagram illustrates a generalized workflow for the synthesis of an OPNA monomer starting from L-homoserine, the precursor to this compound.[4][5]

G cluster_start Starting Material cluster_protection Protection & Esterification cluster_modification Side Chain Modification cluster_deprotection Final Steps L-homoserine L-homoserine Boc Protection Boc Protection L-homoserine->Boc Protection Boc2O Esterification Esterification Boc Protection->Esterification (S)-N-Boc-L-homoserine (S)-N-Boc-L-homoserine Boc Protection->(S)-N-Boc-L-homoserine This compound This compound Esterification->this compound (S)-N-Boc-L-homoserine->Esterification EtOH, Acid (S)-N-Boc-L-homoserine->this compound Activation of hydroxyl Activation of hydroxyl This compound->Activation of hydroxyl e.g., TsCl Nucleobase Introduction Nucleobase Introduction Activation of hydroxyl->Nucleobase Introduction Activation of hydroxyl->Nucleobase Introduction Nucleobase Protected OPNA Precursor Protected OPNA Precursor Nucleobase Introduction->Protected OPNA Precursor Deprotection Deprotection Fmoc Protection Fmoc Protection Deprotection->Fmoc Protection Deprotection->Fmoc Protection Fmoc-OSu OPNA Monomer OPNA Monomer Fmoc Protection->OPNA Monomer Protected OPNA Precursor->Deprotection

Caption: Generalized workflow for the synthesis of an OPNA monomer.

Once the monomers are synthesized, they can be used in solid-phase peptide synthesis (SPPS) to build the desired PNA oligomer.[5][6]

Materials:

  • Boc-protected PNA monomers

  • Expansin resin with a suitable linker (e.g., HPDI)

  • TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • First Monomer Coupling: Dissolve the first Boc-protected PNA monomer in DMF. Add TBTU and DIPEA to activate the monomer. Add the activated monomer solution to the resin and shake for 30 minutes.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional): Treat the resin with a capping solution (e.g., acetic anhydride in DMF) to block any unreacted amino groups.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with a solution of 5% DIPEA in DMF.

  • Subsequent Monomer Coupling: Repeat steps 2-7 for each subsequent monomer in the sequence.

  • Cleavage and Deprotection: After the final monomer is coupled, treat the resin with a cleavage cocktail (e.g., TFA/m-cresol) to cleave the PNA from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude PNA by reverse-phase HPLC.

Synthesis of Quorum Sensing (QS) Inhibitors

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation. Inhibiting this pathway is a promising anti-infective strategy. Many QS inhibitors are analogs of N-acyl homoserine lactones (AHLs), for which this compound and its alternatives are key precursors.

The following diagram illustrates a simplified bacterial quorum sensing pathway, highlighting the role of AHLs and the point of intervention for QS inhibitors.

cluster_bacterium Bacterial Cell LuxI LuxI AHL AHL LuxI->AHL LuxR LuxR Target Genes Target Genes LuxR->Target Genes Transcription Regulation Virulence & Biofilm Virulence & Biofilm Target Genes->Virulence & Biofilm AHL Precursors AHL Precursors AHL Precursors->LuxI Synthesis AHL->LuxR Binding & Activation QS Inhibitor QS Inhibitor QS Inhibitor->LuxR Competitive Inhibition Target_Molecule Thiolactone QS Inhibitor Intermediate_1 N-Acyl Homocysteine Thiolactone Target_Molecule->Intermediate_1 Acylation Intermediate_2 (S)-Homocysteine Thiolactone Intermediate_1->Intermediate_2 Deprotection Starting_Material_1 This compound Intermediate_2->Starting_Material_1 Thiolation/ Cyclization Starting_Material_2 (S)-3-(Boc-amino)-gamma-butyrolactone Intermediate_2->Starting_Material_2 Ring Opening/ Thiolation/ Cyclization

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-N-Boc-L-homoserine ethyl ester: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the ecosystem. This guide provides an in-depth, step-by-step procedure for the proper disposal of (S)-N-Boc-L-homoserine ethyl ester, an intermediate in chemical synthesis.[1] Adherence to these protocols is critical for minimizing risks and maintaining compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols. While a specific SDS for this compound was not found, guidance for similar compounds like Boc-L-Homoserine and Boc-D-homoserine indicates that these substances should be handled as hazardous waste.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat is mandatory.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or discarded in regular trash.[3][4]

Phase 1: Waste Identification and Segregation

  • Hazardous Waste Identification: All unused, surplus, or contaminated this compound must be classified as hazardous chemical waste.

  • Waste Segregation: Designate a specific container for solid, non-halogenated organic chemical waste. It is crucial to avoid mixing this compound with other waste streams such as liquid, halogenated, or biological waste to prevent potentially dangerous reactions.[5]

Phase 2: Containerization and Labeling

  • Container Selection: The waste container must be in good condition, chemically compatible with the compound, and equipped with a secure, leak-proof lid.[5][6]

  • Clear Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations).

    • The date when the waste was first added to the container.

    • Clear hazard warnings (e.g., "Irritant," "Harmful").[3]

Phase 3: Secure Storage

  • Closed Containers: Keep the waste container tightly sealed except when adding more waste.

  • Designated Storage Area: Store the container in a designated, secure, and well-ventilated "Satellite Accumulation Area" (SAA).[7][8] This area should have secondary containment to control any potential spills and be located away from incompatible materials.[6][8]

Phase 4: Professional Disposal

  • Licensed Disposal Service: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][3] These services are equipped to handle, treat, and dispose of laboratory waste in compliance with all federal, state, and local regulations.

  • Container Rinsate: If the original container of this compound is to be disposed of, it must be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous waste.[3]

III. Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons per Satellite Accumulation Area[7]
Maximum Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)[7]
pH for Aqueous Waste Drain Disposal Between 5.0 and 12.5 (if not otherwise hazardous)[8]
Maximum Storage Time in SAA Up to 12 months (if accumulation limits are not met)[7]

Note: It is crucial to consult your local and institutional regulations, as these may have more stringent requirements.

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Identification cluster_contain Phase 2 & 3: Segregation, Containerization & Storage cluster_disposal Phase 4: Final Disposal start Start: Have (S)-N-Boc-L-homoserine ethyl ester for disposal consult_sds Consult Safety Data Sheet (SDS) and wear appropriate PPE start->consult_sds identify_waste Identify as Hazardous Chemical Waste consult_sds->identify_waste segregate Segregate as solid, non-halogenated organic waste identify_waste->segregate containerize Use a compatible, sealed container segregate->containerize label_waste Label with 'Hazardous Waste', full chemical name, and date containerize->label_waste store Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store contact_ehs Contact institutional EHS or licensed disposal contractor store->contact_ehs arrange_pickup Arrange for professional waste pickup contact_ehs->arrange_pickup end End: Waste properly disposed arrange_pickup->end

References

Personal protective equipment for handling (S)-N-Boc-L-homoserine ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for (S)-N-Boc-L-homoserine ethyl ester is limited, compounds of this class are generally considered to be of low to moderate hazard. However, it is prudent to treat all laboratory chemicals with care. Potential hazards may include eye, skin, and respiratory tract irritation. Ingestion should be avoided. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][2][3][4][5]Essential to protect against accidental splashes.[1][5] Face shields should be used in addition to goggles when there is a significant risk of splashing.[2][4]
Skin Protection Nitrile gloves and a flame-resistant lab coat.[1][2][6]Disposable nitrile gloves provide adequate protection for incidental contact.[1] A lab coat should be worn to protect skin and clothing from spills.[2][5]
Respiratory Protection Not generally required under normal use with adequate ventilation.Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any dust or vapors.[5][7]
Foot Protection Closed-toe shoes.[1][2][3]Protects feet from spills and falling objects.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for ensuring laboratory safety. The following workflow outlines the key steps from preparation to cleanup.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review Safety Data (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste clean_workspace Clean Workspace dispose_waste->clean_workspace remove_ppe Remove PPE clean_workspace->remove_ppe

Caption: Operational workflow from preparation to cleanup.

Detailed Steps:

  • Preparation:

    • Before beginning work, review any available safety information for this compound and similar compounds.

    • Put on all required personal protective equipment as detailed in the table above.[1][2]

    • Prepare your workspace in a chemical fume hood to ensure proper ventilation.[5][7]

  • Handling:

    • Carefully weigh the desired amount of the solid compound. Avoid generating dust.

    • When dissolving the compound, add the solvent slowly to prevent splashing.

    • Conduct the chemical reaction within the fume hood, keeping the sash at the lowest practical height.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Dispose of all chemical waste, including unused product and contaminated materials, according to the disposal plan below.

    • Thoroughly clean the workspace.

    • Remove your PPE, starting with gloves, and wash your hands thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

G Waste Disposal Workflow cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste label_waste Label Waste Container collect_solid->label_waste collect_liquid Collect Liquid Waste collect_liquid->label_waste store_waste Store in Designated Area label_waste->store_waste schedule_pickup Schedule Waste Pickup store_waste->schedule_pickup document Document Disposal schedule_pickup->document

Caption: Waste disposal workflow for chemical waste.

Detailed Steps:

  • Waste Segregation:

    • Solid Waste: Collect any unused this compound and contaminated consumables (e.g., weighing paper, gloves, paper towels) in a designated, sealed container.

    • Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name, and any known hazards.

    • Store the waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible chemicals.[7]

  • Disposal:

    • Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

    • Maintain a record of the waste disposal for regulatory compliance.

Emergency Procedures

In the event of a spill or personal exposure, follow these immediate steps.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[9]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Minor Spill For a small spill, alert others in the area.[10] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11][12] Clean the spill area with soap and water.[13]
Major Spill Evacuate the immediate area and alert your supervisor and institutional EHS office.[10] Do not attempt to clean up a large spill without proper training and equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Boc-L-homoserine ethyl ester
Reactant of Route 2
Reactant of Route 2
(S)-N-Boc-L-homoserine ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.